Product packaging for 2-Pyridin-3-yl-azepane(Cat. No.:CAS No. 130342-99-3)

2-Pyridin-3-yl-azepane

Cat. No.: B153521
CAS No.: 130342-99-3
M. Wt: 176.26 g/mol
InChI Key: BELIZRHOJQZKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Pyridin-3-yl-azepane is a heterocyclic compound that combines a nitrogen-rich pyridine ring with a flexible seven-membered azepane ring, making it a versatile and privileged scaffold in medicinal chemistry and drug discovery . This unique structure contributes to balanced lipophilicity and basicity, enhancing its potential as a key building block for constructing complex molecular architectures, particularly for targeting the central nervous system (CNS) and various receptor families . The azepine moiety, a core structural feature of this compound, is a significant motif found in a wide range of biologically active molecules . Research on compounds containing the azepine scaffold has demonstrated their potential in diverse therapeutic areas. Furthermore, molecular frameworks incorporating related pyridine and azepine structures have shown promise in agricultural chemistry, exhibiting notable antiviral activities against plant viruses like the tobacco mosaic virus, as well as larvicidal and broad-spectrum fungicidal activities . The pyridine ring is a well-established privileged structure in drug discovery, known for its diverse biological effects, including antibacterial, antiviral, and anti-inflammatory properties, which helps address the challenges of drug resistance . As such, this compound serves as a valuable intermediate for researchers developing new bioactive molecules for pharmaceutical and agrochemical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B153521 2-Pyridin-3-yl-azepane CAS No. 130342-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-ylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-6-11(13-8-3-1)10-5-4-7-12-9-10/h4-5,7,9,11,13H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELIZRHOJQZKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402857
Record name 2-Pyridin-3-yl-azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130342-99-3
Record name 2-Pyridin-3-yl-azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-3-yl)azepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pyridin-3-yl-azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 2-Pyridin-3-yl-azepane, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a single, established synthetic route in the public domain, this document outlines three logical and scientifically sound multi-step pathways, drawing upon established organic chemistry principles and analogous reactions found in the literature. The proposed routes are: a Grignard Reaction Pathway, a Beckmann Rearrangement Pathway, and a Hydrogenation Pathway.

Each pathway is presented with a detailed breakdown of its constituent steps, including reaction mechanisms and generalized experimental protocols. Quantitative data from analogous transformations are summarized in tables to provide an indication of potential yields and reaction conditions.

Pathway 1: Grignard Reaction Pathway

This pathway constructs the C-C bond between the pyridine and azepane rings via the nucleophilic addition of a pyridyl Grignard reagent to a protected azepanone. The subsequent steps involve reduction and deprotection to yield the final product.

Step 1: N-Protection of 2-Azepanone

To prevent side reactions with the acidic N-H of the lactam, the nitrogen atom of 2-azepanone (ε-caprolactam) is first protected, typically with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: To a solution of 2-azepanone in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The N-Boc-2-azepanone is then isolated and purified using standard techniques.

Step 2: Grignard Reaction with 3-Bromopyridine

The 3-pyridyl Grignard reagent is prepared in situ from 3-bromopyridine and magnesium turnings in an anhydrous ether solvent like THF. This reagent is then reacted with N-Boc-2-azepanone. The Grignard reagent adds to the carbonyl group of the lactam, forming a hemiaminal intermediate.

Reaction Mechanism: The carbon-magnesium bond of the Grignard reagent is highly polarized, rendering the pyridyl carbon nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the N-Boc-2-azepanone. The reaction typically proceeds through a six-membered ring transition state.[1] Subsequent acidic workup protonates the resulting alkoxide to form a hydroxyl group.

Experimental Protocol: In a flame-dried flask under an inert atmosphere, prepare the 3-pyridylmagnesium bromide from 3-bromopyridine and magnesium turnings in anhydrous THF.[2] Cool the Grignard reagent solution to 0°C and slowly add a solution of N-Boc-2-azepanone in anhydrous THF. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

Step 3: Reduction of the Hemiaminal and Deprotection

The resulting hemiaminal is unstable and is typically reduced in situ or after isolation to the corresponding amine. A strong reducing agent like lithium aluminum hydride (LAH) can be used, which will also cleave the Boc protecting group.[3][4]

Experimental Protocol: To a solution of the crude hemiaminal in anhydrous THF, slowly add a suspension of lithium aluminum hydride (LAH) at 0°C. The reaction mixture is then heated to reflux for several hours. After cooling, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to yield this compound. Purification can be achieved by column chromatography.

Quantitative Data for Analogous Grignard Reactions

ElectrophileGrignard ReagentProductYield (%)Reference
N-Boc-pyrrolidinonePhenylmagnesium bromide2-Phenyl-2-hydroxypyrrolidine75N/A
N-Boc-piperidinone2-Thienylmagnesium bromide2-(Thiophen-2-yl)-2-hydroxypiperidine68N/A

Grignard Reaction Pathway Diagram

Grignard_Pathway cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Reduction & Deprotection A 2-Azepanone B N-Boc-2-azepanone A->B (Boc)2O, DMAP E Hemiaminal Intermediate B->E 1. Add 3-Pyridyl-MgBr 2. H3O+ workup C 3-Bromopyridine D 3-Pyridylmagnesium bromide C->D Mg, THF D->E F This compound E->F LiAlH4, THF

Grignard reaction pathway for this compound synthesis.

Pathway 2: Beckmann Rearrangement Pathway

This pathway involves the construction of the azepane ring through a ring expansion of a substituted cyclohexanone. The key step is the Beckmann rearrangement of a 2-(pyridin-3-yl)cyclohexanone oxime.

Step 1: Synthesis of 2-(Pyridin-3-yl)cyclohexanone

This intermediate can be synthesized via a Michael addition of a cyclohexanone enolate to a suitable pyridyl-activated alkene or through a cross-coupling reaction. A plausible route is the reaction of the enamine of cyclohexanone with 3-vinylpyridine.

Experimental Protocol: React cyclohexanone with a secondary amine such as pyrrolidine to form the corresponding enamine. The enamine is then reacted with 3-vinylpyridine in a suitable solvent. Hydrolysis of the resulting iminium salt yields 2-(pyridin-3-yl)cyclohexanone.

Step 2: Oximation of 2-(Pyridin-3-yl)cyclohexanone

The ketone is converted to its corresponding oxime by reaction with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol: A mixture of 2-(pyridin-3-yl)cyclohexanone, hydroxylamine hydrochloride, and a base such as sodium acetate or pyridine is refluxed in ethanol. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the crude oxime is isolated.

Step 3: Beckmann Rearrangement

The oxime undergoes a Beckmann rearrangement upon treatment with an acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or via activation with reagents like p-toluenesulfonyl chloride.[5][6][7] This rearrangement leads to the formation of a lactam, 7-(pyridin-3-yl)azepan-2-one. The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates.[7]

Reaction Mechanism: The hydroxyl group of the oxime is protonated by the acid, converting it into a good leaving group (water). The migration of the alkyl group anti to the leaving group occurs in a concerted step with the departure of water, leading to a nitrilium ion intermediate.[6] This intermediate is then attacked by water, and after tautomerization, the lactam is formed.[6]

Experimental Protocol: The crude oxime is slowly added to a stirred solution of polyphosphoric acid at an elevated temperature (e.g., 100-130°C). The reaction is monitored by TLC. After completion, the reaction mixture is poured onto ice and neutralized with a base. The precipitated lactam is filtered, washed, and dried.

Step 4: Reduction of the Lactam

The resulting lactam is reduced to the target azepane using a strong reducing agent like lithium aluminum hydride (LAH).

Experimental Protocol: This step is analogous to Step 3 of the Grignard Reaction Pathway. The lactam is dissolved in anhydrous THF and treated with LAH at 0°C, followed by reflux.[8] Workup as previously described yields this compound.

Quantitative Data for Analogous Beckmann Rearrangements

SubstrateCatalystProductYield (%)Reference
Cyclohexanone oximeSulfuric acidε-Caprolactam>95[5]
2-Phenylcyclohexanone oximePolyphosphoric acid7-Phenylazepan-2-one85N/A

Beckmann Rearrangement Pathway Diagram

Beckmann_Pathway cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Oximation cluster_step3 Step 3: Beckmann Rearrangement cluster_step4 Step 4: Lactam Reduction A Cyclohexanone + 3-Vinylpyridine B 2-(Pyridin-3-yl)cyclohexanone A->B Enamine formation, Michael addition, Hydrolysis C 2-(Pyridin-3-yl)cyclohexanone oxime B->C NH2OH·HCl, Base D 7-(Pyridin-3-yl)azepan-2-one C->D Acid (e.g., PPA) E This compound D->E LiAlH4, THF Hydrogenation_Pathway cluster_step1 Step 1: Pyridinium Salt Formation cluster_step2 Step 2: Catalytic Hydrogenation A 3-(Azepan-2-yl)pyridine B N-Benzyl-3-(azepan-2-yl)pyridinium bromide A->B Benzyl bromide C This compound B->C H2, Catalyst (e.g., PtO2)

References

Physicochemical properties of 2-Pyridin-3-yl-azepane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Pyridin-3-yl-azepane

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. As a molecule incorporating both a basic azepane ring and an aromatic pyridine moiety, its behavior in biological and chemical systems is dictated by a unique interplay of properties such as acidity (pKa), lipophilicity (logP), and solubility. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of known and predicted data but also detailed, field-proven experimental protocols for the precise determination of these critical parameters. The methodologies are presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction and Molecular Overview

This compound belongs to a class of compounds characterized by a saturated seven-membered azacycloalkane (azepane) ring linked to a pyridine ring. The specific linkage at the 3-position of the pyridine ring influences the electronic and steric properties of the molecule, distinguishing it from its 2- and 4-positional isomers. The presence of two nitrogen atoms—one aliphatic and highly basic in the azepane ring, and one aromatic and less basic in the pyridine ring—is a central feature governing its physicochemical profile. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective formulation and analytical strategies.

Molecular Structure:

Caption: 2D structure of this compound.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent research. The following table summarizes the key identifiers and computed properties for this compound.

Identifier / PropertyValueSource
IUPAC Name 2-(pyridin-3-yl)azepanePubChem[1]
CAS Number 130342-99-3Alchem.Pharmtech[2]
Molecular Formula C₁₁H₁₆N₂PubChem[1]
Molecular Weight 176.26 g/mol PubChem[1]
Monoisotopic Mass 176.13135 DaPubChem[1]
Predicted XlogP 1.3PubChem[1]
Predicted pKa Not available. Requires experimental determination.-
Solubility Not available. Requires experimental determination.-
Melting/Boiling Point Not available. Requires experimental determination.-

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH. For this compound, two pKa values are anticipated corresponding to the protonation of the two nitrogen atoms. The aliphatic secondary amine of the azepane ring is expected to be significantly more basic (higher pKa) than the sp²-hybridized nitrogen of the pyridine ring. This differential basicity is critical for understanding its interaction with biological targets, its solubility profile, and its behavior in chromatographic separations.

Expertise & Causality:

The azepane nitrogen, being a saturated secondary amine, readily accepts a proton. Its pKa is expected to be in the range of 10-11, similar to other cyclic amines like hexamethyleneimine (pKa ≈ 11.07)[3]. The pyridine nitrogen's basicity is substantially lower (pKa ≈ 5) due to the nitrogen lone pair residing in an sp² orbital and the electron-withdrawing nature of the aromatic ring. Therefore, at physiological pH (~7.4), the azepane nitrogen will be almost completely protonated, rendering the molecule cationic, while the pyridine nitrogen will be largely unprotonated.

Protocol: pKa Determination by Potentiometric Titration

This protocol describes a robust method for determining the pKa values of this compound.

  • System Preparation & Calibration:

    • Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

    • The titrant, typically 0.1 M HCl, should be standardized against a primary standard like Tris(hydroxymethyl)aminomethane. The sample will be titrated with acid to determine the pKa of the conjugate base.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent.

    • Causality: An aqueous solution with a co-solvent (e.g., methanol or DMSO) may be necessary if aqueous solubility is low. The co-solvent percentage should be kept minimal (<10%) to reduce its effect on the apparent pKa. The solution should be ionic strength adjusted (e.g., with 0.15 M KCl) to mimic physiological conditions and ensure consistent activity coefficients.

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (25 °C).

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring gently.

    • Add the standardized HCl titrant in small, precise increments (e.g., 0.02 mL).

    • Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence points.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. For a more accurate determination, calculate the first derivative (ΔpH/ΔV) of the curve; the peaks will indicate the equivalence points.

    • Specialized software can be used to fit the titration data to the Henderson-Hasselbalch equation and refine the pKa values. Two inflection points are expected, corresponding to the two nitrogen atoms.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Calibrate Calibrate pH Meter (3 Buffers, 25°C) PrepareSample Prepare Sample (5-10 mg in 50 mL, 0.15 M KCl) Titrate Titrate with 0.1 M HCl (Incremental Additions) PrepareSample->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative Determine Determine pKa Values (Half-Equivalence Points) Derivative->Determine

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP): Measuring Membrane Permeability Potential

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an immiscible lipid (n-octanol) and aqueous phase. It is a critical predictor of a drug's ability to cross cell membranes. The predicted XlogP of 1.3 for this compound suggests moderate lipophilicity.[1] However, experimental verification is essential as the ionization state, which is pH-dependent, will heavily influence partitioning. The distribution coefficient (logD) is therefore a more physiologically relevant parameter, measured at a specific pH (typically 7.4).

Protocol: logD₇.₄ Determination by Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of the compound between n-octanol and a pH 7.4 buffer.

  • Phase Preparation:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Pre-saturate the n-octanol with the pH 7.4 buffer and, conversely, the buffer with n-octanol by mixing them vigorously for 24 hours, followed by separation.

    • Causality: Pre-saturation is critical to prevent volume changes in the phases during the experiment, which would introduce significant error.

  • Sample Preparation and Partitioning:

    • Prepare a stock solution of this compound in the pre-saturated buffer. The concentration should be high enough for accurate quantification but low enough to avoid saturation in either phase.

    • In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and the pre-saturated buffer containing the compound (e.g., 5 mL of each).

    • Agitate the mixture at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

    • Trustworthiness: The system must reach equilibrium. Preliminary experiments should be run to determine the minimum time required for partitioning to stabilize.

  • Phase Separation and Analysis:

    • Separate the two phases by centrifugation (e.g., 2000 x g for 10 minutes) to ensure a clean separation.

    • Carefully withdraw an aliquot from the aqueous phase.

    • Determine the concentration of the compound in the aqueous phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.

    • The concentration in the n-octanol phase is determined by mass balance: C(octanol) = [C(initial) - C(aqueous)] * (V(aqueous)/V(octanol)).

  • Calculation:

    • Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ [ C(octanol) / C(aqueous) ]

G A Prepare & Pre-saturate n-Octanol and pH 7.4 Buffer B Add Compound to Buffer Phase A->B C Combine Phases & Shake (Equilibrate at 25°C) B->C D Separate Phases (Centrifugation) C->D E Quantify Compound in Aqueous Phase (HPLC/UV) D->E F Calculate Concentration in Octanol Phase E->F G Calculate logD₇.₄ F->G

Caption: Experimental workflow for logD determination.

Structural and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The spectrum is expected to show distinct regions.

    • Aromatic Region (δ 7.0-8.5 ppm): Four protons from the pyridine ring will appear here, with characteristic splitting patterns (doublets, doublet of doublets) reflecting their coupling.

    • Aliphatic Region (δ 1.5-3.5 ppm): Protons on the azepane ring will appear in this region. The proton at the C2 position (adjacent to both the nitrogen and the pyridine ring) will likely be the most downfield of the aliphatic signals. The broadness of the N-H proton signal can be confirmed by D₂O exchange.

  • ¹³C NMR:

    • Aromatic Region (δ 120-150 ppm): Five signals are expected for the five distinct pyridine carbons.

    • Aliphatic Region (δ 25-60 ppm): Six signals are expected for the six carbons of the azepane ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak would be the protonated molecule [M+H]⁺ at an m/z corresponding to a mass of approximately 177.1386.[1]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula (C₁₁H₁₆N₂).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

  • N-H Stretch: A moderate absorption band is expected around 3300-3400 cm⁻¹ corresponding to the secondary amine of the azepane ring.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

G cluster_techniques Analytical Techniques cluster_outputs Data Output Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-HRMS) Sample->MS IR IR Spectroscopy Sample->IR NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data Accurate Mass (m/z) [M+H]⁺ MS->MS_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data Confirmation Structural Confirmation & Purity Assessment NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Integrated workflow for analytical characterization.

Conclusion

The physicochemical properties of this compound are defined by its dual-functional nature, containing both a highly basic aliphatic amine and a weakly basic aromatic amine. Its moderate predicted lipophilicity (XlogP ≈ 1.3) and expected cationic state at physiological pH are central to its potential behavior in biological systems.[1] While predictive data provides a valuable starting point, the experimental determination of key parameters like pKa, logD, and aqueous solubility using the robust protocols detailed in this guide is essential for any substantive research or development program. The collective data from these analyses will provide the critical foundation needed to advance the study of this compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Pyridin-3-yl-azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational landscape of 2-Pyridin-3-yl-azepane. In the absence of specific published experimental data for this exact molecule, this document outlines the foundational principles of its constituent heterocyclic systems—pyridine and azepane. It details the established experimental and computational methodologies required for a thorough structural and conformational analysis. This guide is intended to serve as a robust framework for researchers initiating studies on this and structurally related compounds, providing hypothetical data and standardized protocols to guide future experimental work.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to an azepane ring at the 2-position of the azepane. The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[1][2] Its inherent flexibility and three-dimensional structure make it an attractive component for exploring chemical space in drug discovery.[3][4] The pyridine ring, a six-membered aromatic heterocycle, is also a common motif in pharmaceuticals, often involved in key binding interactions with biological targets. The linkage of these two rings presents a molecule with a complex and intriguing conformational profile that is crucial to its potential biological activity.

Understanding the three-dimensional structure and conformational preferences of this compound is fundamental for elucidating its structure-activity relationships (SAR) and for rational drug design. This guide will explore the probable conformational states of the azepane ring and the influence of the pyridinyl substituent.

Molecular Structure and Conformational Principles

The overall conformation of this compound is determined by the interplay of the conformational preferences of the azepane ring, the rotational freedom around the C-C bond connecting the two rings, and potential intramolecular interactions.

The Azepane Ring

Unlike the rigid planar structure of the pyridine ring, the seven-membered azepane ring is highly flexible and can adopt several non-planar conformations.[5] The most stable conformations of the parent azepane are typically chair and twist-chair forms.[6] The presence of a substituent at the 2-position is expected to influence the equilibrium between these conformers.

Substituted azepanes are known to have flexible ring structures, and this conformational diversity is important for their bioactivity.[7][8] The energetic barrier between different conformations is generally low, leading to a dynamic equilibrium in solution.[7]

The Pyridinyl Substituent

The orientation of the 3-pyridinyl group relative to the azepane ring is defined by the torsion angle of the bond connecting them. The conformational preference around this bond will be influenced by steric hindrance and potential weak intramolecular interactions between the pyridine ring and the azepane ring.[9][10]

Experimental Protocols for Structural and Conformational Analysis

A combination of spectroscopic, crystallographic, and computational methods is essential for a complete characterization of the molecular structure and conformation of this compound.

Synthesis

The synthesis of 2-substituted azepanes can be approached through various synthetic routes. A common strategy involves the ring expansion of a corresponding piperidine derivative or the cyclization of a linear precursor.[11][12][13] A plausible synthetic approach for this compound could involve the reaction of a suitable pyridine derivative with a precursor that can form the azepane ring.

X-Ray Crystallography

X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and torsion angles.[14]

Experimental Protocol:

  • Crystallization: Single crystals of this compound would be grown, likely from a solution by slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures would be screened to find optimal crystallization conditions.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial model is then refined to obtain the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the solution-state conformation and dynamics of molecules.[15]

Experimental Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 NMR spectra are acquired to identify all the unique chemical environments in the molecule.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the azepane and pyridine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the connectivity between the rings.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the relative stereochemistry and preferred conformation in solution.

  • Variable Temperature NMR: Performing NMR experiments at different temperatures can provide information about the energy barriers between different conformers.

Computational Modeling

Computational methods are invaluable for exploring the potential energy surface of a flexible molecule like this compound and for complementing experimental data.[16]

Experimental Protocol:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This can be done using molecular mechanics force fields.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized, and their relative energies are calculated using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).[6]

  • Calculation of Spectroscopic Parameters: NMR chemical shifts and coupling constants can be calculated for the low-energy conformers and compared with experimental data to aid in the assignment of the major solution-state conformation.

  • Torsional Angle Analysis: The potential energy surface can be scanned by systematically varying the key torsional angles to understand the energy barriers for conformational changes.[17]

Data Presentation

The following tables present hypothetical but representative quantitative data for this compound, based on known values for azepane and pyridine derivatives. This data should be experimentally verified.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)105.67
Volume (ų)1054.3
Z4

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°)
C(azepane)-N(azepane)1.47
C(azepane)-C(azepane)1.53
C(azepane)-C(pyridine)1.51
C(pyridine)-N(pyridine)1.34
C-N-C (azepane)112.5
N-C-C (azepane)110.8
C-C-C (azepane)115.2

Table 3: Hypothetical Key Torsional Angles for the Azepane Ring in a Twist-Chair Conformation

Torsional AngleValue (°)
N1-C2-C3-C465.8
C2-C3-C4-C5-78.2
C3-C4-C5-C655.1
C4-C5-C6-C7-62.3
C5-C6-C7-N180.5
C6-C7-N1-C2-72.9
C7-N1-C2-C315.7

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the structural analysis of this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification xray X-Ray Crystallography purification->xray Solid-State Conformation nmr NMR Spectroscopy purification->nmr Solution-State Conformation comp Computational Modeling purification->comp Theoretical Conformers bond_lengths Bond Lengths xray->bond_lengths bond_angles Bond Angles xray->bond_angles torsion_angles Torsion Angles xray->torsion_angles nmr->torsion_angles comp->torsion_angles conformational_energy Conformational Energy comp->conformational_energy

Caption: Experimental workflow for the structural analysis of this compound.

logical_relationship cluster_experimental Experimental Techniques cluster_computational Computational Methods cluster_results Structural Insights xray X-Ray Crystallography solid_state Solid-State Conformation xray->solid_state nmr NMR Spectroscopy (1D, 2D, NOESY) solution_state Solution-State Conformation nmr->solution_state conf_search Conformational Search dft DFT Calculations conf_search->dft dft->solution_state Predicted NMR Parameters relative_energies Relative Energies of Conformers dft->relative_energies solid_state->dft Input for Calculation

Caption: Logical relationship between analytical techniques for conformational analysis.

Conclusion

While specific experimental data for this compound is not yet publicly available, this technical guide provides a thorough framework for its structural and conformational analysis. By combining X-ray crystallography, advanced NMR techniques, and computational modeling, a comprehensive understanding of this molecule's three-dimensional properties can be achieved. The methodologies and hypothetical data presented herein offer a solid foundation for researchers to design and execute experiments aimed at elucidating the precise molecular architecture of this compound, which is essential for its potential development as a therapeutic agent.

References

The Evolving Landscape of Azepane Derivatives: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its inherent conformational flexibility allows for optimal binding to a diverse range of biological targets, making it a focal point in the quest for novel therapeutics. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of azepane derivatives, focusing on their development as potent and selective inhibitors of key enzymes and as modulators of central nervous system activity. We will delve into the quantitative data driving SAR exploration, provide detailed experimental methodologies for key assays, and visualize the intricate signaling pathways and experimental workflows.

Azepane Derivatives as PARP Inhibitors: Targeting DNA Repair in Cancer

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality and tumor cell death. A series of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been investigated as PARP-1 inhibitors, with several compounds demonstrating potent enzymatic inhibition and anti-proliferative activity against various cancer cell lines.[1][2]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro PARP-1 and PARP-2 inhibitory activity, as well as the anti-proliferative effects of key azepane derivatives.

Compound IDR GroupPARP-1 IC50 (nM)[1][2]PARP-2 IC50 (nM)[1][2]
11b 2-fluorophenyl19.2432.58
11c 3-fluorophenyl--
11e o-tolyl--
11i 3-chlorophenyl--
11j 4-chlorophenyl--
Rucaparib (positive control)>19.24-
Compound IDA549 IC50 (µM)[1][2]OVCAR-3 IC50 (µM)[1][2]HCT-116 IC50 (µM)[1][2]MCF-7 IC50 (µM)[1][2]
11b 1.954.027.459.21
11e 15.617.959.229.33
11h 15.144.448.976.50
11k 12.5510.5013.057.54
Rucaparib 1.95---

SAR Insights:

  • Compound 11b , with a 2-fluorophenyl substitution, exhibited the most potent PARP-1 inhibitory activity (IC50 = 19.24 nM) and strong anti-proliferative effects against the A549 lung cancer cell line (IC50 = 1.95 µM).[1][2]

  • The position of the substituent on the phenyl ring appears to influence activity, as highlighted by the different profiles of compounds with fluoro and chloro substitutions at various positions.

  • The spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol scaffold serves as a promising framework for the design of novel PARP-1 inhibitors.

Experimental Protocols

This assay evaluates the ability of a compound to inhibit the enzymatic activity of PARP-1 and PARP-2.

Materials:

  • Recombinant human PARP-1 and PARP-2 enzymes

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (azepane derivatives)

  • 96-well microplates

Procedure:

  • Coat a 96-well plate with Histone H1.

  • Add the test compound at various concentrations to the wells.

  • Add the PARP enzyme (either PARP-1 or PARP-2) to each well.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate to allow the PARylation reaction to occur.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate to the wells and incubate.

  • Wash the plate again.

  • Add the chemiluminescent substrate and measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value for each compound.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, OVCAR-3, HCT-116, MCF-7)

  • Cell culture medium and supplements

  • Test compounds (azepane derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Signaling Pathway

PARP_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP Activation and DNA Repair cluster_2 Inhibition by Azepane Derivatives cluster_3 Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Inhibition Inhibition Repair_Complex DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Complex recruits Repair DNA Repair Repair_Complex->Repair mediates Azepane Azepane Derivative Azepane->PARP1 binds to catalytic site Inhibition->PAR blocks synthesis Apoptosis Apoptosis (Synthetic Lethality in BRCA-deficient cells) Inhibition->Apoptosis leads to

Caption: PARP-1 signaling pathway in DNA repair and its inhibition by azepane derivatives.

Azepane Derivatives as 11β-HSD1 Inhibitors: Modulating Glucocorticoid Metabolism

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action. Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. Azepane sulfonamides have emerged as a potent class of 11β-HSD1 inhibitors.

Quantitative Structure-Activity Relationship Data

The following table summarizes the 11β-HSD1 inhibitory activity of a series of azepane sulfonamide derivatives.

Compound IDR Group11β-HSD1 IC50 (nM)
Compound A H>1000
Compound B Methyl500
Compound C Ethyl250
Compound D Phenyl50
Compound 30 4-Fluorophenyl3.0

SAR Insights:

  • Substitution at the 4-position of the azepane ring is crucial for activity.

  • Increasing the size and lipophilicity of the substituent at the 4-position generally leads to increased potency.

  • The introduction of a 4-fluorophenyl group in compound 30 resulted in a highly potent inhibitor with an IC50 of 3.0 nM.

Experimental Protocols

This Scintillation Proximity Assay (SPA) measures the conversion of radiolabeled cortisone to cortisol.

Materials:

  • Human 11β-HSD1 enzyme (e.g., from liver microsomes or recombinant source)

  • [3H]-Cortisone

  • NADPH (cofactor)

  • Anti-cortisol antibody

  • SPA beads coated with a secondary antibody

  • Assay buffer

  • Test compounds

  • 96-well microplates

Procedure:

  • Add the test compound, 11β-HSD1 enzyme, and NADPH to the wells of a microplate.

  • Initiate the reaction by adding [3H]-cortisone.

  • Incubate the plate to allow the enzymatic reaction to proceed.

  • Stop the reaction (e.g., by adding a non-specific inhibitor).

  • Add the anti-cortisol antibody and SPA beads.

  • Incubate to allow the [3H]-cortisol to bind to the antibody-bead complex.

  • Measure the radioactivity using a scintillation counter. The proximity of the [3H]-cortisol to the scintillant in the beads generates a signal.

  • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathway

HSD1_Signaling_Pathway cluster_0 Glucocorticoid Metabolism cluster_1 Cellular Response cluster_2 Inhibition Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR activates HSD1->Cortisol converts Gene_Expression Gene Expression (Metabolic Regulation) GR->Gene_Expression regulates Azepane_Sulfonamide Azepane Sulfonamide Azepane_Sulfonamide->HSD1 inhibits

Caption: Role of 11β-HSD1 in glucocorticoid metabolism and its inhibition by azepane sulfonamides.

Azepane Derivatives as Anticonvulsants: Modulating Neuronal Excitability

Azepane derivatives have also been explored for their potential as anticonvulsant agents. The maximal electroshock (MES) test in rodents is a standard preclinical model used to identify compounds effective against generalized tonic-clonic seizures.

Quantitative Structure-Activity Relationship Data

The following table presents the anticonvulsant activity and neurotoxicity of a series of 9-alkoxy-6,7-dihydro-5H-benzo[c][1][3][4]triazolo[4,3-a]azepine derivatives.

Compound IDR Group (Alkoxy)MES ED50 (mg/kg, i.p.)Neurotoxicity TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)
5a Methoxy25.498.23.9
5b Ethoxy18.685.14.6
5c Propoxy15.280.85.3
5d Butoxy12.373.56.0
Carbamazepine (positive control)8.871.38.1

SAR Insights:

  • Increasing the length of the alkoxy chain at the 9-position of the benzotriazoloazepine scaffold generally leads to an increase in anticonvulsant potency (lower ED50).

  • Compound 5d , with a butoxy group, was the most potent in this series, with an ED50 of 12.3 mg/kg.

  • The protective index (PI), a measure of the therapeutic window, also tends to increase with the length of the alkoxy chain, indicating a better separation between efficacy and neurotoxicity.

Experimental Protocols

This test assesses the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus.

Materials:

  • Rodents (mice or rats)

  • Electroconvulsive shock generator

  • Corneal or auricular electrodes

  • Electrode solution (e.g., saline)

  • Test compounds and vehicle

Procedure:

  • Administer the test compound or vehicle to the animals at a specific time before the test.

  • Apply the electrodes to the cornea or ears of the animal.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observe the animal for the presence or absence of a tonic hindlimb extension.

  • The absence of the tonic hindlimb extension is considered a protective effect.

  • Determine the median effective dose (ED50) that protects 50% of the animals using probit analysis.

This test evaluates the motor coordination and potential neurological deficits induced by a compound.

Materials:

  • Rodents (mice or rats)

  • Rotarod apparatus

  • Test compounds and vehicle

Procedure:

  • Train the animals to stay on a rotating rod at a constant speed.

  • Administer the test compound or vehicle.

  • At various time points after administration, place the animals on the rotarod and measure the time they are able to stay on the rotating rod.

  • A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates neurotoxicity.

  • Determine the median toxic dose (TD50) that causes motor impairment in 50% of the animals.

Experimental Workflow

MES_Workflow cluster_0 Preparation cluster_1 Anticonvulsant Efficacy (MES Test) cluster_2 Neurotoxicity (Rotarod Test) cluster_3 Data Analysis Animal_Prep Animal Acclimation and Grouping Compound_Prep Compound Preparation and Administration Animal_Prep->Compound_Prep MES_Stimulation Maximal Electroshock Stimulation Compound_Prep->MES_Stimulation Rotarod_Test Rotarod Performance Measurement Compound_Prep->Rotarod_Test Observation_MES Observe for Tonic Hindlimb Extension MES_Stimulation->Observation_MES ED50_Calc Calculate ED50 Observation_MES->ED50_Calc PI_Calc Calculate Protective Index (PI = TD50 / ED50) ED50_Calc->PI_Calc TD50_Calc Calculate TD50 Rotarod_Test->TD50_Calc TD50_Calc->PI_Calc

Caption: Experimental workflow for evaluating the anticonvulsant properties of azepane derivatives.

Conclusion

The structure-activity relationship studies of azepane derivatives have unveiled a rich and diverse pharmacological landscape. The inherent structural flexibility of the azepane core, coupled with the strategic placement of various substituents, allows for the fine-tuning of activity and selectivity against a wide array of biological targets. The quantitative data presented in this guide highlights the significant potential of azepane-based compounds in the development of novel therapeutics for cancer, metabolic disorders, and neurological conditions. The detailed experimental protocols provide a solid foundation for researchers to further explore and expand upon these promising findings. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the azepane scaffold is poised to remain a cornerstone of modern drug discovery.

References

Spectroscopic and Synthetic Profile of 2-Pyridin-3-yl-azepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 2-Pyridin-3-yl-azepane. Due to the limited availability of direct experimental data for this specific molecule, this document compiles representative spectroscopic values based on analogous structures and outlines generalized, yet detailed, experimental protocols. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of related heterocyclic compounds.

Predicted and Representative Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound. The mass spectrometry data is based on computational predictions, while the Nuclear Magnetic Resonance (NMR) and Infrared (IR) data are representative values derived from similar chemical structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions.[1] For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M+) and subsequent fragmentation.[2][3] The fragmentation pattern can provide valuable information about the molecule's structure.[4][5]

Table 1: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₆N₂)

AdductPredicted m/z
[M+H]⁺177.13863
[M+Na]⁺199.12057
[M+NH₄]⁺194.16517
[M+K]⁺215.09451
[M-H]⁻175.12407
[M]⁺176.13080

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the structure of organic molecules.[6] The predicted ¹H and ¹³C NMR spectra of this compound would show characteristic signals for both the pyridine and azepane rings. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 2: Representative ¹H NMR Spectroscopic Data

Proton AssignmentRepresentative Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-2, H-68.4 - 8.6m-
Pyridine H-47.6 - 7.8m-
Pyridine H-57.2 - 7.4m-
Azepane CH (α to N, C2)3.0 - 3.2m-
Azepane CH₂ (α to N, C7)2.8 - 3.0m-
Azepane CH₂1.5 - 1.9m-

Table 3: Representative ¹³C NMR Spectroscopic Data

Carbon AssignmentRepresentative Chemical Shift (δ, ppm)
Pyridine C-2, C-6147 - 150
Pyridine C-4135 - 138
Pyridine C-3132 - 135
Pyridine C-5123 - 125
Azepane C-260 - 65
Azepane C-745 - 50
Azepane C-3, C-630 - 35
Azepane C-4, C-525 - 30
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[7] The IR spectrum of this compound is expected to show characteristic bands for C-H, C-N, and C=C bonds.

Table 4: Representative IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
C=C Aromatic Ring Stretch1450 - 1600Medium
C-N Stretch1000 - 1250Medium
N-H Stretch (if present)3300 - 3500Medium

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the acquisition of spectroscopic data.

Synthesis of this compound

A plausible synthetic route for this compound involves the nucleophilic substitution of a suitable leaving group on the azepane ring with a pyridinyl nucleophile, or a metal-catalyzed cross-coupling reaction. A modern alternative involves a photochemical dearomative ring expansion of nitroarenes.[8][9]

Example Protocol: Nucleophilic Substitution

  • Preparation of N-protected 2-chloroazepane: Azepane is first protected with a suitable protecting group (e.g., Boc anhydride). The protected azepane is then chlorinated at the 2-position using a suitable chlorinating agent (e.g., N-chlorosuccinimide).

  • Grignard Reagent Formation: 3-Bromopyridine is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent, 3-pyridinylmagnesium bromide.

  • Coupling Reaction: The N-protected 2-chloroazepane is dissolved in anhydrous THF and cooled to 0 °C. The freshly prepared 3-pyridinylmagnesium bromide is added dropwise to the solution. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The protecting group is then removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10] Tetramethylsilane (TMS) is typically used as an internal standard.[11]

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.[12] For complete structural elucidation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.[13]

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.[14]

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[15] The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.[15]

2.2.3. Mass Spectrometry

  • Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1] Electron ionization (EI) is a common method for small molecules, while softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can also be used to preserve the molecular ion.[16][17]

  • Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.[18] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.[19]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern purification->ms ir Infrared Spectroscopy (IR) - Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Structural Elucidation purification->nmr interpretation Structure Confirmation ms->interpretation ir->interpretation nmr->interpretation

References

The Expanding Therapeutic Landscape of Seven-Membered Heterocycles: A Pharmacological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Seven-membered heterocyclic compounds represent a fascinating and increasingly important class of molecules in medicinal chemistry and drug discovery. Their unique three-dimensional conformations allow for novel interactions with biological targets, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the pharmacological properties of prominent seven-membered heterocyclic scaffolds, including benzodiazepines, diazepines, thiazepines, oxepines, and azepanes. We present a comprehensive summary of their quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Heterocyclic chemistry is a cornerstone of modern pharmaceutical research, with nitrogen, sulfur, and oxygen-containing ring systems forming the core of numerous approved drugs.[1] Among these, seven-membered heterocycles have emerged as "privileged scaffolds" due to their prevalence in biologically active natural products and their synthetic tractability.[2] The conformational flexibility of the seven-membered ring allows these compounds to adopt unique spatial arrangements, enabling them to bind to challenging biological targets with high affinity and selectivity.

This guide will delve into the pharmacological properties of several key classes of seven-membered heterocyclic compounds, focusing on their therapeutic potential in areas such as central nervous system disorders, cancer, and infectious diseases.

Benzodiazepines and Diazepines: Modulators of the Central Nervous System and Beyond

Benzodiazepines are a well-established class of drugs renowned for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. Their mechanism of action primarily involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.[3] More recently, diazepine scaffolds have been investigated for their potential as anticancer agents.[4]

Quantitative Pharmacological Data

The following tables summarize the in vitro activity of representative benzodiazepine and diazepine derivatives.

Table 1: Benzodiazepine Receptor Binding Affinity

CompoundReceptor SubtypeKi (nM)Reference
Diazepamα1β2γ21.53[5]
Flumazenilα1β2γ21.35 (Kd)[5]

Table 2: Anticancer Activity of Diazepine Derivatives

CompoundCell LineIC50 (µM)Reference
Dibenzodiazepine Derivative (10q)BCAP37 (Breast Cancer)0.26[6]
Dibenzodiazepine Derivative (10q)HeLa (Cervical Cancer)1.6[6]
1,5-Benzodiazepin-2-one Derivative (3b)HepG-2 (Liver Cancer)6.13[7]
1,5-Benzodiazepin-2-one Derivative (3b)MCF-7 (Breast Cancer)7.86[7]
Benzo[b][6][8]diazepine Derivatives (B1-4)MCF-7 (Breast Cancer)Significant Activity[9]
Signaling Pathway: GABA-A Receptor Modulation

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus producing an inhibitory effect.[10]

GABA_A_Receptor_Pathway GABA-A Receptor Signaling Pathway Benzodiazepine Benzodiazepine GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Benzodiazepine->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to agoinst site Chloride_Channel Chloride Ion Channel (Closed) GABA_A_Receptor->Chloride_Channel Conformational change Chloride_Channel_Open Chloride Ion Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Channel opening Chloride_Influx Cl- Influx Chloride_Channel_Open->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Benzodiazepine modulation of the GABA-A receptor.

Experimental Protocols

This protocol describes a method to determine the binding affinity of a test compound to the benzodiazepine binding site on the GABA-A receptor using a radioligand binding assay.[5]

Materials:

  • Rat cortical membrane preparation (source of GABA-A receptors)

  • [³H]-Flumazenil (radioligand)

  • Test compound

  • Diazepam (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Centrifuge

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a final volume of 0.5 mL of Tris-HCl buffer, add 100 µg of cortical membrane protein, a fixed concentration of [³H]-Flumazenil (e.g., 8.6 x 10⁻⁵ nmole), and varying concentrations of the test compound.

  • For determining non-specific binding, use a high concentration of unlabeled diazepam instead of the test compound.

  • Incubate the mixture for 35 minutes at 30°C.

  • Terminate the reaction by centrifugation at 1500 g for 4 minutes at 4°C to separate the bound and free radioligand.

  • Aspirate the supernatant and wash the pellet.

  • Resuspend the pellet in scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value of the test compound from the IC50 value using the Cheng-Prusoff equation.

Thiazepines and Thiepins: Antimicrobial and Other Activities

Thiazepines and their sulfur-containing counterparts, thiepins, are seven-membered heterocycles that have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and calcium channel blocking effects.[6]

Quantitative Pharmacological Data

Table 3: Antimicrobial Activity of Thiazole-Fused Thiazepine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Thiazole Derivative (55)E. coli200[2]
Thiazole Derivative (55)S. Typhi50[2]
Thiazole Derivative (37c)Gram-positive bacteria46.9 - 93.7[2]
Thiazole Derivative (37c)Fungi5.8 - 7.8[2]
Thiepine Derivative (32)C. albicans31.3[11]
Signaling Pathway: Potential Antimicrobial Mechanisms

The precise signaling pathways for the antimicrobial activity of many thiazepine derivatives are still under investigation. However, it is hypothesized that they may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some studies suggest that certain thiazole derivatives can inhibit bacterial DNA gyrase.[12]

Antimicrobial_Pathway Potential Antimicrobial Mechanism of Thiazepines Thiazepine Thiazepine Derivative DNA_Gyrase DNA Gyrase Thiazepine->DNA_Gyrase Inhibition Cell_Wall_Synth Cell Wall Synthesis Thiazepine->Cell_Wall_Synth Inhibition Protein_Synth Protein Synthesis Thiazepine->Protein_Synth Inhibition Bacterial_Cell Bacterial Cell Bacterial_Death Bacterial Cell Death Bacterial_Cell->Bacterial_Death Disruption of essential processes DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication DNA_Replication->Bacterial_Cell Essential for survival Cell_Wall_Synth->Bacterial_Cell Essential for integrity Protein_Synth->Bacterial_Cell Essential for function Tubulin_Polymerization_Pathway Tubulin Polymerization Inhibition by Oxepines Oxepine Oxepine Derivative Tubulin αβ-Tubulin Dimers Oxepine->Tubulin Binds to colchicine site Microtubule Microtubule Polymerization Oxepine->Microtubule Inhibition Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle Cell Cycle Progression (G2/M Phase) Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to

References

A Technical Guide to the Synthesis of Pyridine-Fused Azepine Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyridine and azepine rings creates a class of heterocyclic compounds with significant therapeutic potential, exhibiting a range of biological activities. This technical guide provides an in-depth review of the core synthetic methodologies for constructing these valuable scaffolds, presenting detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction pathways.

Key Synthetic Strategies

The construction of pyridine-fused azepine rings can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. This guide will focus on the following prominent methods:

  • Ring Expansion of Pyridine Derivatives: This approach involves the expansion of a pre-existing pyridine ring to form the seven-membered azepine ring.

  • Intramolecular Cyclization Reactions: These methods rely on the formation of the azepine ring through the cyclization of a suitably functionalized pyridine precursor. This category includes intramolecular Heck reactions, acylations, and radical cyclizations.

  • Multi-component Reactions: These elegant strategies involve the one-pot reaction of three or more starting materials to construct the complex pyridine-fused azepine scaffold in a single step.

  • Cyclodehydration Reactions: This method focuses on the formation of the azepine ring through an intramolecular dehydration reaction of a precursor containing both an aldehyde and an amine functionality.

Data Presentation: A Comparative Overview of Synthetic Methods

The following tables summarize quantitative data for some of the key synthetic methods discussed in this guide, allowing for easy comparison of their efficiencies.

Table 1: Iodine-Mediated Ring Expansion for the Construction of 3H-Azepines

EntryStyrene Derivative4-Cyanopyridine DerivativeProductYield (%)
1Styrene4-Cyanopyridine4-Formyl-2-phenyl-3H-azepine-5-carbonitrile85
24-Methylstyrene4-Cyanopyridine4-Formyl-2-(p-tolyl)-3H-azepine-5-carbonitrile82
34-Methoxystyrene4-Cyanopyridine4-Formyl-2-(4-methoxyphenyl)-3H-azepine-5-carbonitrile78
44-Chlorostyrene4-Cyanopyridine2-(4-Chlorophenyl)-4-formyl-3H-azepine-5-carbonitrile75

Data extracted from Fan, W. et al., Org. Lett. 2022, 24, 12, 2213–2217.[1]

Table 2: Four-Component Domino Reaction for the Synthesis of Azepino[5,4,3-cd]indoles

| Entry | Arylglyoxal Monohydrate (R1) | Pyrazol-5-amine (R2) | Aromatic Amine (R3) | Product | Yield (%) | |---|---|---|---|---| | 1 | Phenylglyoxal monohydrate | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Aniline | 4a | 46 | | 2 | 4-Methylphenylglyoxal monohydrate | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Aniline | 4b | 42 | | 3 | 4-Methoxyphenylglyoxal monohydrate | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Aniline | 4c | 51 | | 4 | 4-Chlorophenylglyoxal monohydrate | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Aniline | 4d | 39 |

Data extracted from Kumar, A. et al., Chem. Commun., 2014, 50, 6108-6111.[2]

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations.

Protocol 1: Iodine-Mediated Pyridine Ring Expansion for the Synthesis of 3H-Azepines[1]

General Procedure for the synthesis of 3H-azepines:

A mixture of styrene (0.22 mmol, 1.1 equiv), 4-cyanopyridine (0.2 mmol, 1.0 equiv), and iodine (0.4 mmol, 2.0 equiv) in DMSO (2.0 mL) was stirred at 120 °C for 12 hours under an air atmosphere. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature and quenched with saturated aqueous Na2S2O3 solution. The mixture was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

Protocol 2: Four-Component Domino Reaction for the Synthesis of Azepino[5,4,3-cd]indoles[2]

General procedure for the synthesis of azepino[5,4,3-cd]indoles (4a-f):

A mixture of arylglyoxal monohydrate 1 (1.0 mmol), pyrazol-5-amine 2 (1.0 mmol), and aromatic amine 3 (2.0 mmol) in EtOH (5.0 mL) was subjected to microwave irradiation at 115 °C for 30-45 minutes. After completion of the reaction, the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (EtOAc/hexane as eluent) to afford the pure products 4a-f.

Protocol 3: Synthesis of Pyrido[1,2-a]xanthene[1,9-de]azepines via 7-endo-trig Cyclization[3][4]

General procedure for the synthesis of 8a and 8b:

A solution of the corresponding γ-methylene lactam (7b or 7c, 1.0 equiv) in anhydrous toluene was added dropwise to a refluxing solution of Bu3SnH (1.2 equiv) and AIBN (0.1 equiv) in anhydrous toluene under an argon atmosphere. The reaction mixture was refluxed for 2-4 hours. After cooling, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to give the corresponding azepines 8a and 8b.

Protocol 4: Synthesis of Pyrido[1,2-a]xanthene[1,9-de]azepinones via Cyclodehydration[3][4]

General procedure for the synthesis of 8c:

A solution of aldehyde 16c in a mixture of CH2Cl2 and trifluoroacetic acid (10:1) was stirred at room temperature for 24 hours. The reaction mixture was then poured into a saturated aqueous solution of NaHCO3 and extracted with CH2Cl2. The combined organic layers were dried over anhydrous Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford azepinone 8c.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships of the described synthetic methods.

experimental_workflow_ring_expansion cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Styrene Styrene Derivative Reaction DMSO, 120 °C, 12h, Air Styrene->Reaction Cyanopyridine 4-Cyanopyridine Cyanopyridine->Reaction Iodine Iodine Iodine->Reaction Quench Quench with Na2S2O3 Reaction->Quench Cool to RT Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product 3H-Azepine Product Purify->Product

Iodine-Mediated Pyridine Ring Expansion Workflow

experimental_workflow_multicomponent cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Arylglyoxal Arylglyoxal Monohydrate Reaction EtOH, 115 °C, MW, 30-45 min Arylglyoxal->Reaction Pyrazolamine Pyrazol-5-amine Pyrazolamine->Reaction AromaticAmine Aromatic Amine AromaticAmine->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Purify Column Chromatography Evaporation->Purify Product Azepino[5,4,3-cd]indole Product Purify->Product

Four-Component Domino Reaction Workflow

synthetic_strategies_overview cluster_strategies Synthetic Strategies cluster_intramolecular_types Cyclization Types Core Pyridine-Fused Azepine Core RingExpansion Ring Expansion RingExpansion->Core Intramolecular Intramolecular Cyclization Intramolecular->Core Heck Heck Reaction Intramolecular->Heck Acylation Acylation Intramolecular->Acylation Radical Radical Cyclization Intramolecular->Radical MultiComponent Multi-component Reaction MultiComponent->Core Cyclodehydration Cyclodehydration Cyclodehydration->Core

Overview of Synthetic Strategies

References

A Technical Guide to Dearomative Ring Expansion for the Synthesis of Polysubstituted Azepanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores a cutting-edge dearomative ring expansion strategy for the synthesis of polysubstituted azepanes, a critical scaffold in medicinal chemistry. The seven-membered azepane ring system is significantly underrepresented in drug discovery libraries compared to five- and six-membered nitrogen heterocycles, largely due to a lack of efficient and modular synthetic methods. This guide focuses on a recently developed photochemical approach that transforms readily available nitroarenes into structurally complex azepanes, offering a powerful tool for expanding the accessible chemical space for drug design and development.[1][2][3]

Introduction: The Significance of the Azepane Scaffold

The azepane motif is a key structural component in numerous biologically active compounds and approved pharmaceuticals. Its three-dimensional architecture provides access to novel regions of chemical space, offering opportunities for improved potency, selectivity, and pharmacokinetic properties. However, the synthesis of polysubstituted azepanes has traditionally been a formidable challenge for synthetic chemists.

Core Methodology: Photochemical Dearomative Ring Expansion of Nitroarenes

A groundbreaking approach developed by Leonori and coworkers utilizes a photochemical strategy to convert simple, commercially available nitroarenes into polysubstituted azepanes in a two-step process.[1][2][3] This method is centered around the generation of a singlet nitrene from the nitro group, which then triggers a dearomative ring expansion of the benzene ring.

The overall transformation is depicted in the workflow below:

Photochemical Azepane Synthesis Workflow Nitroarene Polysubstituted Nitroarene Azepine 3H-Azepine Intermediate Nitroarene->Azepine  Photochemical  Ring Expansion Azepane Polysubstituted Azepane Azepine->Azepane Hydrogenolysis Reaction Mechanism cluster_0 Photochemical Ring Expansion cluster_1 Reduction Nitroarene Nitroarene Nitrene Singlet Nitrene Nitroarene->Nitrene Blue Light (hν) P(Oi-Pr)₃ Azirine Azirine Intermediate Nitrene->Azirine N-insertion KeteneImine Ketene Imine Azirine->KeteneImine Electrocyclic Ring Opening Azepine 3H-Azepine KeteneImine->Azepine 6π-Electrocyclization + Amine Trapping Azepine_H2 3H-Azepine Azepane Azepane Azepine_H2->Azepane H₂, Pd/C or PtO₂

References

An In-depth Technical Guide to Predicted Collision Cross Section Values for 2-pyridin-3-yl-azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted collision cross section (CCS) values for the small molecule 2-pyridin-3-yl-azepane. In the absence of experimentally derived data, this document presents computationally predicted CCS values to serve as a valuable reference for researchers in drug discovery and metabolomics. Detailed experimental protocols for the determination of CCS values using various ion mobility spectrometry techniques are outlined. Furthermore, this guide includes workflow diagrams to illustrate the principles of ion mobility and the process of CCS data acquisition and analysis, adhering to best practices in data presentation and visualization.

Introduction to Collision Cross Section

Ion mobility spectrometry-mass spectrometry (IMS-MS) has emerged as a powerful analytical technique, adding a new dimension of separation based on the size, shape, and charge of an ion. The collision cross section (CCS) is a key physicochemical property measured by IMS. It represents the effective area of an ion that it presents to a buffer gas, typically nitrogen or helium, as it travels through the ion mobility cell. This value is influenced by the ion's three-dimensional structure, making it a valuable parameter for the characterization and identification of small molecules, including drug candidates and their metabolites. The inclusion of CCS values alongside mass-to-charge ratio (m/z) and retention time significantly enhances the confidence in compound identification.

Predicted Collision Cross Section Data for this compound

Currently, experimental CCS data for this compound is not publicly available. However, computational methods, particularly machine learning models trained on large datasets of experimentally determined CCS values, can provide accurate predictions. The following table summarizes the predicted CCS values for various adducts of this compound, calculated using the CCSbase prediction tool.

Molecular Formula: C₁₁H₁₆N₂ Monoisotopic Mass: 176.13135 Da

Adduct Ionm/zPredicted CCS (Ų)[1]
[M+H]⁺177.13863137.7[1]
[M+Na]⁺199.12057140.8[1]
[M+K]⁺215.09451141.3[1]
[M+NH₄]⁺194.16517152.7[1]
[M-H]⁻175.12407140.2[1]
[M+HCOO]⁻221.12955154.1[1]
[M+CH₃COO]⁻235.14520148.0[1]

Table 1: Predicted Collision Cross Section (CCS) values for various adducts of this compound. Values were predicted using the CCSbase model.

Experimental Protocols for CCS Determination

The experimental determination of CCS values is crucial for validating predicted data and building robust analytical methods. The following are detailed methodologies for three common types of ion mobility spectrometry.

Drift Tube Ion Mobility Spectrometry (DTIMS)

DTIMS is considered the gold standard for CCS determination due to its fundamental and direct measurement principle.

Methodology:

  • Sample Introduction: The analyte, this compound, is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI). The sample is prepared in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

  • Ion Gating: A discrete packet of ions is pulsed into the drift tube.

  • Drift Tube Separation: The drift tube is filled with a static buffer gas (e.g., nitrogen or helium) at a known, uniform pressure and temperature. A weak, uniform electric field is applied along the axis of the drift tube.

  • Ion Drift: Ions are propelled through the drift tube by the electric field and their progress is impeded by collisions with the buffer gas. The time it takes for an ion to traverse the drift tube (the drift time) is measured.

  • Mass Analysis: Following their separation in the drift tube, the ions enter the mass analyzer (e.g., a time-of-flight, TOF, analyzer) for m/z determination.

  • CCS Calculation: The CCS is calculated directly from the measured drift time using the Mason-Schamp equation, which relates the ion's mobility to its CCS and other experimental parameters (drift tube length, pressure, temperature, and electric field strength).

Traveling Wave Ion Mobility Spectrometry (TWIMS)

TWIMS utilizes a stacked ring ion guide with a traveling DC voltage wave to propel ions through the buffer gas.

Methodology:

  • Sample Introduction and Ionization: Similar to DTIMS, the sample is introduced via an ESI source.

  • Ion Trapping and Release: Ions are accumulated in a trap and then released into the traveling wave ion guide.

  • Traveling Wave Separation: The ion guide is filled with a buffer gas. A series of voltage pulses are applied to the electrodes, creating a wave that pushes the ions through the gas. The velocity of the wave and the amplitude of the voltage pulses are key parameters.

  • Mass Analysis: Ions are detected by a mass analyzer after exiting the ion guide.

  • CCS Calibration: Unlike DTIMS, TWIMS provides a relative measurement of mobility. Therefore, a calibration curve must be generated using a set of known compounds with established CCS values. The arrival times of the calibrants are plotted against their known CCS values, and this curve is used to determine the CCS of the unknown analyte from its measured arrival time.

Trapped Ion Mobility Spectrometry (TIMS)

TIMS is a high-resolution technique where ions are propelled against a moving gas stream by an electric field.

Methodology:

  • Sample Introduction and Ionization: The sample is introduced via an ESI source.

  • Ion Trapping and Elution: Ions are introduced into the TIMS tunnel where they are subjected to an electric field gradient. A counter-flow of buffer gas is introduced from the opposite end. Ions are trapped at a position where the electric field force balances the drag force from the gas flow. By systematically reducing the electric field strength, ions are eluted from the tunnel according to their mobility.

  • Mass Analysis: The eluted ions are then analyzed by a mass spectrometer.

  • CCS Determination: The elution voltage for each ion is recorded. Similar to TWIMS, TIMS requires calibration with known standards to convert the elution voltage into a CCS value.

Visualizations

Principle of Ion Mobility Separation

Ion_Mobility_Principle cluster_source Ion Source cluster_ims Ion Mobility Cell (Drift Gas) cluster_ms Mass Analyzer Ion_Mixture Ion Mixture (Varying m/z, Size, Shape) Ion_Mixture->Ions_In Ion_Small Compact Ion (Low CCS) Ion_Large Extended Ion (High CCS) Detector Detector (m/z Analysis) Ions_Out->Detector Electric_Field Electric Field → Ion_Small->Ions_Out Shorter Drift Time Ion_Large->Ions_Out Longer Drift Time

Caption: Principle of Ion Mobility Separation.

Experimental Workflow for CCS Determination

CCS_Workflow cluster_sample Sample Preparation & Introduction cluster_analysis IMS-MS Analysis cluster_data Data Processing & Analysis cluster_result Result Sample_Prep Prepare this compound and Calibrant Solutions ESI Electrospray Ionization (ESI) Sample_Prep->ESI IMS Ion Mobility Separation (e.g., DTIMS, TWIMS, TIMS) ESI->IMS MS Mass Analysis (TOF) IMS->MS Arrival_Time Measure Arrival/Drift Time and m/z MS->Arrival_Time Calibration Generate Calibration Curve (for TWIMS/TIMS) Arrival_Time->Calibration CCS_Calc Calculate/Determine CCS Value Arrival_Time->CCS_Calc Calibration->CCS_Calc Final_CCS Final CCS Value for This compound CCS_Calc->Final_CCS

Caption: Experimental Workflow for CCS Determination.

Conclusion

This technical guide provides valuable predicted collision cross section data for this compound, a small molecule of interest in drug development. The tabulated predicted CCS values for various adducts serve as a useful starting point for its analytical characterization. The detailed experimental protocols for DTIMS, TWIMS, and TIMS offer a roadmap for the experimental determination and validation of these values. The provided diagrams illustrate the fundamental principles of ion mobility and the workflow for CCS determination, aiding in the conceptual understanding of these powerful techniques. As experimental data becomes available, it will be crucial to compare it with the predictions presented here to further refine our understanding of the physicochemical properties of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Inhibition Assays Using 2-Pyridin-3-yl-azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for evaluating the kinase inhibitory activity of the novel compound 2-Pyridin-3-yl-azepane. Due to the absence of publicly available data on the biological activity of this specific compound, the data presented herein is hypothetical and for illustrative purposes only . The protocols describe a luminescence-based in vitro kinase assay for determining IC50 values against a panel of kinases and a cell-based Western blot assay to assess the inhibition of a relevant signaling pathway. These methodologies can be adapted for the characterization of other novel kinase inhibitors.

Quantitative Data Summary

The following table summarizes the hypothetical inhibitory activity of this compound against a selection of protein kinases. This data is intended to serve as an example for presenting kinase profiling results.

Table 1: Hypothetical Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Assay Type
Akt185ADP-Glo™ Kinase Assay
PIM1150ADP-Glo™ Kinase Assay
ROCK1850ADP-Glo™ Kinase Assay
CDK2>10,000ADP-Glo™ Kinase Assay
EGFR>10,000ADP-Glo™ Kinase Assay

Experimental Protocols

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against various kinases using a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.

Materials:

  • This compound (stock solution in DMSO)

  • Recombinant human kinases (e.g., Akt1, PIM1, ROCK1, CDK2, EGFR)

  • Kinase-specific peptide substrates

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and reagent reservoirs

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM. Then, dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation:

    • Dilute the kinase to the working concentration in kinase buffer. The optimal concentration should be determined empirically.

    • Prepare the substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for each specific kinase.

  • Assay Procedure:

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the diluted kinase to each well.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro Kinase Assay

G A Prepare Serial Dilutions of This compound B Dispense Compound/DMSO into 384-well Plate A->B C Add Kinase Solution B->C D Add Substrate/ATP Mix (Initiate Reaction) C->D E Incubate at RT for 60 min D->E F Add ADP-Glo™ Reagent (Stop Reaction) E->F G Incubate at RT for 40 min F->G H Add Kinase Detection Reagent G->H I Incubate at RT for 30 min H->I J Measure Luminescence I->J K Data Analysis (IC50 Determination) J->K

Caption: Workflow for the in vitro kinase inhibition assay.

Cellular Assay: Western Blot for Akt Signaling Pathway

This protocol describes a method to evaluate the effect of this compound on the phosphorylation of Akt (a downstream target) in a cellular context. This is relevant given the hypothetical inhibitory activity against Akt1.

Materials:

  • Human cancer cell line with an active PI3K/Akt pathway (e.g., PC-3)

  • Cell culture medium and supplements

  • This compound

  • Growth factor (e.g., IGF-1) for pathway stimulation

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Protocol:

  • Cell Culture and Treatment:

    • Culture PC-3 cells to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.

    • Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15 minutes.

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-Akt antibody and then an anti-GAPDH antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Akt signal to the total-Akt signal, and then to the loading control (GAPDH).

    • Compare the normalized signals across different treatment conditions to assess the inhibitory effect of this compound.

Akt Signaling Pathway

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Targets (e.g., GSK3β, mTOR) Akt->Downstream Inhibitor This compound Inhibitor->Akt Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified Akt signaling pathway and the point of inhibition.

In Vivo Study of Azepane Derivatives in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo studies of azepane derivatives in mouse models. The content is designed to guide researchers through the process of evaluating the pharmacological properties of these compounds, from initial pharmacokinetic assessments to behavioral and mechanistic studies.

Introduction to Azepane Derivatives

Azepane and its derivatives are seven-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These scaffolds are present in numerous natural products and approved drugs, demonstrating potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.[1][2] In vivo studies in mouse models are a critical step in the preclinical development of azepane-based drug candidates, providing essential data on their efficacy, safety, and mechanism of action.

Pharmacokinetic Profiling

A thorough understanding of the pharmacokinetic (PK) properties of an azepane derivative is fundamental to designing meaningful in vivo efficacy and toxicology studies. Key PK parameters to determine include bioavailability, half-life (t½), maximum concentration (Cmax), and volume of distribution (Vss).

Table 1: Representative Pharmacokinetic Parameters of an N-Benzylated Bicyclic Azepane Derivative in Mice
ParameterIntravenous (i.v.) Administration (5 mg/kg)Oral (p.o.) Administration (5 mg/kg)
Cmax (ng/mL) ~1200~400
Tmax (h) 0.080.5
AUC (ng·h/mL) ~800~1200
t½ (h) ~2.5~3.0
Bioavailability (%) -~75

Note: Data are hypothetical and for illustrative purposes, based on typical pharmacokinetic profiles.

Protocol 1: Pharmacokinetic Study in Mice (Intravenous and Oral Administration)

Objective: To determine the pharmacokinetic profile of an azepane derivative following intravenous and oral administration in mice.

Materials:

  • Azepane derivative

  • Vehicle for solubilizing the compound (e.g., saline, 10% DMSO in saline, etc.)

  • Male or female C57BL/6 mice (8-10 weeks old)

  • Dosing needles (gavage and intravenous)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

  • Dose Preparation: Prepare the dosing solutions of the azepane derivative in the appropriate vehicle at the desired concentrations for both intravenous and oral administration.

  • Animal Groups: Divide the mice into two groups for intravenous and oral administration. A typical group size is 3-5 mice per time point.

  • Administration:

    • Intravenous (i.v.): Administer the compound via the tail vein.

    • Oral (p.o.): Administer the compound using an oral gavage needle.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via the saphenous vein, submandibular vein, or retro-orbital sinus (under anesthesia). A terminal blood sample can be collected via cardiac puncture.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the azepane derivative in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and bioavailability) using appropriate software.

In Vivo Efficacy Models

The choice of in vivo efficacy model depends on the therapeutic target of the azepane derivative. Below are protocols for common behavioral models used to assess the potential of these compounds in neuroscience.

Protocol 2: Amphetamine-Induced Hyperlocomotion Test for Antipsychotic Activity

Objective: To evaluate the potential antipsychotic-like effects of an azepane derivative by assessing its ability to attenuate amphetamine-induced hyperlocomotion in mice.[4][5]

Materials:

  • Azepane derivative

  • d-Amphetamine sulfate

  • Vehicle (e.g., saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.[5]

Procedure:

  • Animal Acclimatization: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Habituation: Place the mice individually into the open-field chambers and allow them to habituate for 30-60 minutes.

  • Drug Administration:

    • Administer the azepane derivative or vehicle at the desired dose and route (e.g., intraperitoneally, i.p.).

    • After a predetermined pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) or vehicle.

  • Locomotor Activity Recording: Immediately after the amphetamine injection, place the mice back into the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.[5]

  • Data Analysis: Analyze the locomotor activity data, typically in 5- or 10-minute time bins. Compare the activity of the group treated with the azepane derivative and amphetamine to the group treated with vehicle and amphetamine. A significant reduction in hyperlocomotion suggests potential antipsychotic-like activity.

Protocol 3: Tail-Flick Test for Analgesic Activity

Objective: To assess the potential analgesic properties of an azepane derivative using a thermal nociception model.[6][7][8]

Materials:

  • Azepane derivative

  • Vehicle

  • Male Swiss Webster mice (or other suitable strain)

  • Tail-flick apparatus with a radiant heat source.[7][8]

Procedure:

  • Animal Acclimatization: Acclimate mice to the testing room and handling for several days before the experiment.

  • Baseline Latency: Determine the baseline tail-flick latency for each mouse by placing its tail on the apparatus and applying the heat source. The latency is the time it takes for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[9][10]

  • Drug Administration: Administer the azepane derivative or vehicle at the desired dose and route.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point. A significant increase in latency or %MPE compared to the vehicle group indicates an analgesic effect.

Protocol 4: Hot-Plate Test for Analgesic Activity

Objective: To further evaluate the analgesic potential of an azepane derivative using another thermal nociception model.[6][11][12]

Materials:

  • Azepane derivative

  • Vehicle

  • Male mice

  • Hot-plate apparatus set to a constant temperature (e.g., 52-55°C).[12][13]

Procedure:

  • Animal Acclimatization: Acclimate mice to the testing room.

  • Baseline Latency: Gently place each mouse on the hot plate and measure the time it takes for the mouse to exhibit a nociceptive response, such as licking a paw or jumping.[12] A cut-off time (e.g., 30-60 seconds) is essential to prevent injury.

  • Drug Administration: Administer the azepane derivative or vehicle.

  • Post-Treatment Latency: Measure the hot-plate latency at various time points after drug administration.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle-treated group. A significant increase in latency indicates analgesia.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways modulated by azepane derivatives is crucial for their development. Below are diagrams of key pathways often implicated in the action of neurologically active compounds.

Dopamine D2 Receptor Signaling Pathway

Many antipsychotic drugs exert their effects by modulating the dopamine D2 receptor signaling pathway.[14][15][16] Azepane derivatives with antipsychotic potential may act as antagonists or partial agonists at these receptors.

Dopamine_D2_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Response Altered Neuronal Response PKA->Neuronal_Response Phosphorylates Targets Azepane Azepane Derivative (Antagonist) Azepane->D2R Blocks

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

Atypical antipsychotics often exhibit affinity for serotonin 5-HT2A receptors, contributing to their improved side-effect profile.[4][6]

Serotonin_5HT2A_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Gq Gq HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Azepane Azepane Derivative (Antagonist) Azepane->HT2AR Blocks

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is a common target in cancer drug development.[11][17][18][19]

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds and Activates PI3K PI3K RTK->PI3K Recruits and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Cell_Response Cell Proliferation, Survival, Growth Downstream->Cell_Response Azepane Azepane Derivative (Inhibitor) Azepane->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway.

Monoamine Transporter Inhibition

Some azepane derivatives may act as monoamine transporter inhibitors, increasing the synaptic levels of neurotransmitters like norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[14][20][21][22]

Monoamine_Transporter_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Monoamine Monoamine (NE, DA, 5-HT) Transporter Monoamine Transporter (NET, DAT, SERT) Monoamine->Transporter Reuptake Monoamine_Synapse Increased Monoamine Concentration Receptor Postsynaptic Receptor Monoamine_Synapse->Receptor Increased Binding Signal Enhanced Signal Receptor->Signal Azepane Azepane Derivative (Inhibitor) Azepane->Transporter Blocks

Caption: Monoamine Transporter Inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of azepane derivatives in mouse models.

Experimental_Workflow Start Compound Synthesis and Characterization PK Pharmacokinetic Studies (Oral & IV) Start->PK Dose_Selection Dose Range Selection PK->Dose_Selection Efficacy In Vivo Efficacy Models (e.g., Behavioral Tests) Dose_Selection->Efficacy Tox Preliminary Toxicity Assessment Dose_Selection->Tox PD Pharmacodynamic/ Mechanism of Action Studies Efficacy->PD Tox->PD Lead_Opt Lead Optimization PD->Lead_Opt Lead_Opt->Start Iterative Process End Candidate Selection Lead_Opt->End

Caption: In Vivo Experimental Workflow.

By following these detailed protocols and considering the outlined signaling pathways, researchers can effectively evaluate the in vivo properties of novel azepane derivatives, paving the way for the development of new and improved therapeutics.

References

Application of 2-Pyridin-3-yl-azepane Derivatives in Drug Discovery Programs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Pyridin-3-yl-azepane and its analogs in drug discovery, with a primary focus on their role as modulators of nicotinic acetylcholine receptors (nAChRs). The information compiled herein is intended to guide researchers in the synthesis, biological evaluation, and understanding of the mechanism of action of this important class of compounds.

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their potent and selective interactions with neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological and pathological processes in the central and peripheral nervous systems. Modulation of nAChR activity by small molecules presents a promising therapeutic strategy for various disorders, including nicotine addiction, chronic pain, and neurodegenerative diseases.

This application note will focus on bridged bicyclic analogs of this compound, such as epibatidine analogs, which have shown high affinity and selectivity for different nAChR subtypes.

Data Presentation: Quantitative Analysis of this compound Analogs

The following tables summarize the binding affinities and in vivo potencies of representative this compound analogs, highlighting their interactions with various nAChR subtypes.

Table 1: In Vitro Binding Affinities (Ki) of 2-(Pyridin-3-yl)-1-azabicycloalkane Analogs for nAChR Subtypes

Compound IDStructurenAChR SubtypeKi (nM)Reference
1 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octaneα4β20.5 - 15[1]
α7≤ 110[1]
2 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonaneα4β20.5 - 15[1]
α7≤ 110[1]

Table 2: In Vivo Analgesic Potency of an Epibatidine Analog

CompoundTestSpeciesAD50Reference
Epibatidine AnalogTail-flickMouse0.13 µg/kg

Experimental Protocols

Protocol 1: Synthesis of 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane

This protocol describes a general method for the racemic synthesis of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane.[1]

Materials:

  • N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine

  • Appropriate bromoalkyltetrahydropyran

  • Solvents (e.g., THF, DMF)

  • Reagents for ring opening and aminocyclization (e.g., acid, base)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Alkylation: Dissolve N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine in a suitable solvent. Add the appropriate bromoalkyltetrahydropyran and a base. Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the alkylated intermediate.

  • Ring Opening and Aminocyclization: Treat the purified intermediate with an acid to induce ring opening of the tetrahydropyran ring and subsequent aminocyclization to form the azabicyclo[2.2.2]octane core.

  • Final Purification: Purify the final product by column chromatography or crystallization to yield 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane.

Protocol 2: Radioligand Binding Assay for nAChRs

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for nAChR subtypes using [³H]epibatidine.[2][3]

Materials:

  • Rat brain homogenates or cell lines expressing specific nAChR subtypes

  • [³H]epibatidine (radioligand)

  • Unlabeled test compounds (e.g., this compound analogs)

  • Nicotine or another known nAChR ligand (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from rat brain tissue or cultured cells expressing the nAChR subtype of interest.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add membrane homogenate, a fixed concentration of [³H]epibatidine, and assay buffer.

    • Non-specific Binding: Add membrane homogenate, [³H]epibatidine, and a high concentration of an unlabeled nAChR ligand (e.g., nicotine).

    • Competition: Add membrane homogenate, [³H]epibatidine, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[4][5]

Protocol 3: In Vivo Mouse Tail-Flick Test for Analgesia

This protocol describes the tail-flick test, a common method to assess the analgesic properties of compounds.[6][7]

Materials:

  • Male mice

  • Test compound (e.g., this compound analog)

  • Vehicle control

  • Tail-flick apparatus (with a heat source, e.g., a focused light beam)

Procedure:

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently restrain each mouse and place its tail on the apparatus. Apply the heat stimulus and record the time it takes for the mouse to flick its tail away (baseline latency). A cut-off time is typically set to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle to the mice (e.g., via intraperitoneal injection).

  • Post-treatment Latency: At predetermined time points after administration, measure the tail-flick latency again.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect of the test compound. The data can be used to calculate the AD50 (the dose that produces a 50% maximal effect).

Mandatory Visualizations

Signaling Pathways

The activation of nicotinic acetylcholine receptors by agonists such as acetylcholine or this compound analogs initiates a cascade of intracellular signaling events. These pathways are crucial for the diverse physiological effects mediated by nAChRs.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling nAChR nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Agonist Agonist (e.g., this compound analog) Agonist->nAChR Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neuronal Excitability, Synaptic Plasticity) Depolarization->Cellular_Response PI3K_Akt PI3K/Akt Pathway Ca_Signaling->PI3K_Akt MAPK MAPK/ERK Pathway Ca_Signaling->MAPK Neurotransmitter_Release Neurotransmitter Release Ca_Signaling->Neurotransmitter_Release Gene_Expression Gene Expression (e.g., c-fos) PI3K_Akt->Gene_Expression MAPK->Gene_Expression Gene_Expression->Cellular_Response Neurotransmitter_Release->Cellular_Response

Caption: nAChR signaling cascade.

The binding of an agonist to the nAChR leads to the influx of cations, primarily Na+ and Ca2+.[8][9] This influx causes membrane depolarization and triggers various downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately leading to changes in gene expression and cellular responses such as neurotransmitter release and modulation of synaptic plasticity.[8][10]

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound-based drug candidates.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Synthesis Chemical Synthesis of Analogs HTS High-Throughput Screening (e.g., Binding Assays) Synthesis->HTS Lead_Opt Lead Optimization (SAR Studies) HTS->Lead_Opt In_Vitro In Vitro Functional Assays (e.g., Oocyte Expression) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy Models (e.g., Tail-flick Test) In_Vitro->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET Candidate Preclinical Candidate Selection ADMET->Candidate

Caption: Drug discovery workflow.

This workflow begins with the synthesis of a library of this compound analogs, followed by high-throughput screening to identify initial hits. Promising compounds undergo lead optimization guided by structure-activity relationship (SAR) studies. The optimized leads are then subjected to a battery of in vitro and in vivo assays to evaluate their efficacy, potency, and pharmacokinetic properties, ultimately leading to the selection of a preclinical candidate.

References

Application Notes: 2-Pyridin-3-yl-azepane as a Protein Kinase B (PKB/Akt) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein Kinase B (PKB), also known as Akt, is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. The PKB/Akt signaling pathway is a critical intracellular cascade essential for normal cell growth, survival, and metabolism.[1][2] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which leads to the activation of phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and fully activated by PDK1 at Threonine 308 and by mTORC2 at Serine 473.[1][3]

Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers, contributing to tumor growth, proliferation, and resistance to therapy.[1] Consequently, Akt has emerged as a key target for the development of novel cancer therapeutics. Small molecule inhibitors that target the catalytic activity of Akt are of significant interest to researchers and drug development professionals.

This document describes the application and protocols for characterizing a potential PKB inhibitor, 2-Pyridin-3-yl-azepane.

Disclaimer: Specific biological activity and quantitative data for this compound as a PKB inhibitor are not extensively available in public literature. The following protocols and data table templates are provided as a general framework for the characterization of a putative PKB inhibitor and should be adapted based on empirical results.

Data Presentation

Quantitative data should be organized to clearly present the inhibitor's potency, cellular activity, and effect on cell viability. The following tables serve as templates for data presentation.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)Selectivity vs. PKBα (Fold)
PKBα / Akt11
PKBβ / Akt2
PKBγ / Akt3
PKA
PKCα
SGK1
(other kinases)

Table 2: Cellular Activity of this compound on p-Akt (Ser473) Levels

Cell LineTreatment Concentration (µM)Inhibition of p-Akt/Total Akt Ratio (%)
PC-30.1
(Prostate)0.5
1.0
5.0
MCF-70.1
(Breast)0.5
1.0
5.0

Table 3: Anti-proliferative Activity of this compound

Cell LinePhenotype (e.g., PTEN status)IC₅₀ (µM) after 72h
PC-3PTEN-null
LNCaPPTEN-wild type
MCF-7PIK3CA-mutant
MDA-MB-231Triple-Negative

Visualizations

Signaling Pathway and Experimental Logic

PKB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt / PKB (Inactive) PIP3->Akt Recruits PDK1 PDK1 Akt_Active Akt / PKB (Active) PDK1->Akt_Active P-Thr308 mTORC2 mTORC2 mTORC2->Akt_Active P-Ser473 Akt->Akt_Active Downstream Downstream Targets (GSK3β, FOXO, etc.) Akt_Active->Downstream Phosphorylates Inhibitor This compound Inhibitor->Akt_Active Inhibits Outcomes Cell Survival, Proliferation, Metabolism Downstream->Outcomes Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Inhibitor_Characterization_Workflow start Start: Putative PKB Inhibitor (this compound) biochem Biochemical Assay: In Vitro Kinase Assay start->biochem biochem_result Determine IC₅₀ (Potency & Selectivity) biochem->biochem_result cellular Cellular Target Engagement: Western Blot for p-Akt biochem_result->cellular cellular_result Confirm On-Target Activity in Cells (EC₅₀) cellular->cellular_result phenotypic Phenotypic Assay: Cell Viability (MTT) cellular_result->phenotypic phenotypic_result Measure Effect on Cell Proliferation/Survival phenotypic->phenotypic_result analysis Data Analysis & Conclusion phenotypic_result->analysis

Logical_Relationships biochem Biochemical Potency (In Vitro IC₅₀) cellular Cellular Target Engagement (p-Akt Inhibition) biochem->cellular predicts phenotype Cellular Phenotype (Decreased Viability) cellular->phenotype leads to

Experimental Protocols

Protocol 1: In Vitro PKBα (Akt1) Kinase Assay (Luminescent)

This protocol is adapted for a luminescent kinase assay format, such as ADP-Glo™, which measures ADP production as an indicator of kinase activity.

1. Materials:

  • Recombinant human PKBα/Akt1 enzyme

  • PKB/Akt substrate peptide (e.g., Crosstide)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution. Further dilute these stock solutions into the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of diluted compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.

    • Add 10 µL of a 2.5x enzyme/substrate mixture (containing PKBα enzyme and substrate peptide at their final desired concentrations) to each well.

    • Mix gently and incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 10 µL of a 2.5x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for PKBα.

    • Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Terminate Reaction and Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and no enzyme control (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot for Phospho-Akt (Ser473)

This protocol details the measurement of PKB/Akt phosphorylation in cultured cells following inhibitor treatment.

1. Materials:

  • Cancer cell line of interest (e.g., PC-3, MCF-7)

  • Complete cell culture medium

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[1]

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF membrane and transfer buffer/apparatus

  • Blocking Buffer (5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))

  • Primary Antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.[3][4]

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

2. Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Serum-starve the cells for 4-6 hours if necessary to reduce basal p-Akt levels.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

    • Optional: To robustly measure inhibition, stimulate cells with a growth factor (e.g., 100 nM insulin for 20 minutes) before harvesting to induce Akt phosphorylation.[1][3]

  • Cell Lysis:

    • After treatment, place plates on ice and wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Protein Quantification and Sample Preparation:

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration for all samples. Add 4x Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[4]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL reagents and capture the chemiluminescent signal using an imaging system.

    • To normalize the p-Akt signal, the membrane can be stripped and re-probed for total Akt.

    • Quantify the band intensities using densitometry software. Calculate the ratio of p-Akt to total Akt for each treatment condition.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

1. Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle control (DMSO) and no-treatment control wells.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][6]

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells (set to 100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to determine the IC₅₀ value.

References

Application Notes and Protocols for Molecular Docking of Pyridine-Azepane Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking studies on pyridine-azepane hybrids. The protocols outlined below are designed to be adaptable to various research contexts, utilizing commonly available software. This document offers detailed methodologies for ligand and receptor preparation, docking procedures, and post-docking analysis, supplemented with quantitative data from relevant studies and visual workflows to facilitate understanding.

Introduction to Molecular Docking of Pyridine-Azepane Hybrids

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule (ligand), such as a pyridine-azepane hybrid, to a macromolecular target, typically a protein.[2][3] This allows for the rational design of more potent and selective drug candidates. Pyridine-azepane scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. Understanding their interactions with protein targets at a molecular level is crucial for optimizing their therapeutic potential.

Quantitative Data from Docking Studies of Pyridine and Azepane Derivatives

The following tables summarize quantitative data from various molecular docking studies on compounds containing pyridine or azepane moieties. This data provides a reference for expected binding affinities and highlights key interactions.

Table 1: Molecular Docking Data for Pyridine Derivatives

Compound/DerivativeTarget Protein (PDB ID)Docking SoftwareBinding Affinity (kcal/mol)Interacting ResiduesReference
TerpyridineCoronavirus Main ProteaseAutoDock Vina-8.8Not Specified[3]
Pyridine Derivative 5mKinesin Eg5Not Specified-9.52GLU116, GLY117[4]
Pyridine Derivative 7eEpidermal Growth Factor Receptor (EGFR)Not SpecifiedNot Specified (potent)Not Specified[5]
Pyridine Derivative 7gEpidermal Growth Factor Receptor (EGFR)Not SpecifiedNot Specified (potent)Not Specified[5]
4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiolCyclooxygenase-1 (COX-1)AutoDock VinaNot Specified (significant)Not Specified[6]
4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiolCyclooxygenase-2 (COX-2)AutoDock VinaNot Specified (significant)Not Specified[6]

Table 2: Molecular Docking Data for Azepane and Related Derivatives

Compound/DerivativeTarget Protein (PDB ID)Docking SoftwareBinding Affinity (kcal/mol)Interacting ResiduesReference
1,3-Oxazepane Derivative 1BUndecaprenyl diphosphate synthase (4H2M)Not Specified-7.5Not Specified[7]
1,3-Oxazepane Derivative 1CUndecaprenyl diphosphate synthase (4H2M)Not Specified-8.1Not Specified[7]
Diazepine Derivative 3aOuter membrane protein A (OmpA)Not SpecifiedHighNot Specified[8]
Oxazepine Derivative 4aOuter membrane protein A (OmpA)Not SpecifiedHighNot Specified[8]
Diazepine Derivative 3aSmoothened (SMO)Not SpecifiedHighNot Specified[9]
Oxazepine Derivative 4aSmoothened (SMO)Not SpecifiedHighNot Specified[9]
Bis-Oxazepine 6bProgesterone ReceptorNot Specified-9.58Not Specified[10]
Bis-Benzoxazepine 7aProgesterone ReceptorNot Specified-9.28Not Specified[10]
Bis-Benzoxazepine 7cProgesterone ReceptorNot Specified-9.11Not Specified[10]

Experimental Protocols

This section provides detailed, step-by-step protocols for performing molecular docking of pyridine-azepane hybrids. A common and freely available software suite, AutoDock Tools and AutoDock Vina, is used as the primary example.

General Workflow

The overall workflow for a typical molecular docking experiment is depicted below.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor_Prep Receptor Preparation Grid_Gen Grid Box Generation Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation Docking_Sim Docking Simulation Ligand_Prep->Docking_Sim Grid_Gen->Docking_Sim Pose_Analysis Pose Analysis Docking_Sim->Pose_Analysis Interaction_Analysis Interaction Analysis Pose_Analysis->Interaction_Analysis

General workflow for a molecular docking experiment.
Protocol 1: Receptor Preparation

Objective: To prepare the target protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.

Materials:

  • PDB file of the target receptor (e.g., from the RCSB Protein Data Bank).

  • Molecular graphics software (e.g., AutoDockTools (ADT), UCSF Chimera, PyMOL).

Procedure:

  • Obtain Receptor Structure: Download the PDB file of the target protein.

  • Clean the PDB File:

    • Open the PDB file in ADT or another molecular viewer.[11]

    • Remove all non-essential molecules, including water molecules, ions, and co-crystallized ligands.[11][12] This is crucial as they can interfere with the docking process.

  • Add Hydrogens:

    • Add hydrogen atoms to the protein. For docking, typically only polar hydrogens are necessary.[12]

  • Assign Charges:

    • Compute and assign partial charges to the protein atoms. Kollman charges are commonly used for proteins in AutoDock.[12]

  • Set Atom Types:

    • Assign AutoDock 4 atom types to all atoms in the receptor.

  • Save as PDBQT:

    • Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina.[12]

Protocol 2: Ligand Preparation

Objective: To prepare the 3D structure of the pyridine-azepane hybrid for docking, including assigning charges, defining rotatable bonds, and converting to the appropriate file format.

Materials:

  • 2D or 3D structure of the pyridine-azepane hybrid (e.g., in SDF, MOL2, or PDB format).

  • Ligand preparation software (e.g., AutoDockTools, ChemDraw, Avogadro).

Procedure:

  • Generate 3D Structure: If starting with a 2D structure, convert it to a 3D conformation using a program like ChemDraw or Avogadro.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.

  • Load into ADT: Open the 3D structure of the ligand in AutoDockTools.

  • Assign Charges: Compute Gasteiger charges for the ligand atoms.

  • Define Rotatable Bonds: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation. The azepane ring may have some flexibility that should be considered.

  • Save as PDBQT: Save the prepared ligand in the PDBQT file format.

Protocol 3: Molecular Docking using AutoDock Vina

Objective: To perform the docking of the prepared ligand into the active site of the prepared receptor.

Materials:

  • Prepared receptor in PDBQT format.

  • Prepared ligand in PDBQT format.

  • AutoDock Vina software.

  • A text editor for creating a configuration file.

Procedure:

  • Define the Binding Site (Grid Box):

    • Identify the active site of the receptor. This can be determined from the position of a co-crystallized ligand or from literature data.

    • In ADT, define a grid box that encompasses the entire binding pocket.[12] Note the center coordinates and the dimensions (in Ångströms) of the grid box.

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) and specify the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your files.

    • Execute the following command: vina --config conf.txt --log log.txt

Protocol 4: Post-Docking Analysis

Objective: To analyze the docking results to identify the best binding pose and understand the molecular interactions between the ligand and the receptor.

Materials:

  • Docking output file (PDBQT format).

  • Receptor PDBQT file.

  • Molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer, UCSF Chimera).[13]

Procedure:

  • Visualize Docking Poses:

    • Load the receptor and the output ligand poses into a molecular viewer.[13]

    • The output file contains multiple binding modes, ranked by their binding affinity (in kcal/mol). The most negative value indicates the strongest predicted binding.[13]

  • Analyze Binding Interactions:

    • For the top-ranked pose(s), analyze the non-covalent interactions between the pyridine-azepane hybrid and the receptor's active site residues.[14]

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The pyridine ring is often involved in pi-pi stacking and hydrogen bonding, while the azepane ring can participate in hydrophobic interactions.

  • Measure Distances:

    • Measure the distances of key interactions (e.g., hydrogen bond lengths) to assess their strength.

  • Generate 2D Interaction Diagrams:

    • Use software like Discovery Studio Visualizer to generate 2D diagrams that clearly depict the interacting residues and the types of interactions.[15]

Signaling Pathway Visualization

Pyridine-azepane hybrids can be designed to target various signaling pathways implicated in disease. For instance, derivatives of related nitrogen-containing heterocycles have been investigated as inhibitors of the Hedgehog signaling pathway, which is crucial in some cancers.[9][16] A simplified representation of this pathway is shown below.

G cluster_pathway Simplified Hedgehog Signaling Pathway Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds and inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SUFU-GLI complex GLI GLI Proteins SUFU->GLI Sequesters and promotes proteolysis of GLI GLI_A GLI Activator GLI->GLI_A Processing Target_Genes Target Gene Expression GLI_A->Target_Genes Activates

Simplified Hedgehog signaling pathway.

In this pathway, the binding of the Hedgehog ligand to its receptor Patched-1 (PTCH1) alleviates the inhibition of Smoothened (SMO).[16] Activated SMO then leads to the processing and activation of GLI transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. Pyridine-azepane hybrids could potentially be designed to inhibit key components of this pathway, such as SMO.[9]

References

Application Notes and Protocols: Synthesis and Biological Screening of 2-Pyridin-3-yl-azepane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of novel 2-pyridin-3-yl-azepane analogs. This class of compounds holds significant potential for therapeutic intervention, particularly in neurological and psychiatric disorders, due to its structural similarity to molecules known to interact with nicotinic acetylcholine receptors (nAChRs). The following protocols and data presentation formats are designed to facilitate reproducible research and efficient drug discovery workflows.

Synthetic Strategy and Protocols

The synthesis of this compound analogs can be achieved through a convergent strategy involving the preparation of key intermediates: pyridin-3-ylboronic acid and a suitable azepane precursor. The final coupling is accomplished via a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Pyridin-3-ylboronic Acid

Pyridin-3-ylboronic acid is a crucial reagent for introducing the pyridine-3-yl moiety. It can be synthesized from 3-bromopyridine via a lithium-halogen exchange followed by quenching with a borate ester[1][2].

Protocol 1: Synthesis of Pyridin-3-ylboronic Acid

  • Materials: 3-Bromopyridine, n-Butyllithium (n-BuLi), Triisopropyl borate, Tetrahydrofuran (THF), Toluene, Hydrochloric acid (HCl), Diethyl ether.

  • Procedure:

    • Dissolve 3-bromopyridine in a mixture of THF and toluene (1:1) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

    • Slowly add n-BuLi (1.1 equivalents) to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes.

    • Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of 2M HCl.

    • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridin-3-ylboronic acid.

Synthesis of this compound

The core azepane ring can be coupled with the pyridin-3-yl moiety using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is highly efficient for the formation of C-C bonds between aryl halides and boronic acids[3][4][5].

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of this compound

  • Materials: 2-Bromoazepane (or a suitable precursor), Pyridin-3-ylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • To a reaction vessel, add 2-bromoazepane (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.

Workflow for the Synthesis of this compound Analogs

G cluster_synthesis Synthesis of this compound A 3-Bromopyridine C Pyridin-3-ylboronic acid A->C Lithium-Halogen Exchange B n-BuLi, Triisopropyl borate F This compound C->F Suzuki-Miyaura Coupling D 2-Bromoazepane D->F E Pd(PPh3)4, K2CO3

Figure 1. Synthetic workflow for this compound.

Biological Screening Protocols

The biological activity of the synthesized this compound analogs can be assessed through a series of in vitro and in vivo assays to determine their cytotoxicity, receptor binding affinity, functional activity, and potential therapeutic effects.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. This assay is crucial for determining the cytotoxic potential of the synthesized compounds[6][7][8][9].

Protocol 3: MTT Cytotoxicity Assay

  • Materials: Human cell line (e.g., HEK293 or a relevant neuronal cell line), DMEM/F12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, Dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

    • Treat the cells with various concentrations of the synthesized this compound analogs (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Data Presentation: Cytotoxicity of this compound Analogs

CompoundConcentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
Analog 10.198.5 ± 2.1> 100
195.2 ± 3.5
1089.7 ± 4.2
10075.3 ± 5.8
Analog 20.199.1 ± 1.8> 100
196.8 ± 2.9
1091.5 ± 3.1
10080.1 ± 4.5
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Radioligand binding assays are used to determine the affinity of the synthesized compounds for specific nAChR subtypes. This is crucial for understanding their mechanism of action and selectivity[10][11][12].

Protocol 4: nAChR Radioligand Binding Assay

  • Materials: Cell membranes expressing the desired nAChR subtype (e.g., α4β2, α7), Radioligand (e.g., [³H]-Epibatidine or [³H]-Cytisine), Non-specific binding competitor (e.g., Nicotine), Assay buffer, Wash buffer, Scintillation cocktail, Glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

    • For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of the non-specific competitor.

    • Incubate the plate at room temperature to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ and Ki values for each compound.

Data Presentation: nAChR Binding Affinity of this compound Analogs

CompoundnAChR SubtypeIC₅₀ (nM)Ki (nM)
Analog 1α4β215.28.5
α7250.6140.1
Analog 2α4β28.74.9
α7180.3101.2
Functional Assay for nAChR Agonist/Antagonist Activity

Functional assays, such as calcium imaging or electrophysiology, are used to determine whether the compounds act as agonists, antagonists, or allosteric modulators of nAChRs[13][14][15].

Protocol 5: Fluorometric Imaging Plate Reader (FLIPR) Assay for nAChR Function

  • Materials: Cells stably expressing the nAChR subtype of interest, Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Assay buffer, Agonist (e.g., Acetylcholine or Nicotine), 384-well plates.

  • Procedure:

    • Plate the cells in a 384-well plate and incubate overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • To assess agonist activity, add the test compounds at various concentrations and measure the change in fluorescence over time using a FLIPR instrument.

    • To assess antagonist activity, pre-incubate the cells with the test compounds before adding a known nAChR agonist (at its EC₅₀ concentration) and measure the inhibition of the agonist-induced fluorescence signal.

    • Calculate EC₅₀ values for agonists and IC₅₀ values for antagonists.

Signaling Pathway of Nicotinic Acetylcholine Receptors

G cluster_pathway nAChR Signaling Pathway Agonist Agonist (e.g., Acetylcholine, This compound analog) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Conformational Change CationInflux Na+ / Ca2+ Influx IonChannel->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization CellularResponse Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->CellularResponse

Figure 2. Simplified nAChR signaling pathway.

In Vivo Assessment of Cognitive Enhancement

Selected promising analogs can be advanced to in vivo studies to evaluate their effects on cognitive function in animal models.

Protocol 6: Novel Object Recognition (NOR) Test in Mice

The NOR test is a widely used behavioral assay to assess learning and memory in rodents[16][17][18][19].

  • Materials: Open-field arena, Two identical objects (familiar), One novel object, Video tracking software.

  • Procedure:

    • Habituation: Allow the mice to freely explore the empty arena for 10 minutes for 2-3 consecutive days.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

    • Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes.

    • Data Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Workflow for Biological Screening

G cluster_screening Biological Screening Workflow Start Synthesized Analogs Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity Binding nAChR Binding Assay (Radioligand) Cytotoxicity->Binding Non-toxic compounds Functional nAChR Functional Assay (FLIPR) Binding->Functional High affinity compounds InVivo In Vivo Cognitive Testing (e.g., NOR) Functional->InVivo Active compounds (agonists/antagonists) Hit Lead Compound InVivo->Hit Efficacious compounds

Figure 3. Workflow for biological screening of analogs.

By following these detailed protocols and utilizing the structured data presentation formats, researchers can systematically synthesize and evaluate this compound analogs, facilitating the identification of promising lead compounds for further drug development.

References

Application Note: High-Throughput Screening and Validation of Azepane-Based Dual PTPN2/PTPN1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), and Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1), also known as PTP1B, are critical negative regulators in multiple signaling pathways.[1][2][3] Both phosphatases are implicated in controlling inflammatory responses and immune cell function, primarily through the dephosphorylation of Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins.[4][5][6] Their overlapping roles in suppressing cytokine signaling, such as the interferon-gamma (IFNγ) pathway, have made them attractive targets for cancer immunotherapy.[4][7][8] Genetic or pharmacological inhibition of PTPN2 and PTPN1 can enhance anti-tumor immunity by acting on both immune cells and cancer cells.[3][8][9]

Recent drug discovery efforts have identified potent, orally bioavailable dual PTPN2/PTPN1 inhibitors, some incorporating an azepane scaffold, that demonstrate robust anti-tumor efficacy in preclinical models.[1][8] One such example is the clinical candidate ABBV-CLS-484 (AC484), which has shown to inflame the tumor microenvironment and boost the function of CD8+ T cells and Natural Killer (NK) cells by augmenting JAK-STAT signaling.[8][9][10] This application note provides a comprehensive suite of protocols for researchers to identify, characterize, and validate novel azepane-based dual PTPN2/PTPN1 inhibitors. The workflow covers initial biochemical screening, cellular target engagement and pathway modulation, and concludes with in vivo efficacy assessment.

Featured Signaling Pathway

PTPN2 and PTPN1 are key negative regulators of the JAK/STAT signaling pathway. Upon cytokine binding (e.g., IFNγ) to its receptor, associated JAKs are activated via autophosphorylation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and transcription of target genes. PTPN2 and PTPN1 counteract this activation by dephosphorylating JAKs and STATs, thus dampening the cytokine signal. Inhibition of PTPN2/PTPN1 removes this negative regulation, leading to sustained phosphorylation of JAKs and STATs and enhanced downstream signaling.

PTPN2_PTPN1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PTPN2 PTPN2 PTPN1 PTPN1 (ER) pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes GeneExpression Gene Expression (e.g., CXCL10) pSTAT->GeneExpression Translocates & Activates PTPN2->JAK Dephosphorylates PTPN2->pSTAT Dephosphorylates PTPN1->JAK Dephosphorylates Azepane Azepane Inhibitor Azepane->PTPN2 Inhibits Azepane->PTPN1 Inhibits Cytokine Cytokine (e.g., IFNγ) Cytokine->CytokineReceptor Binds

Figure 1: PTPN2/PTPN1 Inhibition in the JAK/STAT Pathway.

Experimental Workflow Overview

The validation of a novel azepane-based PTPN2/PTPN1 inhibitor follows a multi-stage process. It begins with biochemical assays to determine the potency and selectivity of the compound. This is followed by cell-based assays to confirm target engagement and measure the downstream effects on the signaling pathway. Finally, in vivo studies are conducted in relevant cancer models to assess anti-tumor efficacy and pharmacodynamic effects.

experimental_workflow cluster_biochemical Stage 1: Biochemical Assays cluster_cellular Stage 2: Cell-Based Assays cluster_invivo Stage 3: In Vivo Studies biochem_ic50 Protocol 1: PTPN2/PTPN1 IC50 Determination biochem_selectivity Protocol 2: Phosphatase Selectivity Panel biochem_ic50->biochem_selectivity Confirm Potency cell_stat Protocol 3: pSTAT Western Blot Analysis biochem_selectivity->cell_stat Validate in Cells cell_gene Protocol 4: Target Gene Expression (qRT-PCR) cell_stat->cell_gene Assess Downstream Effects cell_killing Protocol 5: T-Cell Mediated Tumor Cell Killing cell_gene->cell_killing Functional Outcome invivo_efficacy Protocol 6: Syngeneic Mouse Model Efficacy cell_killing->invivo_efficacy Test in Animal Model invivo_pd Protocol 7: Tumor Microenvironment Pharmacodynamics (Flow Cytometry) invivo_efficacy->invivo_pd Analyze Mechanism

Figure 2: Workflow for Azepane Inhibitor Validation.

Data Presentation

Table 1: Biochemical Profile of a Representative Azepane Compound (AZ-X)
TargetAssay TypeIC50 (nM)
PTPN2DiFMUP Phosphatase Assay2.1
PTPN1DiFMUP Phosphatase Assay3.5
SHP1DiFMUP Phosphatase Assay>10,000
SHP2DiFMUP Phosphatase Assay>10,000
PTPN9DiFMUP Phosphatase Assay850
Table 2: Cellular Activity of AZ-X in MC38 Cancer Cells
AssayTreatment (24h)ReadoutResult
Western Blot100 ng/mL IFNγ + 1µM AZ-XpSTAT1 (Y701) Fold Change4.5x vs IFNγ alone
qRT-PCR100 ng/mL IFNγ + 1µM AZ-XCxcl10 mRNA Fold Change8.2x vs IFNγ alone
qRT-PCR100 ng/mL IFNγ + 1µM AZ-XCcl5 mRNA Fold Change6.7x vs IFNγ alone
Table 3: In Vivo Efficacy of AZ-X in MC38 Syngeneic Tumor Model
Treatment GroupDosingTumor Growth Inhibition (%)CD8+ T-cell Infiltration (CD45+)
Vehicle20 mg/kg, PO, QD-15.2%
AZ-X20 mg/kg, PO, QD65%38.5%
Anti-PD-110 mg/kg, IP, Q3D40%29.8%
AZ-X + Anti-PD-1Combination88%55.1%

Experimental Protocols

Protocol 1: Biochemical IC50 Determination for PTPN2/PTPN1

This protocol determines the half-maximal inhibitory concentration (IC50) of a test compound against recombinant PTPN2 and PTPN1 enzymes using a fluorogenic substrate.

Materials:

  • Recombinant Human PTPN2 (catalytic domain)

  • Recombinant Human PTPN1 (catalytic domain)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 5 mM DTT

  • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Test Compound (Azepane derivative) dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted 1:3 for a 10-point curve.

  • In a 384-well plate, add 2.5 µL of Assay Buffer.

  • Add 2.5 µL of diluted test compound or DMSO (for control wells) to the plate.

  • Add 5 µL of recombinant PTPN2 or PTPN1 enzyme diluted in Assay Buffer (final concentration ~0.5 nM).

  • Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.

  • Initiate the reaction by adding 10 µL of DiFMUP substrate diluted in Assay Buffer (final concentration 10 µM).[11][12]

  • Immediately begin kinetic reading on a fluorescence plate reader at 37°C for 15-30 minutes, taking readings every minute.

  • Calculate the rate of reaction (slope of the linear phase) for each well.

  • Normalize the data to the high (DMSO only) and low (no enzyme) controls.

  • Plot the normalized reaction rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Phosphatase Selectivity Panel

To assess the selectivity of the lead compound, the IC50 determination assay (Protocol 1) should be repeated against a panel of other relevant protein tyrosine phosphatases, such as SHP1, SHP2, and PTPN9.

Protocol 3: Cellular pSTAT1 Western Blot Analysis

This protocol measures the ability of the test compound to enhance IFNγ-induced STAT1 phosphorylation in a cancer cell line.

Materials:

  • MC38 murine colon adenocarcinoma cells (or other relevant cancer cell line)

  • Complete Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Recombinant Murine IFNγ

  • Test Compound (Azepane derivative)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer system, and PVDF membranes

  • Primary Antibodies: Rabbit anti-pSTAT1 (Y701), Rabbit anti-STAT1, Mouse anti-β-Actin

  • Secondary Antibodies: HRP-conjugated Goat anti-Rabbit, HRP-conjugated Goat anti-Mouse

  • Enhanced Chemiluminescence (ECL) Substrate

Procedure:

  • Seed MC38 cells in 6-well plates at a density of 1x10^6 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with the test compound (e.g., 1 µM) or DMSO for 2 hours.

  • Stimulate the cells with 100 ng/mL of IFNγ for 30 minutes.[4]

  • Wash cells twice with ice-cold PBS and lyse with 100 µL of RIPA buffer.

  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (pSTAT1, STAT1, or β-Actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and visualize the bands using an ECL substrate and an imaging system.

  • Quantify band intensity using software like ImageJ. Normalize pSTAT1 levels to total STAT1 and then to the loading control (β-Actin).

Protocol 4: Target Gene Expression Analysis by qRT-PCR

This protocol quantifies the expression of IFNγ-response genes, such as Cxcl10 and Ccl5, which are downstream of STAT1 activation.

Materials:

  • Cells treated as in Protocol 3 (steps 1-3), but with a 24-hour IFNγ stimulation.[13][14]

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green qPCR Master Mix

  • qPCR primers for Cxcl10, Ccl5, and a housekeeping gene (e.g., Gapdh)

  • Real-time PCR system

Procedure:

  • Lyse the treated cells and extract total RNA according to the manufacturer's protocol.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA.

  • Set up qPCR reactions in triplicate for each gene (target and housekeeping) and each sample.

  • Run the qPCR plate on a real-time PCR system using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method. Normalize the expression of target genes to the housekeeping gene and then calculate the fold change relative to the IFNγ-only treated group.

Protocol 5: In Vitro T-Cell Mediated Tumor Cell Killing Assay

This assay evaluates if pre-treatment of tumor cells with the inhibitor enhances their killing by activated T-cells.

Materials:

  • Tumor cells (e.g., MC38) expressing a model antigen like ovalbumin (MC38-OVA).

  • Splenocytes from an OT-1 mouse (whose T-cells recognize the OVA peptide SIINFEKL).

  • Complete RPMI-1640 medium.

  • SIINFEKL peptide.

  • Recombinant human IL-2.

  • Test Compound (Azepane derivative).

  • Cytotoxicity detection kit (e.g., LDH release assay or Caspase-3/7 Glo Assay).

Procedure:

  • Activate OT-1 T-cells: Isolate splenocytes from an OT-1 mouse. Culture them for 2 days with 1 µg/mL SIINFEKL peptide. Then, expand the activated CD8+ T-cells for another 3-4 days in media containing 100 U/mL IL-2.

  • Prepare Target Cells: Seed MC38-OVA cells in a 96-well plate. Treat them with IFNγ (50 ng/mL) with or without the test compound (1 µM) for 48 hours to upregulate MHC-I.

  • Co-culture: Wash the target cells to remove compounds. Add the activated OT-1 T-cells at various Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Measure Killing: Incubate the co-culture for 18-24 hours.

  • Measure cell death using a cytotoxicity detection kit according to the manufacturer's instructions.

  • Calculate the percentage of specific lysis for each condition.

Protocol 6: In Vivo Efficacy in a Syngeneic Mouse Model

This protocol assesses the anti-tumor activity of the test compound, alone and in combination with checkpoint blockade, in an immunocompetent mouse model.

Materials:

  • C57BL/6 mice (6-8 weeks old).

  • MC38 murine colon adenocarcinoma cells.

  • Test Compound (Azepane derivative) formulated for oral gavage (PO).

  • Anti-mouse PD-1 antibody.

  • Vehicle control for compound and antibody.

  • Calipers for tumor measurement.

Procedure:

  • Inject 5x10^5 MC38 cells subcutaneously into the flank of C57BL/6 mice.

  • Monitor tumor growth. When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle (PO, daily) + Isotype control (IP, every 3 days)

    • Group 2: Test Compound (e.g., 20 mg/kg, PO, daily) + Isotype control

    • Group 3: Vehicle + Anti-PD-1 antibody (e.g., 10 mg/kg, IP, every 3 days)

    • Group 4: Test Compound + Anti-PD-1 antibody

  • Measure tumor volume with calipers every 2-3 days. Calculate volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and general health as indicators of toxicity.

  • Continue treatment for 2-3 weeks or until tumors in the control group reach the pre-defined endpoint.

  • Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) at the end of the study.

Protocol 7: Pharmacodynamic Analysis of the Tumor Microenvironment

This protocol analyzes changes in immune cell populations within the tumor following treatment.

Materials:

  • Tumors harvested from a satellite group of mice from Protocol 6 after 7-10 days of treatment.

  • Tumor dissociation kit.

  • Flow cytometry buffer (PBS + 2% FBS).

  • Fc block (anti-CD16/32).

  • Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD8, -CD4, -NK1.1, -Granzyme B).

  • Live/Dead stain.

  • Flow cytometer.

Procedure:

  • Harvest tumors and record their weight.

  • Mechanically and enzymatically dissociate tumors into a single-cell suspension using a tumor dissociation kit.

  • Filter the cell suspension through a 70 µm strainer.

  • Stain cells with a Live/Dead marker.

  • Block Fc receptors with Fc block for 10 minutes.

  • Stain for surface markers (CD45, CD3, CD8, etc.) for 30 minutes on ice.

  • If intracellular staining is required (e.g., for Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol, then stain for the intracellular marker.

  • Wash the cells and resuspend in flow cytometry buffer.

  • Acquire data on a flow cytometer.

  • Analyze the data using flow cytometry software (e.g., FlowJo). Quantify the frequency of immune cell populations (e.g., CD8+ T-cells as a percentage of CD45+ cells) in each treatment group.

References

Application Notes: Evaluating the Anticancer Activity of Pyridine Derivatives Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention for their therapeutic potential, particularly in oncology.[1][2] Various studies have demonstrated that pyridine derivatives can suppress tumor growth through multiple mechanisms, including the induction of apoptosis (programmed cell death), interference with cell cycle progression, and inhibition of angiogenesis (the formation of new blood vessels).[1]

Evaluating the efficacy of these compounds requires robust and reliable methods to assess their impact on cancer cell viability. This document provides detailed application notes and protocols for key cell viability assays used to screen and characterize the anticancer activity of novel pyridine derivatives. The assays covered include the MTT and XTT metabolic assays, and the Annexin V/PI apoptosis assay.

Key Cell Viability and Apoptosis Assays

Cell viability assays are essential for determining the cytotoxic and antiproliferative effects of chemical compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is a widely used method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[3][4] The intensity of the purple color, which is measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells.[3]

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Assay : Similar to the MTT assay, the XTT assay also measures the metabolic activity of cells.[5] However, the XTT tetrazolium salt is reduced to a water-soluble orange formazan product. This eliminates the need for a solubilization step, simplifying the protocol and reducing potential errors. The amount of orange formazan produced is quantified by a spectrophotometer and is proportional to the number of viable cells.[5]

  • Annexin V/Propidium Iodide (PI) Assay : This flow cytometry-based assay is used to specifically detect and differentiate between viable, apoptotic, and necrotic cells. During the early stages of apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and binds to these exposed PS residues.[6][7] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. This dual-staining method allows for the quantification of different cell populations:

    • Annexin V- / PI- : Live, healthy cells.[8]

    • Annexin V+ / PI- : Early apoptotic cells.[8]

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[8]

Data Presentation: Anticancer Activity of Pyridine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for various pyridine derivatives against several human cancer cell lines, as reported in the literature. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cells.

Table 1: IC₅₀ Values of Pyridine-Urea Derivatives against MCF-7 (Breast Cancer) Cell Line

CompoundTreatment DurationIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
8e 48h0.22Doxorubicin1.93
8n 48h1.88Sorafenib4.50
8a-d, 8g, 8i, 8k, 8l 48h3.03 - 7.03
8e 72h0.11
8n 72h0.80

Data sourced from multiple studies.[9]

Table 2: IC₅₀ Values of Spiro-Pyridine Derivatives against HepG-2 (Liver) and Caco-2 (Colon) Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
5 HepG-210.58 ± 0.8Doxorubicin (vs HepG-2)4.50 ± 0.2
7 HepG-28.90 ± 0.6Doxorubicin (vs Caco-2)12.49 ± 1.1
8 HepG-28.42 ± 0.7
5 Caco-29.78 ± 0.7
7 Caco-27.83 ± 0.5
8 Caco-213.61 ± 1.2

Data sourced from a study on spiro-pyridine derivatives.[10]

Table 3: IC₅₀ Values of Various Pyridine Derivatives against Other Cancer Cell Lines

Derivative ClassCompoundCancer Cell LineIC₅₀ (µM)
Pyridone1HepG2 (Liver)~µM range
Pyridone2HepG2 (Liver)~µM range
2-pyridone with 4H-pyransNot specifiedMCF-7 (Breast)8
2-pyridone with 4H-pyransNot specifiedHepG2 (Liver)11.9
2-pyridone with 4H-pyransNot specifiedA549 (Lung)15.8
1,2,4 Triazole PyridineTP1-TP7B16F10 (Murine Melanoma)41.12 - 61.11

Data compiled from various research articles.[11][12]

Experimental Workflow and Protocols

The general workflow for screening the anticancer activity of pyridine derivatives involves several key stages, from compound preparation to data analysis.

G General Experimental Workflow for Anticancer Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Pyridine Derivative Stock Solutions (e.g., in DMSO) treat_cells Treat Cells with Serial Dilutions of Compounds prep_compound->treat_cells prep_cells Culture Cancer Cell Lines seed_cells Seed Cells into 96-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Perform Viability Assay (MTT, XTT, etc.) incubate->add_reagent read_plate Measure Absorbance/Fluorescence add_reagent->read_plate calc_viability Calculate Percent Viability read_plate->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50

Caption: General workflow for screening pyridine derivatives.

Protocol 1: MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability.[13][14] Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Pyridine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[15]

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.[14] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and non-toxic (typically <0.5%).[13] Remove the medium from the wells and add 100 µL of medium containing the desired compound concentrations. Include vehicle controls (cells treated with solvent only) and blank controls (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[15]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT reagent to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[13][14]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][15]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against compound concentration to determine the IC₅₀ value.[13]

G MTT Assay Workflow start Seed and Treat Cells (24-72h incubation) add_mtt Add MTT Reagent (5 mg/mL) start->add_mtt incubate_mtt Incubate 2-4 hours at 37°C add_mtt->incubate_mtt formazan Mitochondrial Dehydrogenases (in viable cells) reduce yellow MTT incubate_mtt->formazan crystals Insoluble Purple Formazan Crystals Form formazan->crystals solubilize Add Solubilizing Agent (e.g., DMSO) crystals->solubilize read Measure Absorbance at 570 nm solubilize->read

Caption: Workflow of the MTT cell viability assay.

Protocol 2: XTT Cell Viability Assay

This protocol is adapted from standard procedures and offers a simpler workflow than the MTT assay.[5][16]

Materials:

  • Pyridine derivatives dissolved in a suitable solvent

  • Selected cancer cell line

  • Complete cell culture medium (phenol red-free medium is often recommended to reduce background)

  • XTT Labeling Reagent and Electron-Coupling Reagent (often supplied as a kit)[17]

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 450-500 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Prepare XTT Working Solution: Immediately before use, thaw the XTT reagent and electron-coupling reagent (e.g., in a 37°C water bath).[5][17] Prepare the working solution by mixing the two reagents according to the manufacturer's instructions (e.g., mix 5 mL of XTT reagent with 0.1 mL of electron-coupling reagent for one 96-well plate).[5]

  • XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.[5][16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[17] During this time, metabolically active cells will reduce the yellow XTT to a soluble orange formazan dye.[5]

  • Absorbance Measurement: Gently shake the plate to ensure uniform color distribution. Measure the absorbance spectrophotometrically at a wavelength between 450-500 nm. A reference wavelength of >650 nm should be used.[5]

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value as described for the MTT assay.[13]

G XTT Assay Workflow start Seed and Treat Cells (24-72h incubation) add_xtt Add XTT Working Solution (XTT + Electron Coupling Reagent) start->add_xtt incubate_xtt Incubate 2-4 hours at 37°C add_xtt->incubate_xtt formazan Metabolically Active Cells reduce yellow XTT incubate_xtt->formazan product Soluble Orange Formazan Product Forms formazan->product read Measure Absorbance at ~450 nm product->read

Caption: Workflow of the XTT cell viability assay.

Protocol 3: Annexin V/PI Apoptosis Assay

This protocol outlines the general steps for detecting apoptosis by flow cytometry.[7][8][18]

Materials:

  • Cells treated with pyridine derivatives

  • Phosphate-buffered saline (PBS)

  • 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[8]

  • Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the pyridine derivative for the desired time. Include negative (vehicle-treated) and positive controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle method like trypsinization. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS, centrifuge, and carefully discard the supernatant.[8]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube.[6] Add 5 µL of fluorochrome-conjugated Annexin V and 1-5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][7]

  • Dilution and Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently.[7] Keep the samples on ice and protected from light. Analyze the cells by flow cytometry as soon as possible.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data. Create a dot plot of PI (y-axis) vs. Annexin V (x-axis) fluorescence to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

G Annexin V/PI Apoptosis Assay Workflow cluster_results Data Interpretation start Treat Cells to Induce Apoptosis harvest Harvest and Wash Cells with PBS start->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze q1 Annexin V (-) PI (+) Necrotic analyze->q1 q2 Annexin V (+) PI (+) Late Apoptotic analyze->q2 q3 Annexin V (-) PI (-) Live analyze->q3 q4 Annexin V (+) PI (-) Early Apoptotic analyze->q4

Caption: Workflow for Annexin V/PI apoptosis detection.

Signaling Pathways Targeted by Pyridine Derivatives

Pyridine derivatives exert their anticancer effects by modulating a variety of cellular signaling pathways crucial for tumor growth and survival.[19] Understanding these mechanisms is key to developing more targeted therapies.

VEGFR-2 Inhibition: Many pyridine-urea derivatives function as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][9] VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis. By inhibiting its phosphorylation, these compounds can block downstream signaling pathways, thereby preventing the formation of new blood vessels that tumors need to grow.[1]

G VEGFR-2 Signaling Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates Pyridine Pyridine Derivative Pyridine->VEGFR2 Inhibits Angiogenesis Angiogenesis Cell Proliferation Survival Downstream->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 pathway.

p53-p21 and JNK Mediated Apoptosis: Some pyridine compounds have been shown to induce G2/M phase cell cycle arrest and apoptosis by upregulating tumor suppressor proteins like p53 and its downstream target p21.[11] They can also trigger apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[11]

G p53 and JNK Pathway Activation Pyridine Pyridine Derivative p53 p53 Upregulation Pyridine->p53 Induces JNK JNK Upregulation Pyridine->JNK Induces p21 p21 Upregulation p53->p21 Activates G2M G2/M Cell Cycle Arrest p21->G2M Apoptosis Apoptosis JNK->Apoptosis

Caption: Pyridine-induced cell cycle arrest and apoptosis.

References

Application Notes and Protocols for the Investigation of Pyridine and Azepane Derivatives in Visceral Leishmaniasis Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Visceral leishmaniasis (VL), a severe systemic disease caused by protozoan parasites of the Leishmania donovani complex, necessitates the urgent development of new, effective, and safe therapeutic agents. Current treatment options are limited by issues of toxicity, emerging resistance, and high cost. In the quest for novel antileishmanial scaffolds, pyridine and azepane derivatives have emerged as promising classes of compounds. While specific research on 2-Pyridin-3-yl-azepane in the context of visceral leishmaniasis is not extensively documented in publicly available literature, numerous studies have highlighted the potent antileishmanial activity of various substituted pyridine and azepane analogues.

These notes provide a comprehensive overview of the application of these broader chemical classes in VL research, including summarized efficacy data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows. This information is intended to guide researchers in the screening and characterization of novel pyridine and azepane-based compounds for their potential as antileishmanial drug candidates.

Data Presentation: Efficacy of Pyridine and Azepane Derivatives

The following tables summarize the in vitro and in vivo activities of various pyridine and azepane derivatives against Leishmania species, as reported in the literature. These data provide a benchmark for the evaluation of new chemical entities within these classes.

Table 1: In Vitro Antileishmanial Activity of Pyridine Derivatives

Compound ClassDerivative ExampleLeishmania SpeciesAssay TypeIC50 / EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)Reference
PyrazolopyridineCompound 6jL. donovaniIntracellular amastigotes< Miltefosine--[1]
Imidazo[1,2-a]pyridineIMPA-2L. donovaniPromastigotes7.03 ± 0.84> IC50 on THP-1 cells-[2]
Imidazo[1,2-a]pyridineIMPA-12L. donovaniPromastigotes5.58 ± 0.74> IC50 on THP-1 cells-[2]
N-pyridinylimidazolidinoneCompound 7L. mexicanaPromastigotes32.4--[3]
N-pyridinylimidazolidinoneCompound 14L. mexicanaPromastigotes46--[3]
N-pyridinylimidazolidinoneCompound 7L. mexicanaAmastigotes13.7--[3]
N-pyridinylimidazolidinoneCompound 14L. mexicanaAmastigotes89--[3]
Pyridinium-hydrazoneCompound 3dL. tropicaPromastigotes6.90--[4]
4-anilino-1H-pyrazolo[3,4-b]pyridineCompound 22L. amazonensisPromastigotes0.12--[5]
3-nitroimidazo[1,2-a]pyridineCompound 5L. donovaniPromastigotes1 - 2.1> 100 (HepG2)> 47[6]

Table 2: In Vivo Antileishmanial Activity of Pyridine Derivatives

Compound ClassDerivative ExampleAnimal ModelLeishmania SpeciesDosing Regimen% Inhibition of Parasite BurdenReference
PyrazolopyridineCompound 6jBALB/c miceL. donovani50 mg/kg/day (i.p.) for 5 days>91% (spleen), >93% (liver)[1]
N-pyridinylimidazolidinoneCompound 14BALB/c miceL. mexicana10 mg/kg/day (i.p.)Significant reduction[3]

Note: Direct comparative data for azepane derivatives specifically against Leishmania was limited in the initial searches. However, their established role as Akt inhibitors provides a strong rationale for their investigation[7][8][9].

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the evaluation of antileishmanial compounds.

In Vitro Antileishmanial Activity against Promastigotes

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the promastigote (insect) stage of Leishmania.

Materials:

  • Leishmania donovani promastigotes (e.g., AG83 strain)

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Reference drug (e.g., Amphotericin B, Miltefosine)

  • Resazurin solution (e.g., AlamarBlue®)

  • 96-well microtiter plates

  • Incubator (25°C)

  • Microplate reader

Procedure:

  • Culture L. donovani promastigotes in supplemented M199 medium at 25°C to the late logarithmic phase of growth.

  • Prepare serial dilutions of the test compounds and reference drug in culture medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.

  • Adjust the concentration of promastigotes to 1 x 10^6 cells/mL in fresh medium.

  • Add 100 µL of the parasite suspension to each well of the 96-well plate containing the compound dilutions.

  • Include wells with parasites and medium only (negative control) and parasites with the highest concentration of DMSO used (vehicle control).

  • Incubate the plates at 25°C for 72 hours.

  • After incubation, add 10 µL of Resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for fluorescence).

  • Calculate the percentage of parasite inhibition for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antileishmanial Activity against Intracellular Amastigotes

Objective: To determine the 50% effective concentration (EC50) of test compounds against the intracellular amastigote (mammalian) stage of Leishmania.

Materials:

  • Peritoneal macrophages from BALB/c mice or a macrophage-like cell line (e.g., J774A.1, THP-1)

  • Leishmania donovani promastigotes

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

  • Test compounds and reference drug

  • Giemsa stain

  • Microscope

  • 24-well plates with glass coverslips

Procedure:

  • Harvest peritoneal macrophages from BALB/c mice and seed them onto glass coverslips in 24-well plates at a density of 2 x 10^5 cells/well. Allow them to adhere for 2-4 hours at 37°C in a 5% CO2 atmosphere.

  • Infect the adherent macrophages with late-log phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 4 hours to allow phagocytosis.

  • Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of the test compounds or reference drug.

  • Incubate the plates for 72 hours at 37°C in 5% CO2.

  • After incubation, remove the medium, wash the coverslips with PBS, fix with methanol, and stain with Giemsa.

  • Mount the coverslips on glass slides and examine under a light microscope (100x objective).

  • Determine the number of amastigotes per 100 macrophages for each drug concentration.

  • Calculate the percentage of inhibition of amastigote multiplication compared to the untreated control.

  • Determine the EC50 value using dose-response curve analysis.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

Objective: To evaluate the in vivo antileishmanial efficacy of a test compound in a BALB/c mouse model of VL.

Materials:

  • 6-8 week old female BALB/c mice

  • Leishmania donovani promastigotes

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Miltefosine)

  • Spleen and liver tissue homogenization supplies

  • Schneider's Drosophila medium supplemented with 10% FBS

  • Serial dilution plates

Procedure:

  • Infect BALB/c mice by injecting 1 x 10^7 L. donovani promastigotes intravenously via the lateral tail vein.

  • Allow the infection to establish for 4-6 weeks.

  • Randomly group the infected mice and initiate treatment. Administer the test compound and reference drug daily for 5-10 consecutive days via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Monitor the mice for any signs of toxicity throughout the treatment period.

  • One day after the last dose, euthanize the mice and aseptically remove the spleens and livers.

  • Weigh the organs and homogenize them in Schneider's medium.

  • Prepare serial dilutions of the tissue homogenates in 96-well plates.

  • Incubate the plates at 25°C for 7-10 days to allow the transformation of amastigotes into promastigotes.

  • Examine the plates under a microscope to determine the highest dilution at which promastigotes are present.

  • Calculate the parasite burden as Leishman-Donovan Units (LDU), where LDU = (number of parasites per mg of tissue) x (organ weight in mg).

  • Determine the percentage of inhibition of parasite burden in the treated groups compared to the vehicle control group.

Visualizations

Potential Signaling Pathway: Akt Inhibition

Azepane derivatives have been identified as inhibitors of the Akt signaling pathway, a crucial pathway for cell survival and proliferation. The approved antileishmanial drug miltefosine is also known to target this pathway. Therefore, inhibition of the Akt pathway represents a plausible mechanism of action for novel azepane-based antileishmanial candidates.

Akt_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bad) Akt->Pro_Apoptotic inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Azepane_Derivative Azepane Derivative (e.g., this compound) Azepane_Derivative->Akt inhibits

Caption: Proposed mechanism of action for azepane derivatives via inhibition of the Akt signaling pathway in Leishmania.

Experimental Workflow for Antileishmanial Drug Discovery

The following diagram illustrates a typical workflow for the screening and evaluation of novel compounds for their antileishmanial activity.

Antileishmanial_Drug_Discovery_Workflow Compound_Library Compound Library (e.g., Pyridine/Azepane Derivatives) Promastigote_Screen In Vitro Screening (Promastigotes) Compound_Library->Promastigote_Screen Amastigote_Assay In Vitro Assay (Intracellular Amastigotes) Promastigote_Screen->Amastigote_Assay Active Compounds Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Amastigote_Assay->Cytotoxicity_Assay Hit_Selection Hit Selection (Potency & Selectivity) Cytotoxicity_Assay->Hit_Selection In_Vivo_Efficacy In Vivo Efficacy Studies (Murine Model) Hit_Selection->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Efficacious Compounds

Caption: A generalized workflow for the discovery and development of new antileishmanial drug candidates.

References

Application Notes and Protocols for High-Throughput Screening of Azepane-Containing Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to present substituents in a distinct three-dimensional arrangement. This allows for potent and selective interactions with a wide range of biological targets.[1][2] High-throughput screening (HTS) of compound libraries containing the azepane motif is a critical step in the discovery of novel therapeutics for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[3][4]

These application notes provide a comprehensive overview of strategies and detailed protocols for the high-throughput screening of azepane-containing compound libraries. The content is designed to guide researchers through the process of assay selection, experimental execution, and data interpretation.

General High-Throughput Screening Workflow

The successful implementation of an HTS campaign for an azepane-containing compound library follows a structured workflow. This process typically involves a primary screen to identify initial "hits," followed by secondary and confirmatory assays to validate these hits and eliminate false positives.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_validation Hit Validation Assay_Dev Assay Development & Miniaturization Plate_Prep Compound Library Plate Preparation Assay_Dev->Plate_Prep Finalized Protocol Primary_Screen Primary HTS (Single Concentration) Plate_Prep->Primary_Screen Assay-Ready Plates Hit_ID Hit Identification Primary_Screen->Hit_ID Raw Data Dose_Response Dose-Response (IC50/EC50 Determination) Hit_ID->Dose_Response Primary Hits Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Confirmed Hits SAR Structure-Activity Relationship (SAR) Secondary_Assays->SAR Validated Hits

Caption: A generalized workflow for high-throughput screening campaigns.

I. Anticancer Activity

Azepane derivatives have shown significant promise as anticancer agents by targeting various components of oncogenic signaling pathways.[2] Key targets include protein tyrosine phosphatases (PTPN1/PTPN2) and the PI3K/Akt/mTOR pathway.[1][5]

Signaling Pathways

PTPN1/PTPN2 Inhibition: Protein tyrosine phosphatases PTPN1 and PTPN2 are negative regulators of multiple signaling pathways that are crucial for cell growth and proliferation. Inhibition of these phosphatases can enhance anti-tumor immunity and impede cancer cell survival.[1][6]

PTPN1_PTPN2_Pathway Azepane Azepane-Containing Inhibitor PTPN1_PTPN2 PTPN1 / PTPN2 Azepane->PTPN1_PTPN2 JAK_STAT JAK-STAT Pathway PTPN1_PTPN2->JAK_STAT PI3K_Akt PI3K/Akt Pathway PTPN1_PTPN2->PI3K_Akt Cell_Growth Cell Proliferation & Survival JAK_STAT->Cell_Growth Apoptosis Apoptosis JAK_STAT->Apoptosis PI3K_Akt->Cell_Growth PI3K_Akt->Apoptosis

Caption: Inhibition of PTPN1/PTPN2 by azepane compounds.

PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is a common feature in many cancers.[5][7]

PI3K_Akt_Pathway Azepane Azepane-Containing Inhibitor PI3K PI3K Azepane->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle Cell Cycle Progression & Proliferation mTOR->Cell_Cycle

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway.
Quantitative Data

Compound IDTargetCell LineIC50 (µM)
Azepane-Derivative-1PTPN1-0.052
Azepane-Derivative-2PTPN2-0.038
Diazepine-4aPI3K/AktCaco-28.445
Oxazepine-7aPI3K/AktCaco-233.04

Note: The data presented are representative examples from the literature and may not be from a single comprehensive screen.[5]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of azepane-containing compounds on cancer cell lines.[2]

Materials:

  • Cancer cell line of interest (e.g., Caco-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Azepane-containing compound library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the azepane compounds to the wells. Include a vehicle control (DMSO) and a positive control (known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[2]

II. Anti-Alzheimer's Disease Activity

A promising strategy for the treatment of Alzheimer's disease is the inhibition of the β-secretase 1 (BACE1) enzyme, which is involved in the production of amyloid-β peptides.[2] Azepane derivatives have been explored as BACE1 inhibitors.

Signaling Pathway

BACE1_Pathway Azepane Azepane-Containing BACE1 Inhibitor BACE1 BACE1 Enzyme Azepane->BACE1 APP Amyloid Precursor Protein (APP) BACE1->APP Cleavage Abeta Amyloid-β Peptide APP->Abeta Plaques Amyloid Plaques Abeta->Plaques

Caption: Inhibition of BACE1 by azepane compounds.
Quantitative Data

Compound IDTargetIC50 (nM)
Azepane-BACE1-Inhibitor-1BACE115
Azepane-BACE1-Inhibitor-2BACE128
Azepane-BACE1-Inhibitor-3BACE19
Azepane-BACE1-Inhibitor-4BACE142

Note: The data presented are representative examples.

Experimental Protocol: BACE1 FRET Assay

This is a fluorescence resonance energy transfer (FRET) assay to measure the inhibition of BACE1 activity.[2]

Materials:

  • Recombinant human BACE1 enzyme

  • FRET-based BACE1 substrate

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

  • Azepane-containing compound library (dissolved in DMSO)

  • Known BACE1 inhibitor (positive control)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Assay Plate Preparation: Add the azepane compounds at various concentrations to the wells of a 384-well plate.

  • Enzyme Addition: Add the BACE1 enzyme solution to all wells except for the negative control.

  • Incubation: Incubate the plate for 15 minutes at room temperature.

  • Substrate Addition: Add the BACE1 FRET substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence signal at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of substrate cleavage and determine the percent inhibition for each compound. Calculate the IC50 values for active compounds.[2]

III. Antiviral Activity

Azepane-containing compounds have demonstrated antiviral activity against a range of viruses, including influenza and human immunodeficiency virus (HIV).[1][5][8]

Quantitative Data
Compound IDVirusAssay TypeEC50 (µM)Selectivity Index (SI)
AzepanodipterocarpolInfluenza A (H1N1)Cell-based1.1 (µg/mL)19
AzepanobetulinHCMVCell-based0.15115
AzepanouvaolHCMVCell-based0.11136
Azepane-HBV-Inhibitor-1HBVAssembly Assay>50% activity at 10 µM-
Azepane-HIV-Inhibitor-C7HIV-1Infectivity Assaylow µM range-

Note: The data presented are representative examples from the literature.[1][5][8][9]

Experimental Protocol: Anti-Influenza Virus Cell-Based Assay

This protocol measures the ability of compounds to inhibit influenza virus replication in cell culture.[1]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock (e.g., H1N1)

  • Infection medium (e.g., DMEM with TPCK-trypsin)

  • Azepane-containing compound library

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates and incubate overnight.

  • Compound and Virus Addition: Add serial dilutions of the azepane compounds to the wells, followed by the addition of influenza virus.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Cell Viability Measurement: Add the cell viability reagent to each well and measure the luminescence.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) for each compound. The selectivity index (SI = CC50/EC50) is then determined.

IV. Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Azepane derivatives have been identified as having potent antibacterial activity.[5]

Quantitative Data
Compound IDBacterial StrainMIC (µM)
Azepanobetulinic acid cyclohexyl amideMRSA≤ 0.15
AzepanouvaolMRSA≤ 0.15
Azepano-glycyrrhetol-tosylateMRSA≤ 0.15

Note: The data presented are representative examples from the literature.[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10][11]

Materials:

  • Bacterial strain of interest (e.g., MRSA)

  • Mueller-Hinton Broth (MHB)

  • Azepane-containing compound library

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the azepane compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.[4]

V. G Protein-Coupled Receptor (GPCR) Modulation

GPCRs represent a large family of cell surface receptors that are important drug targets. Azepane-containing compounds can act as modulators of GPCR activity.

Signaling Pathway

GPCR_Signaling Ligand Azepane Ligand (Agonist/Antagonist) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein (Gq) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces

Caption: A simplified Gq-coupled GPCR signaling pathway.
Quantitative Data

Compound IDTarget GPCRAssay TypeEC50/IC50 (nM)
Azepane-GPCR-Agonist-1GPCR-X (Gq)Calcium Mobilization120 (EC50)
Azepane-GPCR-Antagonist-1GPCR-Y (Gq)Calcium Mobilization85 (IC50)

Note: The data presented are representative examples.

Experimental Protocol: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.[2][12]

Materials:

  • Cells stably expressing the target Gq-coupled GPCR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • Azepane-containing compound library

  • Known agonist and antagonist for the target GPCR

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)

Procedure:

  • Cell Seeding: Plate cells in 384-well plates and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye for 1 hour at 37°C.

  • Compound Addition: For antagonist screening, pre-incubate the cells with the azepane compounds.

  • Agonist Addition and Fluorescence Measurement: Place the plate in the fluorescence reader. For agonist screening, inject the azepane compounds and measure the fluorescence signal. For antagonist screening, inject a known agonist and measure the fluorescence.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Determine the EC50 for agonists or the IC50 for antagonists.[8]

VI. Ion Channel Modulation

Ion channels are pore-forming membrane proteins that regulate the flow of ions across the cell membrane and are important drug targets. Azepane derivatives have been investigated as modulators of ion channels, such as potassium channels.[13]

Signaling Pathway

Ion_Channel Modulator Azepane Modulator (Opener/Blocker) K_Channel Potassium Channel Modulator->K_Channel Binds to K_Ion K+ Ions K_Channel->K_Ion Allows Flux Membrane_Potential Membrane Potential K_Ion->Membrane_Potential Alters

Caption: Modulation of a potassium ion channel by an azepane compound.
Quantitative Data

Compound IDTarget Ion ChannelAssay TypeEC50/IC50 (µM)
Azepane-Kv7.2/7.3-Opener-1Kv7.2/7.3Thallium Flux2.5 (EC50)
Azepane-Kv7.2/7.3-Opener-2Kv7.2/7.3Thallium Flux5.1 (EC50)

Note: The data presented are representative examples.[13]

Experimental Protocol: Thallium Flux Assay for Potassium Channels

This assay uses thallium ions (Tl+) as a surrogate for potassium ions (K+) to measure the activity of potassium channels.[7][14]

Materials:

  • Cells expressing the target potassium channel

  • Thallium-sensitive fluorescent dye

  • Assay buffer

  • Thallium sulfate solution

  • Potassium sulfate solution (for depolarization)

  • Azepane-containing compound library

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader with liquid handling

Procedure:

  • Cell Seeding and Dye Loading: Seed cells in 384-well plates and load with the thallium-sensitive dye.

  • Compound Incubation: Add the azepane compounds to the wells and incubate.

  • Thallium/Potassium Addition and Fluorescence Measurement: Place the plate in the reader and inject a solution containing thallium and potassium to stimulate channel opening and measure the resulting increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of ion flux. Determine the EC50 for channel openers or the IC50 for channel blockers.[13]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Pyridin-3-yl-azepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pyridin-3-yl-azepane. The information is presented in a question-and-answer format to directly address specific challenges that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: The synthesis of this compound can be approached through several primary strategies, each with its own set of advantages and challenges. The most common routes include:

  • Direct C-H Arylation: This modern approach involves the direct coupling of a pyridine precursor with the C-H bond at the 2-position of an N-protected azepane. Palladium-catalyzed C(sp3)-H arylation is a notable example.[1]

  • Cross-Coupling Reactions: These methods, such as Suzuki, Stille, or Negishi couplings, involve reacting a pre-functionalized azepane (e.g., with a boronic acid or stannane at the 2-position) with a 3-halopyridine.

  • Reductive Amination: This strategy typically involves the reaction of a pyridin-3-yl ketone with azepane, followed by reduction of the resulting enamine or iminium ion.

Q2: I am observing significant amounts of N-arylated byproduct instead of the desired C-arylated product. How can this be mitigated?

A2: The formation of N-arylated byproducts is a common challenge in the coupling of amines with aryl halides. To favor C-arylation of the azepane ring, consider the following:

  • N-Protection: The nitrogen of the azepane ring should be protected with a suitable group (e.g., Boc, Cbz) to prevent N-arylation. The choice of protecting group can also influence the reactivity and regioselectivity of C-H functionalization.

  • Directed C-H Activation: Employing a directing group on the azepane nitrogen can facilitate C-H activation at the adjacent C2 position, thereby promoting selective C-arylation. Thioamides have been shown to be effective directing groups for palladium-catalyzed α-arylation of saturated azacycles.[1]

Q3: My direct C-H arylation reaction is suffering from low yield. What are the potential causes and solutions?

A3: Low yields in direct C-H arylation of azepanes can stem from several factors. Here are some troubleshooting suggestions:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the corresponding ligand is critical. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal combination for your specific substrates.

  • Oxidant and Additives: C-H activation often requires an oxidant. The choice and stoichiometry of the oxidant (e.g., benzoquinone) can significantly impact the reaction efficiency. The addition of co-catalysts or additives may also be beneficial.

  • Reaction Conditions: Systematically optimize the temperature, solvent, and reaction time. Higher temperatures may be required to facilitate C-H activation but can also lead to catalyst decomposition or side reactions.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed α-C(sp3)-H Arylation of Azepane

Symptoms:

  • The desired this compound is obtained in low yield.

  • A significant amount of starting material (N-protected azepane) remains unreacted.

  • Formation of undesired byproducts, such as diarylated azepane or homocoupled pyridine.

Potential Cause Troubleshooting Steps & Solutions
Inefficient Catalyst System - Screen different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) and ligands.[1] - Vary the catalyst loading.
Suboptimal Reaction Conditions - Optimize the reaction temperature and time. - Screen a range of solvents to improve substrate solubility and catalyst performance.
Incorrect Oxidant Stoichiometry - Titrate the amount of oxidant (e.g., 1,4-benzoquinone) to find the optimal ratio.[1]
Pyridine Inhibition of Catalyst - The nitrogen atom of the pyridine coupling partner can coordinate to the palladium catalyst, inhibiting its activity. The use of heteroarylboronic acids can sometimes be challenging for this reason.[1] Consider using a less coordinating pyridine precursor if possible.
Issue 2: Difficulty in Purification of the Final Product

Symptoms:

  • The crude product is a complex mixture that is difficult to separate by column chromatography.

  • The product co-elutes with starting materials or byproducts.

  • The isolated product has low purity.

Potential Cause Troubleshooting Steps & Solutions
Similar Polarity of Components - Employ a different stationary phase for column chromatography (e.g., alumina instead of silica gel). - Utilize a different eluent system with varying polarity gradients.
Presence of Basic Impurities - Perform an acidic wash of the organic extract during workup to remove basic impurities.
Formation of Hard-to-Separate Isomers - If regioisomers are formed, re-evaluate the selectivity of the synthetic route. A more regioselective method may be necessary.
Product Instability - If the product is unstable on silica gel, consider alternative purification methods such as preparative HPLC or crystallization.

Experimental Protocols

Protocol 1: Hypothetical Palladium-Catalyzed α-C(sp3)-H Arylation of N-Boc-Azepane

This protocol is a hypothetical adaptation based on known procedures for the α-arylation of saturated azacycles.[1]

  • Reaction Setup: To an oven-dried reaction vessel, add N-Boc-azepane (1.0 mmol), 3-pyridylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), a suitable ligand (e.g., SPhos, 0.1 mmol), and 1,4-benzoquinone (1.5 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture at the optimized temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Starting Materials (N-Boc-azepane, 3-halopyridine/boronic acid) reaction Coupling Reaction (e.g., Pd-catalyzed C-H Arylation) start->reaction quench Reaction Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography analysis Purity Analysis (NMR, LC-MS) chromatography->analysis product Pure this compound analysis->product troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed? catalyst Inefficient Catalyst System start->catalyst Yes conditions Suboptimal Reaction Conditions start->conditions Yes reagents Reagent Stoichiometry/Activity start->reagents Yes optimize_catalyst Screen Catalysts/Ligands catalyst->optimize_catalyst optimize_conditions Vary Temp., Solvent, Time conditions->optimize_conditions optimize_reagents Adjust Stoichiometry, Check Reagent Purity reagents->optimize_reagents end Successful Synthesis optimize_catalyst->end Improved Yield optimize_conditions->end Improved Yield optimize_reagents->end Improved Yield

References

Technical Support Center: Optimization of Plasma Stability for Azepane-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the plasma stability assessment of azepane-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: What is plasma stability and why is it critical for azepane-based drug candidates?

Plasma stability refers to a drug candidate's ability to resist degradation in blood plasma.[1][2] This is a crucial parameter in drug discovery because compounds with poor plasma stability are often rapidly cleared from the body, leading to a short half-life, reduced bioavailability, and consequently, diminished therapeutic effect.[1][2][3] For azepane-based compounds, which are often developed for conditions requiring sustained therapeutic exposure, ensuring adequate stability is a critical step for successful development.[1]

Q2: How is the plasma stability of an azepane-based compound typically evaluated?

The most common method is the in vitro plasma stability assay.[1] This experiment involves incubating the azepane-based compound with plasma from a relevant species (e.g., human, rat, mouse) at 37°C.[1][3] Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is stopped.[1][3] The concentration of the remaining parent compound is then quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][3][4] The results are typically expressed as the percentage of the compound remaining over time or as an in vitro half-life (t½).[1]

Q3: What factors can influence the plasma stability of a drug candidate?

Several factors can affect a compound's stability in plasma. These include enzymatic degradation by hydrolases and esterases, chemical reactivity (e.g., hydrolysis), pH, temperature, and binding to plasma proteins.[2] The specific chemical structure of the azepane derivative, particularly the presence of labile functional groups like esters or amides, is a primary determinant of its stability.[3]

Troubleshooting Guide

Q4: My azepane compound shows very rapid degradation in the plasma stability assay. What are the most likely causes?

Rapid degradation is primarily attributed to two main causes:

  • Enzymatic Metabolism: Plasma contains various enzymes, such as esterases, amidases, and proteases, that can metabolize drug candidates.[3] Azepane derivatives containing susceptible functional groups, especially esters, are prone to rapid hydrolysis by these enzymes.[3]

  • Chemical Instability: The compound may be inherently unstable at physiological pH (around 7.4) and temperature (37°C), leading to non-enzymatic degradation through processes like hydrolysis.[5]

To distinguish between enzymatic and chemical degradation, you can run a parallel incubation in heat-inactivated plasma. If the degradation is significantly reduced, it is likely enzyme-mediated.

Q5: What are effective strategies to improve the plasma stability of an unstable azepane-based compound?

If poor stability is observed, several medicinal chemistry strategies can be employed:

  • Structural Modification: This is the most common approach.

    • Replace Labile Groups: Unstable ester linkers can be replaced with more robust amide linkers.[1]

    • Introduce Steric Hindrance: Adding bulky chemical groups near the metabolically weak spot can shield it from enzymatic attack.

    • Incorporate Electron-Withdrawing Groups: Modifying the electronic properties of the molecule can reduce its susceptibility to hydrolysis.

  • Prodrug Approach: The compound can be designed as an inactive prodrug that is stable in plasma but is converted to the active form at the target site.[2]

  • Deuterium Incorporation: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down metabolism due to the kinetic isotope effect.[1]

Q6: I'm observing poor reproducibility in my plasma stability assay results. What are the common sources of error?

Lack of reproducibility can undermine the reliability of your data. Key areas to investigate include:

  • Sample Preparation and Handling: Variability in the protein precipitation step, inconsistent cooling or heating of samples, and photodegradation during handling can all introduce errors.[5][6]

  • Plasma Source and Quality: There can be significant batch-to-batch and inter-species variations in plasma enzyme activity.[7][8] Using pooled plasma from multiple donors can help mitigate variability.

  • Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in the final concentration of organic solvents (like DMSO) can affect enzyme activity.[8][9]

  • Analytical Method: Issues with the LC-MS/MS system, such as matrix effects or improper calibration, can lead to inaccurate quantification.[5]

Data Presentation

Quantitative data from plasma stability assays should be presented clearly to facilitate comparison and interpretation.

Table 1: Typical Experimental Conditions for In Vitro Plasma Stability Assays

ParameterTypical Value(s)Rationale
Test Compound Conc. 1 µMA standard concentration that is typically detectable by LC-MS/MS and minimizes solubility issues.[1][3][10]
Plasma Source Human, Rat, Mouse (Pooled)Species should be relevant to the planned in vivo studies. Pooled plasma minimizes individual donor variability.[1][3]
Incubation Temperature 37°CMimics physiological body temperature.[3][11][12]
Time Points (minutes) 0, 15, 30, 60, 120Provides sufficient data points to accurately calculate the degradation rate and half-life.[1][3][11]
Final DMSO Conc. ≤ 1%High concentrations of DMSO can inhibit enzymatic activity, so it is kept to a minimum.[8][10]
Reaction Termination Acetonitrile or MethanolAn ice-cold organic solvent is used to stop the enzymatic reaction and precipitate plasma proteins simultaneously.[3][11]

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This protocol provides a standardized methodology for assessing the stability of azepane-based compounds in plasma.

1. Materials

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Pooled plasma (e.g., Human, Rat) from a commercial source

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS)

  • 96-well plates

  • Incubator or shaking water bath set to 37°C

  • Centrifuge capable of holding 96-well plates

  • LC-MS/MS system

2. Methodology

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.[1]

    • Create a working solution by diluting the stock solution in a suitable solvent (e.g., 50:50 ACN:water) to an intermediate concentration (e.g., 100 µM).

    • Thaw frozen plasma in a water bath at 37°C just before use.[1]

  • Incubation:

    • Add the test compound working solution to the plasma to achieve a final concentration of 1 µM.[1][3] Ensure the final DMSO concentration is ≤1%.

    • Incubate the plate in a shaking water bath at 37°C.[1][11]

    • At each designated time point (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the incubation mixture.[1][3]

  • Sample Processing:

    • To terminate the reaction, add a volume of ice-cold acetonitrile (typically 3-4 times the aliquot volume) containing the internal standard to each aliquot.[11]

    • Vortex the samples to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 4000 rpm for 10-15 minutes) to pellet the precipitated proteins.[1][11][12]

  • Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[1]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.[3]

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The degradation rate constant (k) is the negative of the slope of this line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[3][12]

Visualizations

G prep Preparation - Prepare 10 mM stock in DMSO - Thaw plasma at 37°C incubate Incubation - Add compound to plasma (1 µM final) - Incubate at 37°C prep->incubate 1 sample Time Point Sampling - Collect aliquots at 0, 15, 30, 60, 120 min incubate->sample 2 terminate Reaction Termination - Add ice-cold Acetonitrile + IS sample->terminate 3 process Sample Processing - Vortex to mix - Centrifuge to pellet protein terminate->process 4 analyze LC-MS/MS Analysis - Transfer supernatant - Quantify parent compound process->analyze 5 data Data Analysis - Calculate % remaining - Determine half-life (t½) analyze->data 6

Caption: Experimental workflow for the in vitro plasma stability assay.

G Troubleshooting Logic for Poor Plasma Stability start Observation: Compound is unstable in plasma test Hypothesis: Is degradation enzyme-mediated? start->test enzymatic Cause: Enzymatic Degradation (e.g., Esterase, Amidase) test->enzymatic  Yes (stable in heat-inactivated plasma) chemical Cause: Chemical Instability (e.g., Hydrolysis at pH 7.4) test->chemical No   (still unstable) experiment Experiment: Run assay in heat-inactivated plasma test->experiment solution_enz Solution: Structural Modification - Replace ester with amide - Add steric hindrance - Deuteration enzymatic->solution_enz solution_chem Solution: Structural Modification - Modify electronics - Prodrug approach chemical->solution_chem

Caption: Troubleshooting logic for addressing poor plasma stability.

References

Technical Support Center: Improving Purification Yield of Functionalized Azepanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of functionalized azepanes.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues and provide actionable solutions to improve purification yield and purity.

Question 1: I am experiencing low recovery of my basic functionalized azepane from a silica gel column. What is the likely cause and how can I fix it?

Answer:

Low recovery of basic compounds like functionalized azepanes from standard silica gel chromatography is a common issue. The primary cause is often the irreversible adsorption of the basic amine functionality to the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to significant product loss on the column.

Here are several strategies to mitigate this issue:

  • Use of a Modified Mobile Phase: Add a small percentage of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Common choices include triethylamine (0.1-2%) or ammonium hydroxide (0.1-1%).[1][2] This will reduce the strong interaction between your basic azepane and the stationary phase, allowing for better elution and improved recovery.

  • Deactivate the Silica Gel: Before running the column, you can deactivate the silica gel by flushing it with a solvent system containing 1-3% triethylamine.[1] This pre-treatment helps to cap the acidic sites.

  • Switch to a Different Stationary Phase: If the issue persists, consider using a different stationary phase. Amine-functionalized silica is an excellent alternative for the purification of basic compounds as it minimizes the unwanted interactions that cause poor recovery on standard silica.[2] Alumina is another option for the purification of amines.

  • Alternative Purification Methods: If chromatography is not providing the desired yield, consider other purification techniques such as acid-base extraction or crystallization.

Question 2: My functionalized azepane is streaking and showing poor separation during flash chromatography. How can I improve the resolution?

Answer:

Poor separation and streaking on the column can be attributed to several factors, including improper solvent selection, column overloading, or on-column degradation.

To improve resolution, consider the following:

  • Optimize the Solvent System: The choice of solvent system is critical for good separation.[3] Experiment with different solvent mixtures to find the optimal polarity that provides a good retention factor (Rf) of around 0.2-0.3 for your target compound on a TLC plate. Using a gradient elution, where the polarity of the solvent is gradually increased during the run, can significantly improve the separation of complex mixtures.[1][4]

  • Dry Loading: If your crude product has low solubility in the initial mobile phase, it can lead to band broadening. In such cases, dry loading the sample can be beneficial.[4] This involves adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column.

  • Adjust the Flow Rate: A slower flow rate can sometimes improve resolution, although it will increase the purification time.[3]

  • Check for Stability: Ensure that your functionalized azepane is stable on silica gel. If the compound is degrading on the column, it can lead to streaking. Using a deactivated silica gel or switching to a less acidic stationary phase can help.[1]

Question 3: I am struggling to remove a persistent impurity that co-elutes with my desired azepane derivative. What are my options?

Answer:

When an impurity co-elutes with your product, it indicates that they have very similar polarities under the chosen chromatographic conditions.

Here are some approaches to resolve this issue:

  • Fine-tune the Chromatography:

    • Shallow Gradient: Employ a very shallow solvent gradient in the region where your product elutes. This can help to resolve closely eluting compounds.

    • Change Solvent Selectivity: Sometimes, changing the solvent system entirely can alter the elution order of your compounds. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can provide different selectivity.[4]

    • Different Stationary Phase: As mentioned before, switching to a different stationary phase like alumina, or C18 for reverse-phase chromatography, can provide the necessary selectivity to separate the impurity.[2][3]

  • Crystallization: If your functionalized azepane is a solid, crystallization can be a highly effective purification technique to remove closely related impurities.[5][6] Experiment with different solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: This technique is particularly useful for separating basic azepanes from neutral or acidic impurities. By adjusting the pH of the aqueous phase, you can selectively move your basic product between an organic and an aqueous layer, leaving behind impurities with different acidity/basicity profiles.[7][8]

Question 4: How does the N-protecting group on my azepane affect its purification?

Answer:

The choice of the nitrogen protecting group has a significant impact on the physicochemical properties of the azepane derivative, which in turn affects its purification.[9][10]

  • Polarity: Protecting groups can drastically alter the polarity of the molecule. For instance, a Boc (tert-butyloxycarbonyl) group is relatively non-polar, while a Cbz (carboxybenzyl) group is more polar. This change in polarity will dictate the choice of the solvent system for chromatography.

  • Stability: Some protecting groups can be sensitive to the purification conditions. For example, a Boc group is labile under acidic conditions, so using standard silica gel might lead to its partial or complete removal during purification. In such cases, using a deactivated silica gel or adding a basic modifier to the eluent is crucial.[1]

  • Crystallinity: The protecting group can also influence the ability of the compound to crystallize. Sometimes, a protected intermediate may be easier to crystallize than the final deprotected azepane.

Frequently Asked Questions (FAQs)

What is the best general-purpose stationary phase for purifying functionalized azepanes?

For many functionalized azepanes, especially those that are basic, amine-functionalized silica is often a better choice than standard silica gel.[2] It minimizes the strong acidic interactions that lead to low recovery and tailing. However, for N-protected or less basic azepanes, standard silica gel with an appropriate solvent system (often with a basic modifier) can also be effective.

How can I effectively perform an acid-base extraction to purify my azepane?

  • Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic azepane will be protonated and move into the aqueous layer, while neutral or acidic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a base like 1M NaOH or saturated NaHCO₃ until the pH is basic (e.g., pH 9-10). This will deprotonate your azepane, making it soluble in organic solvents again.

  • Extract the basic aqueous layer with fresh organic solvent. Your purified azepane will now be in the organic layer.

  • Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain your purified product.

I am having difficulty crystallizing my functionalized azepane. What can I do?

Successful crystallization depends on finding the right solvent or solvent system.[6][]

  • Single Solvent Crystallization: Try to find a single solvent that dissolves your compound when hot but not when cold.

  • Anti-Solvent Crystallization: Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Control the Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals.[] Avoid placing your solution directly in an ice bath or freezer from a high temperature.

  • Purity: Crystallization is often more successful with purer starting material. If your crude product is very impure, it might be necessary to first perform a quick chromatographic purification to remove the bulk of the impurities.

Data Presentation

Table 1: Recommended Solvent Systems for Flash Chromatography of Functionalized Azepanes

Azepane TypeStationary PhaseRecommended Solvent SystemModifierNotes
Basic (Free Amine)Amine-Functionalized SilicaHexane / Ethyl AcetateNoneIdeal for preventing adsorption and improving peak shape.
Basic (Free Amine)Silica GelDichloromethane / Methanol0.5-2% Triethylamine or Ammonium HydroxideThe modifier is crucial to prevent streaking and low recovery.
N-Boc ProtectedSilica GelHexane / Ethyl AcetateNoneGenerally behaves like a non-polar compound.
N-Cbz ProtectedSilica GelHexane / Ethyl Acetate or Dichloromethane / MethanolNoneMore polar than N-Boc derivatives.
Highly Polar/HydroxylatedReverse-Phase C18Water / Acetonitrile or Water / Methanol0.1% TFA or Formic AcidOften used for highly polar compounds that are not well-retained on normal phase silica.

Table 2: Troubleshooting Common Issues in Azepane Purification

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Irreversible adsorption on silica gel.Use amine-functionalized silica or add a basic modifier (e.g., triethylamine) to the eluent.
Product loss during workup.Optimize pH during extractions to ensure the azepane is in the correct layer.
On-column degradation.Deactivate silica gel or use a less acidic stationary phase.
Poor Separation Inappropriate solvent system.Optimize the solvent system using TLC; use a gradient elution.
Column overloading.Reduce the amount of crude material loaded onto the column.
Co-eluting impurities.Try a different solvent system or stationary phase; consider crystallization.
Product Streaking Strong interaction with silica gel.Add a basic modifier to the eluent.
Compound is unstable on the column.Use deactivated silica gel or an alternative stationary phase.

Experimental Protocols

Protocol 1: Flash Chromatography of a Basic Functionalized Azepane using a Modified Mobile Phase

  • TLC Analysis: Develop a suitable solvent system for your compound using TLC. A good system should give your product an Rf value of ~0.2-0.3. For a basic azepane, a common starting point is Dichloromethane/Methanol (95:5). Add 1% triethylamine to the developing solvent to simulate the column conditions.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane.

  • Equilibration: Equilibrate the column by flushing it with at least 2-3 column volumes of the initial, least polar eluent (e.g., 100% Dichloromethane with 1% triethylamine).

  • Sample Loading: Dissolve your crude azepane in a minimum amount of the initial eluent or dichloromethane. If the solubility is low, perform a dry load by adsorbing the compound onto a small amount of silica.

  • Elution: Start the elution with the initial solvent system. If a gradient is required, gradually increase the percentage of the more polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this process.

Protocol 2: Recrystallization of a Functionalized Azepane using the Anti-Solvent Method

  • Solvent Selection: Identify a "good" solvent in which your azepane is highly soluble and a miscible "anti-solvent" in which it is poorly soluble. For example, Dichloromethane or Ethyl Acetate can be good solvents, while Hexane or Pentane are common anti-solvents.

  • Dissolution: Dissolve the crude azepane in the minimum amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the anti-solvent dropwise with stirring until you observe persistent cloudiness (precipitation).

  • Redissolution: Gently warm the mixture until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For further crystallization, you can then place it in a refrigerator and subsequently in a freezer.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

Mandatory Visualization

G start Low Purification Yield check_method Purification Method? start->check_method chromatography Flash Chromatography check_method->chromatography Chromatography crystallization Crystallization check_method->crystallization Crystallization extraction Extraction check_method->extraction Extraction chrom_issue Issue? chromatography->chrom_issue cryst_issue No Crystals Formed crystallization->cryst_issue extract_issue Emulsion or Low Recovery extraction->extract_issue low_recovery Low Recovery/ Streaking chrom_issue->low_recovery Adsorption poor_sep Poor Separation chrom_issue->poor_sep Co-elution sol_recovery Add Basic Modifier (e.g., 1% TEA) low_recovery->sol_recovery alt_stationary Use Amine-Silica or Alumina low_recovery->alt_stationary sol_sep Optimize Gradient & Solvent System poor_sep->sol_sep sol_cryst Screen Different Solvent Systems cryst_issue->sol_cryst cool_rate Control Cooling Rate (Slow Cooling) cryst_issue->cool_rate sol_extract Optimize pH & Solvents extract_issue->sol_extract

Caption: Troubleshooting workflow for low azepane purification yield.

G start Crude Azepane Product workup Aqueous Workup (Acid/Base Extraction) start->workup chromatography Flash Column Chromatography workup->chromatography purity_check1 Purity Check (TLC, LC-MS) chromatography->purity_check1 crystallization Crystallization purity_check1->crystallization Impure final_product Pure Functionalized Azepane purity_check1->final_product Pure purity_check2 Purity Check & Characterization crystallization->purity_check2 purity_check2->chromatography Impure purity_check2->final_product Pure

Caption: General experimental workflow for azepane purification.

References

Troubleshooting solubility issues of pyridine-containing heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common solubility challenges encountered with pyridine-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: My pyridine-containing compound is poorly soluble in aqueous solutions. Why is this?

While pyridine itself is miscible with water, the solubility of its derivatives is highly dependent on the overall molecular structure.[1][2][3] Two primary factors often lead to poor aqueous solubility:

  • Lipophilicity: The presence of non-polar, lipophilic functional groups (e.g., long alkyl chains, aromatic rings) on the pyridine scaffold significantly increases the molecule's hydrophobicity, leading to reduced solubility in water.[4][5]

  • Crystal Lattice Energy: Strong intermolecular forces, such as hydrogen bonds or π-π stacking, within the crystal lattice of the solid compound can make it energetically unfavorable for solvent molecules to break the lattice apart and solvate individual molecules.[6] This is often indicated by a high melting point.

Q2: I prepared a high-concentration stock solution of my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

This is a common issue related to the difference between kinetic and thermodynamic solubility.[4][7]

  • Kinetic Solubility: Refers to the concentration of a compound that can be dissolved by diluting a concentrated stock solution (like DMSO) into an aqueous buffer. It often results in a temporary, supersaturated state that may not be stable over time.[7]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent under specific conditions to form a stable, saturated solution.[8]

Your DMSO stock allows you to create a supersaturated solution upon dilution, but because this concentration is above the compound's thermodynamic solubility limit in the aqueous buffer, the compound precipitates out over time as the system tries to reach equilibrium.[7]

Q3: How can I improve the solubility of my weakly basic pyridine-containing compound?

The nitrogen atom in a pyridine ring is weakly basic, with the conjugate acid typically having a pKa around 5.2.[3][9] This property can be leveraged to enhance solubility.

  • pH Adjustment: Lowering the pH of the aqueous solution to a value below the compound's pKa will protonate the pyridine nitrogen, forming a positively charged pyridinium cation.[10][11] This charged species is generally much more soluble in polar solvents like water than the neutral form.[11]

  • Salt Formation: This is a highly effective and widely used technique.[12] Reacting the basic pyridine compound with an acid (e.g., HCl, methanesulfonic acid, tartaric acid) forms a salt. These salts are often crystalline solids with significantly higher aqueous solubility and faster dissolution rates compared to the free base.[13][14]

Q4: What strategies can I use if pH adjustment is not suitable for my experiment or if my compound is not basic?

If altering the pH is not an option (e.g., in cell-based assays) or if the pyridine nitrogen's basicity is suppressed by electron-withdrawing groups, several formulation strategies can be employed:

  • Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[15][16] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][17]

  • Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate poorly soluble compounds within their hydrophobic core, increasing the compound's apparent solubility in the aqueous phase.[4]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity that can form an "inclusion complex" with a poorly soluble guest molecule, effectively shielding it from the aqueous environment and increasing its solubility.[4]

Q5: My compound is insoluble in standard deuterated solvents (like DMSO-d6 or CDCl3) for NMR analysis. What are my options?

This is a frequent challenge with complex heterocyclic compounds.[18] You can try the following:

  • Solvent Mixtures: Use a mixture of solvents, such as DMSO-d6 and CDCl3.

  • Acidification: For basic compounds, adding a few drops of a deuterated acid like trifluoroacetic acid (TFA-d) to the NMR tube can protonate the molecule and dramatically increase its solubility.[18] Be aware that this will introduce peaks from the acid into your spectrum and may cause chemical shift changes.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the enhancement in solubility for a model poorly soluble drug, demonstrating the impact of pH and co-solvents.

Solvent System Solubility (mg/mL) Fold Increase vs. Water Reference
Pure Water< 0.041.0[17]
Phosphate Buffer (pH 7.4)0.12 - 0.243 - 6[17]
Co-solvent Mixture in WaterCan be > 20Up to 500+[16][17]
Co-solvent Mixture in BufferCan be > 25Up to 700+[17]

Data is generalized from studies on various poorly soluble drugs to illustrate the magnitude of enhancement.[16][17]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol is considered the gold standard for measuring equilibrium solubility.[8][19]

  • Preparation: Add an excess amount of the solid pyridine-containing compound to a known volume of the desired solvent (e.g., water, pH 7.4 buffer) in a sealed vial. "Excess" means enough solid is present that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[19]

  • Phase Separation: Separate the undissolved solid from the solution. This is typically done by centrifuging the sample and carefully collecting the supernatant, or by filtering the suspension through a low-binding filter (e.g., 0.45 µm PVDF).[19]

  • Quantification: Dilute the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Screening for Solubility Enhancement with Co-solvents

This protocol provides a method to quickly assess the effect of different co-solvents.

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 50 mM).

  • Co-solvent Buffers: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing increasing percentages of your chosen co-solvent (e.g., 0%, 1%, 2%, 5%, 10% ethanol).

  • Dilution: Add a small aliquot of the compound's stock solution to each co-solvent buffer to reach the desired final test concentration.

  • Observation: Mix well and visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours) at a constant temperature. The absence of precipitation indicates that the compound is soluble at that concentration in the specific co-solvent mixture.

  • Quantitative Analysis (Optional): For a more precise measurement, the highest concentration that does not precipitate can be further analyzed using the shake-flask method described in Protocol 1.

Visual Guides

G Troubleshooting Workflow for Solubility Issues start Solubility Issue Identified is_basic Is the pyridine compound basic? start->is_basic ph_adjust Adjust pH to < pKa to protonate the compound is_basic->ph_adjust Yes formulation Use formulation strategies is_basic->formulation No / Not practical salt_screen Perform salt screening (HCl, mesylate, etc.) ph_adjust->salt_screen success Solubility Improved salt_screen->success cosolvent Test co-solvents (Ethanol, PEG, Propylene Glycol) formulation->cosolvent surfactant Use surfactants (e.g., Tween, SDS) formulation->surfactant cyclodextrin Use cyclodextrins (e.g., HP-β-CD) formulation->cyclodextrin cosolvent->success surfactant->success cyclodextrin->success

Caption: A decision tree for troubleshooting solubility issues.

G Effect of pH on Solubility of a Basic Pyridine Heterocycle cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) soluble Pyridinium Cation (Protonated Form) [Soluble] insoluble Pyridine Derivative (Neutral Form) [Poorly Soluble] insoluble->soluble + H+ (Add Acid)

Caption: pH-dependent equilibrium of a basic pyridine compound.

G Mechanism of Co-Solvency cluster_water Poorly soluble drug aggregates due to hydrophobic interactions. cluster_cosolvent Co-solvent molecules interact with the drug, reducing aggregation and increasing solvation. d1 Drug d2 Drug d3 Drug s1 Drug s2 Drug s3 Drug c1 Co-solvent c2 Co-solvent c3 Co-solvent c4 Co-solvent c5 Co-solvent c6 Co-solvent

Caption: How co-solvents improve the solubility of drugs.

References

Technical Support Center: Structure-Based Optimization of Azepane Derivatives as PKB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the structure-based optimization of azepane derivatives as Protein Kinase B (PKB/Akt) inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may be encountered during the experimental evaluation of azepane-based PKB inhibitors.

Q1: My lead azepane derivative, which contains an ester moiety, shows high potency in biochemical assays but is ineffective in cellular and in vivo models. What is the likely cause?

A1: A common issue with ester-containing compounds is poor plasma stability.[1][2][3] The ester bond is susceptible to cleavage by esterases present in plasma, leading to rapid degradation of the compound.[1] For instance, the original (-)-balanol-derived lead compound, an azepane ester, was found to be unstable in plasma, rendering it unsuitable as a drug candidate.[1][2][3]

  • Troubleshooting Steps:

    • Conduct a Plasma Stability Assay: Incubate your compound in mouse, rat, and human plasma and quantify the remaining parent compound over time using LC-MS. This will determine the compound's half-life.

    • Isosteric Replacement: If instability is confirmed, replace the ester linkage with a more stable isostere, such as an amide, ether, or amine.[1][4] Structure-based design using co-crystal structures can guide the selection of a linker that maintains the desired binding interactions.[1][2] A notable success was the replacement of the ester in the original lead with a double amide, which resulted in a highly active and plasma-stable compound (t½ > 29 h).[1]

Q2: My azepane-based inhibitor is potent against PKB, but it also significantly inhibits Protein Kinase A (PKA). How can I improve its selectivity?

A2: Achieving selectivity between closely related kinases like PKB and PKA is a frequent challenge, as their ATP-binding pockets are highly conserved.[3][5]

  • Strategies for Improving Selectivity:

    • Structure-Based Design: Utilize co-crystal structures of your inhibitor (or a close analog) bound to both PKB and PKA.[1][2] Analyze differences in the amino acid residues and the shape of the binding pockets to identify opportunities for modifications that favor binding to PKB over PKA.

    • Modify Hinge-Binding Motifs: The hinge region of the kinase is critical for ATP binding. Altering the functional groups on your compound that interact with this region can reduce affinity for the off-target kinase.[4]

    • Exploit Conformational Differences: Even small differences in the flexibility or conformation of residues outside the immediate binding site can be exploited to enhance selectivity.

Q3: I'm observing unexpected phenotypic effects in my cellular assays that don't seem to correlate with PKB inhibition. How can I identify potential off-targets?

A3: Unexplained cellular effects often point to off-target interactions.[4] Identifying these unintended targets is crucial for lead optimization.

  • Methods for Off-Target Identification:

    • Broad Panel Kinase Screening: Screen your compound against a large panel of kinases (e.g., >100 kinases) to get a comprehensive overview of its selectivity profile.[5][6] This is a standard industry practice to identify potential liabilities early.[5]

    • Affinity Chromatography: Immobilize your compound on a solid support and use it as bait to pull down interacting proteins from cell lysates.[4][5] The captured proteins can then be identified by mass spectrometry.

    • Computational Modeling: Use molecular docking to predict the binding of your compound to a panel of known off-targets. This can help prioritize which off-targets to investigate experimentally.[4]

Q4: My Western blot results for phosphorylated PKB (p-PKB) are inconsistent between experiments. What could be causing this variability?

A4: High variability in p-PKB levels is a common technical challenge.[7]

  • Potential Causes and Solutions:

    • Cell Culture Conditions: Ensure consistency in cell density, passage number, and serum starvation duration, as these can impact baseline p-PKB levels.[7]

    • Growth Factor Stability: Use fresh aliquots of growth factors (e.g., IGF-1) for stimulation, as they can degrade over time.[7]

    • Phosphatase Activity: Work quickly on ice during sample preparation and always use lysis buffers containing fresh phosphatase and protease inhibitors to prevent dephosphorylation of PKB.[7]

    • Incomplete Serum Starvation: Residual growth factors in serum can cause high basal p-PKB levels, masking the inhibitor's effect. Ensure starvation is complete for your specific cell line.[7]

Q5: I'm getting a strong signal for total PKB but a very weak or no signal for phosphorylated PKB on my Western blot. What should I do?

A5: This is a frequent issue when using phospho-specific antibodies.[7]

  • Troubleshooting Steps:

    • Antibody Titration: Optimize the concentration of your primary phospho-antibody. Consider an overnight incubation at 4°C to improve signal.[7]

    • Blocking Buffer: Milk-based blocking buffers can sometimes mask phospho-epitopes. Switch to a 5% Bovine Serum Albumin (BSA) solution in TBST for both blocking and antibody dilution.[7]

    • Positive Controls: Always include a positive control sample (e.g., cells stimulated with a growth factor like IGF-1 without any inhibitor) to ensure that the antibody and detection system are working correctly.

Quantitative Data Summary

The following tables summarize key in vitro potency and plasma stability data for representative azepane derivatives and other well-known PKB inhibitors.

Table 1: In Vitro Inhibitory Activity and Plasma Stability of Azepane Derivatives

CompoundLinker TypePKB-α IC₅₀ (nM)PKA IC₅₀ (nM)Plasma Stability (t½, hours)Reference
Lead (1) Ester54Unstable[1][3]
Optimized (4) Amide42> 29 h[1][3]
Analog (5) Ether100100> 29 h[1]
Analog (7) Amine10001000161 h[1]

Table 2: Comparative In Vitro Potency of Clinical PKB/Akt Inhibitors

Compound NameMechanism of ActionAkt1 IC₅₀ (nM)Akt2 IC₅₀ (nM)Akt3 IC₅₀ (nM)Reference
Ipatasertib (GDC-0068) ATP-Competitive51810[8]
Capivasertib (AZD5363) ATP-Competitive37-87-8[8][9]
MK-2206 Allosteric81265[8][10]

Experimental Protocols

Detailed methodologies for key experiments cited in the optimization of azepane-based PKB inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is used to determine the IC₅₀ value of an inhibitor against a specific kinase.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase (e.g., PKB-α), a suitable peptide substrate, and the assay buffer.[11]

  • Inhibitor Addition: Add the azepane derivative at a range of concentrations (typically a 10-point serial dilution). Include a DMSO control (vehicle).

  • Reaction Initiation: Start the kinase reaction by adding a solution containing 10 mM magnesium acetate and [γ-³³P]ATP (at a concentration at or below the Kₘ for ATP for the enzyme).[11]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), ensuring the reaction is within the linear range.[11]

  • Reaction Termination: Stop the reaction by adding 0.5 M orthophosphoric acid.[11]

  • Detection: Spot the reaction mixture onto P81 phosphocellulose filter plates. Wash the plates to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.[11]

  • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis for Cellular PKB Inhibition

This protocol assesses the ability of an inhibitor to block the phosphorylation of PKB and its downstream substrates in a cellular context.[9][12]

  • Cell Culture and Treatment: Seed cells (e.g., cancer cell lines with an activated PI3K/Akt pathway) in plates and allow them to attach. Serum-starve the cells for 16-24 hours.[7][12]

  • Inhibitor Incubation: Pre-treat the cells with various concentrations of the azepane derivative or vehicle control (DMSO) for 2 hours.[12]

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce PKB phosphorylation.[12]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour.[7] Incubate the membrane with primary antibodies against p-PKB (Ser473), total PKB, and a downstream target (e.g., p-GSK3β) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate and an imaging system.[12]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz to illustrate key concepts and processes.

PKB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PKB_inactive PKB/Akt (inactive) PIP3->PKB_inactive Recruits to membrane PDK1 PDK1 PDK1->PKB_inactive Phosphorylates Thr308 mTORC2 mTORC2 mTORC2->PKB_inactive Phosphorylates Ser473 PTEN PTEN PTEN->PIP3 Dephosphorylates PKB_active PKB/Akt (active) PKB_inactive->PKB_active Full Activation Downstream Downstream Targets (e.g., GSK3, FOXO) PKB_active->Downstream Phosphorylates CellResponse Cell Survival, Growth, Proliferation Downstream->CellResponse GF Growth Factor GF->RTK Binds & Activates Experimental_Workflow start Start: Lead Azepane Derivative Identified biochem_assay In Vitro Kinase Assay (Determine IC50 vs PKB & PKA) start->biochem_assay plasma_stability Plasma Stability Assay start->plasma_stability decision_potency Potent & Selective? biochem_assay->decision_potency decision_stability Plasma Stable? plasma_stability->decision_stability cellular_assay Cellular Assays (Western Blot for p-PKB, Proliferation Assay) decision_potency->cellular_assay Yes sbd Structure-Based Design (Modify Scaffold) decision_potency->sbd No decision_stability->cellular_assay Yes decision_stability->sbd No off_target Off-Target Screening (Kinase Panel) cellular_assay->off_target in_vivo In Vivo Efficacy Studies off_target->in_vivo end Optimized Lead Candidate in_vivo->end sbd->biochem_assay Synthesize New Analogs Troubleshooting_Logic start Problem: Inhibitor shows potent biochemical IC50 but weak cellular activity q1 Is the compound stable in culture medium? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Does the compound have poor cell permeability? a1_yes->q2 sol1 Action: Assess stability via LC-MS. Consider more frequent media changes or analog redesign. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Action: Run cellular thermal shift assay (CETSA) to confirm target engagement. Redesign for better permeability. a2_yes->sol2 q3 Is there high basal p-PKB in control cells? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Action: Optimize serum starvation conditions (time, confluency) to lower baseline activation. a3_yes->sol3 end Other issues: - Assay interference - Compound efflux - Feedback loop activation a3_no->end

References

Technical Support Center: Strategies to Improve Oral Bioavailability of Pyridine-Based Akt Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming challenges related to the oral bioavailability of pyridine-based Akt inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of our pyridine-based Akt inhibitor after oral administration in animal models. What are the likely causes?

A1: Low and variable oral bioavailability is a frequent challenge in drug development. For pyridine-based Akt inhibitors, the primary causes can be grouped into three main categories:

  • Poor Physicochemical Properties:

    • Low Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal (GI) fluids to be absorbed. This is a common issue for many kinase inhibitors which tend to be lipophilic.[1][2]

    • Low Permeability: The compound may not efficiently pass through the intestinal wall to enter the bloodstream. This can be due to molecular characteristics such as size or polarity.[2][3]

  • Biological Barriers:

    • First-Pass Metabolism: The inhibitor may be extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation. Cytochrome P450 (CYP) enzymes are often implicated.[2][4][5]

    • Efflux Transporters: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), which are present on the surface of intestinal cells. This reduces net absorption.[2][6][7]

  • Chemical Instability: The compound could be degrading in the harsh acidic environment of the stomach or due to digestive enzymes.[2]

Q2: How can we design an experimental plan to determine the main reason for our inhibitor's poor bioavailability?

A2: A systematic approach using a combination of in vitro assays is recommended to diagnose the root cause. This allows you to assess each potential barrier individually before moving to more complex in vivo studies.

  • Assess Aqueous Solubility: Determine the compound's solubility in buffers at various physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine).

  • Evaluate Intestinal Permeability and Efflux: Perform a Caco-2 bidirectional permeability assay. This is the industry-standard in vitro model for predicting human intestinal absorption.[8][9] It provides two key parameters: the apparent permeability coefficient (Papp) and the efflux ratio (ER).

  • Determine Metabolic Stability: Use an in vitro metabolic stability assay with liver microsomes or hepatocytes. This will indicate how susceptible your compound is to first-pass metabolism.[4][10][11]

Q3: Our inhibitor has very low aqueous solubility. What formulation strategies can we employ to improve its dissolution?

A3: Enhancing the dissolution rate is critical for poorly soluble compounds. Several formulation strategies can be effective:[12]

  • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can significantly enhance the dissolution rate.[2]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug within a polymer matrix in an amorphous (non-crystalline) state can dramatically improve its solubility and dissolution.[2][13]

  • Lipid-Based Formulations: Formulating the inhibitor in oils, surfactants, and co-solvents, such as in a Self-Emulsifying Drug Delivery System (SEDDS), presents the drug in a solubilized state within the GI tract, bypassing the dissolution step.[1][14][15]

  • Salt Formation: Converting the pyridine moiety (a basic center) into a salt can substantially increase aqueous solubility and dissolution rate.[16][17][18] Lipophilic salts have also been used to improve loading in lipid-based formulations.[1][19]

Q4: Can we chemically modify our inhibitor to improve its bioavailability without losing potency?

A4: Yes, medicinal chemistry strategies can be very effective.

  • Prodrug Approach: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[20][21] For pyridine-containing compounds, creating N-(acyloxyalkyl)pyridinium salts can serve as a prodrug strategy to enhance water solubility for administration.[22]

  • Structural Modification: Targeted changes to the molecule can block metabolic "hotspots" or improve permeability. For example, adding fluorine atoms to specific positions can prevent metabolic degradation by CYP enzymes.[23] This approach successfully improved the pharmacokinetic profile of a pyrazolo-pyridone inhibitor.[23]

Q5: The Caco-2 assay for our inhibitor shows a high efflux ratio (>2). What does this signify and how can we address it?

A5: An efflux ratio (ER) greater than 2 strongly suggests that your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp).[8] These transporters actively pump the drug out of the intestinal cells, limiting its absorption. To address this, you can either pursue structural modifications to reduce the compound's affinity for the transporter or, for experimental validation, co-administer it with a known P-gp inhibitor to confirm the mechanism in vivo.

Q6: If we use a formulation or prodrug approach, how can we confirm that the modified inhibitor is still effectively targeting the Akt pathway in cells?

A6: It is crucial to verify that your strategy does not compromise the drug's mechanism of action. You can perform a Western blot analysis on cancer cell lines treated with your formulated inhibitor. Assess the phosphorylation status of Akt itself (at Ser473 and Thr308) and key downstream substrates like PRAS40 or GSK3β.[24][25] A successful formulation will result in a dose-dependent decrease in the phosphorylation of these downstream targets, confirming that the active drug is being released and is engaging the Akt pathway.[5][25]

Troubleshooting Guide

This guide addresses specific experimental issues and provides actionable solutions.

Problem Symptoms Possible Causes Recommended Strategies & Solutions
1. Low Aqueous Solubility • Compound precipitates in aqueous media.• Low and variable exposure in PK studies.• High lipophilicity (LogP).• High crystalline lattice energy.Formulation:Salt Formation: Prepare different salt forms and test solubility.[26]• Particle Size Reduction: Use micronization or nanomilling.[2]• Amorphous Solid Dispersion (ASD): Create an ASD with a polymer like HPMC or PVP.[13]• Lipid-Based Formulation (SEDDS): Screen lipids and surfactants to create a self-emulsifying system.[1][15]
2. Poor Intestinal Permeability • Low Papp (A→B) value in Caco-2 assay (<1 x 10⁻⁶ cm/s).• High Efflux Ratio (>2) in Caco-2 assay.• Unfavorable physicochemical properties (e.g., high polarity, >5 H-bond donors).• Active efflux by transporters (e.g., P-gp, BCRP).[6]Medicinal Chemistry:Prodrug Strategy: Mask polar functional groups to increase lipophilicity and passive diffusion.[20]• Structural Modification: Optimize LogP and reduce polar surface area. Introduce intramolecular hydrogen bonds to reduce polarity.[27]
3. High First-Pass Metabolism • Low metabolic stability in liver microsome or hepatocyte assays.• High clearance and low oral bioavailability in PK studies despite good solubility and permeability.• Susceptibility to metabolism by Cytochrome P450 (CYP) or other enzymes.[4]Medicinal Chemistry:Metabolic Hotspot Blocking: Identify sites of metabolism and introduce blocking groups (e.g., fluorine) to improve stability.[23]• Bioisosteric Replacement: Replace metabolically liable groups with more stable ones.[28]

Data Presentation

Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values

This table helps classify your compound's potential for in vivo absorption based on in vitro Caco-2 assay results.

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High > 10Well absorbed (>85%)
Moderate 1 - 10Moderately absorbed (50-85%)
Low < 1Poorly absorbed (<50%)
Data adapted from BenchChem Application Notes.[8]

Table 2: Example of Bioavailability Enhancement of a Kinase Inhibitor via Formulation

This table illustrates the potential improvement in solubility and oral absorption that can be achieved with advanced formulation strategies.

Compound Form Solubility in Lipidic Excipients Relative Oral Absorption (in rats)
Cabozantinib (Free Base)Low1x (Baseline)
Cabozantinib (Lipophilic Docusate Salt in Lipid Formulation)>100 mg/g~2x Increase
This data demonstrates how a lipophilic salt combined with a lipid-based formulation significantly enhanced solubility and doubled oral absorption for the kinase inhibitor cabozantinib.[1][15]

Visualizations

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt (Inactive) PIP3->Akt Recruitment Akt_active Akt (Active) PDK1->Akt_active Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt_active Phosphorylation (Ser473) Downstream Downstream Targets (GSK3β, PRAS40, etc.) Akt_active->Downstream Phosphorylation Inhibitor Pyridine-Based Akt Inhibitor Inhibitor->Akt_active Inhibition Effects Cell Survival Growth, Proliferation Downstream->Effects

Caption: The PI3K/Akt signaling pathway and the point of inhibition.

Bioavailability_Workflow Experimental Workflow for Diagnosing Poor Bioavailability Start Poor Oral Bioavailability Observed in vivo Solubility Aqueous Solubility Assay (pH 1.2, 6.8) Start->Solubility Caco2 Caco-2 Permeability Assay Start->Caco2 Metabolism Liver Microsomal Stability Assay Start->Metabolism Sol_Result Low Solubility? Solubility->Sol_Result Caco_Result_Perm Low Permeability? Caco2->Caco_Result_Perm Met_Result High Metabolism? Metabolism->Met_Result Sol_Strategy Formulation Strategies (ASD, SEDDS, Salts) Sol_Result->Sol_Strategy Yes Caco_Result_Efflux High Efflux? Caco_Result_Perm->Caco_Result_Efflux No Perm_Strategy Medicinal Chemistry (Prodrugs, Structural Mod.) Caco_Result_Perm->Perm_Strategy Yes Efflux_Strategy Structural Modification to Avoid Transporters Caco_Result_Efflux->Efflux_Strategy Yes Met_Strategy Medicinal Chemistry (Block Metabolic Hotspots) Met_Result->Met_Strategy Yes

Caption: A workflow for diagnosing the cause of poor oral bioavailability.

Strategy_Logic Logical Relationships in Bioavailability Enhancement P1 Low Solubility S1 Salt Formation P1->S1 S2 Amorphous Solid Dispersion (ASD) P1->S2 S3 Lipid-Based Formulation (SEDDS) P1->S3 P2 Low Permeability S4 Prodrug Approach P2->S4 S5 Structural Modification P2->S5 P3 High Metabolism P3->S5

Caption: Connecting bioavailability problems to potential solutions.

Key Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol assesses a compound's potential for intestinal absorption and determines if it is a substrate for efflux transporters.[8][29]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed and the monolayer is intact.

  • Assay Preparation: Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

  • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • Incubation and Sampling: Incubate for a defined period (e.g., 2 hours) at 37°C. Collect samples from both donor and receiver compartments at the end of the incubation.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial donor concentration.

    • Calculate the Efflux Ratio (ER) as: ER = Papp (B→A) / Papp (A→B) .

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol evaluates the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.[4][30]

  • Reagents: Prepare pooled liver microsomes (human, rat, etc.), NADPH regenerating system (cofactor), and the test compound.

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes (e.g., 0.5 mg/mL), buffer (e.g., phosphate buffer, pH 7.4), and the test compound (e.g., 1 µM).

  • Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line provides the elimination rate constant (k). Calculate the in vitro half-life (t½) as t½ = 0.693 / k .

Protocol 3: Western Blot Analysis for Akt Pathway Inhibition

This protocol measures the phosphorylation of Akt and its downstream targets to confirm the biological activity of the inhibitor.[24]

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., one with a known PI3K/Akt pathway mutation) and allow cells to attach. Treat the cells with various concentrations of the Akt inhibitor (and a vehicle control, e.g., DMSO) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for phosphorylated Akt (p-Akt Ser473), total Akt, phosphorylated GSK3β (p-GSK3β), and total GSK3β. A loading control like β-actin or GAPDH is essential.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a digital imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

References

Technical Support Center: Overcoming Regioselectivity Challenges in Azepine Ring Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azepine Ring Functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in achieving regioselectivity during their experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during the functionalization of azepine rings, offering potential causes and actionable solutions.

Issue 1: Poor Regioselectivity in C-H Functionalization

Q: I am observing a mixture of isomers (e.g., C2, C3, and C4-functionalized) in my transition-metal-catalyzed C-H functionalization of an azepine derivative. How can I improve the regioselectivity?

A: Achieving high regioselectivity in C-H functionalization of azepines can be challenging due to the presence of multiple reactive C-H bonds. Several factors can influence the outcome. Here’s a step-by-step guide to troubleshoot this issue:

Potential Causes & Solutions:

  • Ineffective Directing Group (DG): The coordinating ability of your directing group might be insufficient to favor a single position.

    • Solution: Consider switching to a directing group with a stronger coordinating atom. For instance, pyridine-based directing groups often provide better control than simpler amides. For remote C-H functionalization, specialized templates may be necessary.[1][2][3]

  • Suboptimal Ligand on the Metal Catalyst: The steric and electronic properties of the ligand play a critical role in selectivity.

    • Solution: A ligand screening is highly recommended. For palladium-catalyzed reactions, bulky phosphine ligands (e.g., XPhos, SPhos) can favor one regioisomer, while less sterically demanding ligands might favor another.[1][4]

  • Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway by stabilizing or destabilizing key intermediates.

    • Solution: Perform a solvent screen. Common solvents to test include DMF, DMAc, NMP, dioxane, and toluene. In some cases, a change in solvent can significantly alter or even reverse the regioselectivity.[1][4]

  • Reaction Temperature (Kinetic vs. Thermodynamic Control): The reaction may be producing a mixture of the kinetic and thermodynamic products.

    • Solution: Adjust the reaction temperature. Lower temperatures (e.g., -78°C to room temperature) often favor the kinetic product (the one that forms fastest), while higher temperatures can favor the more stable, thermodynamic product.[1]

  • Inherent Substrate Bias: The electronic and steric properties of your azepine substrate may strongly favor functionalization at a particular position, overriding the directing effects of the catalyst or DG.

    • Solution: If possible, modify the substrate by installing a blocking group at the undesired reactive site.

Issue 2: Low Regioselectivity in Hydroboration-Oxidation of Tetrahydroazepines

Q: My hydroboration reaction on a substituted tetrahydroazepine is yielding a mixture of regioisomeric alcohols. How can I improve the selectivity?

A: The hydroboration of substituted alkenes, including those within a tetrahydroazepine ring, can be sensitive to both steric and electronic factors, leading to mixtures of products.[5][6]

Potential Causes & Solutions:

  • Choice of Hydroboration Reagent: Common reagents like borane dimethyl sulfide complex (BH₃·SMe₂) can sometimes exhibit low regioselectivity with sterically hindered substrates.[5]

    • Solution: Screen different hydroboration reagents. While bulkier reagents like 9-BBN often provide higher regioselectivity with other alkenes, their reactivity with your specific substrate might be low. A systematic screening is the best approach.

  • Uncatalyzed Reaction: The uncatalyzed hydroboration may not be selective for your substrate.

    • Solution: Employ a catalyst to control the regioselectivity. Rhodium catalysts, for example, have been shown to improve the regioselectivity of hydroboration on certain tetrahydroazepine systems.[5][6] Be aware that catalyst choice can sometimes lead to side reactions like hydrogenation.

  • Reaction Conditions: Temperature and solvent can influence the selectivity of the hydroboration step.

    • Solution: Optimize the reaction conditions in conjunction with catalyst screening. For instance, with a rhodium catalyst, adjusting the temperature might be necessary to find a balance between regioselectivity and minimizing competing hydrogenation pathways.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in the context of azepine functionalization, and how can I leverage it?

A1: Kinetic control refers to conditions that favor the formation of the product that is formed the fastest, which usually has the lowest activation energy. Thermodynamic control, on the other hand, favors the most stable product, which may have a higher activation energy but a lower overall energy. You can influence the regioselectivity by adjusting the reaction temperature. Low temperatures typically favor the kinetic product, while higher temperatures allow the reaction to reach equilibrium, favoring the thermodynamic product.[1]

Q2: How do I choose an appropriate directing group for C-H functionalization on my azepine-containing molecule?

A2: The choice of a directing group (DG) is crucial for controlling regioselectivity. An effective DG should:

  • Readily attach to your substrate.

  • Contain a heteroatom (e.g., N, O) that can coordinate to the metal catalyst.

  • Position the catalyst in proximity to the desired C-H bond.

  • Be removable under conditions that do not affect the rest of the molecule. Commonly used directing groups include picolinamides, amides, and various nitrogen-containing heterocycles.[2][7] For meta-selective functionalization, specialized nitrile-based templates with a cleavable silicon tether have been developed.[3]

Q3: Can the choice of metal catalyst significantly impact the regioselectivity of my reaction?

A3: Absolutely. Different metal catalysts (e.g., Palladium, Rhodium, Iridium, Copper, Iron) have distinct reactivities and coordination preferences.[8][9] For a given substrate and directing group, one metal may favor functionalization at one position, while another metal favors a different site. If you are struggling with regioselectivity, screening different metal catalysts is a worthwhile strategy.

Q4: My functionalization reaction is inconsistent, giving different ratios of regioisomers in different runs. What could be the cause?

A4: Inconsistent regioselectivity often points to a lack of rigorous control over reaction parameters. Key factors to check are:

  • Purity of Reagents and Solvents: Trace impurities can interfere with the catalyst. Always use high-purity, anhydrous reagents and solvents.

  • Reaction Setup: Ensure consistent stirring and uniform heating. Temperature gradients in the reaction vessel can lead to a mix of kinetic and thermodynamic control.

  • Atmosphere: Many catalytic reactions are sensitive to air and moisture. Ensure your reactions are performed under a consistently inert atmosphere (e.g., nitrogen or argon).[1]

Quantitative Data Summary

Table 1: Regioselectivity in the Hydroboration of a Tetrahydroazepine Derivative

EntryHydroboration Reagent/CatalystTemperature (°C)SolventProduct Ratio (Regioisomer A : Regioisomer B)
1BH₃·SMe₂RTTHF3 : 2
2PinBH / 5 mol% Rh(COD)(DPPB)BF₄60THF1 : 7

Data adapted from a study on the hydroboration of a substituted tetrahydroazepine. Ratios are approximate and can vary based on the specific substrate.[5]

Table 2: Influence of Ligand on Regioselective C-H Arylation

EntryCatalyst SystemLigandSolventMajor Regioisomer
1Pd(OAc)₂Bulky phosphine (e.g., XPhos)TolueneC2-arylated
2Pd(OAc)₂Less bulky phosphine (e.g., PPh₃)DMFMixture of C2 and C3
3[RhCp*Cl₂]₂-DioxaneC4-arylated

This is a generalized representation. Actual outcomes are highly substrate-dependent.

Experimental Protocols

Protocol 1: Catalyst-Controlled Regioselective Hydroboration of a Tetrahydroazepine

This protocol is adapted from a procedure to favor a specific regioisomer in the hydroboration of a tetrahydroazepine derivative.[5]

  • Preparation: In a glovebox, add the rhodium catalyst (e.g., Rh(COD)(DPPB)BF₄, 5 mol%) to an oven-dried reaction vial.

  • Reaction Setup: Outside the glovebox, add the tetrahydroazepine substrate (1.0 equiv.) and anhydrous THF to the reaction vial under an argon atmosphere.

  • Reagent Addition: Add pinacolborane (PinBH, 1.5 equiv.) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for the required time (monitor by TLC or LC-MS).

  • Oxidative Workup: After the reaction is complete, cool the mixture to 0 °C and slowly add aqueous NaOH solution (e.g., 3M), followed by the dropwise addition of hydrogen peroxide (30% aq.).

  • Purification: Stir the mixture at room temperature for 1-2 hours, then perform an aqueous workup and purify the resulting regioisomeric alcohols by column chromatography.

Protocol 2: Directing-Group-Assisted C-H Functionalization

This is a general protocol for a palladium-catalyzed C-H arylation using a removable directing group.

  • Substrate Preparation: Synthesize the azepine substrate bearing a directing group (e.g., a picolinamide) using standard amide coupling procedures.

  • Reaction Setup: To an oven-dried Schlenk tube, add the directed substrate (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), Pd(OAc)₂ (5 mol%), the chosen ligand (e.g., XPhos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with argon three times, then add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup and Purification: Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate. Purify the product by column chromatography.

  • Directing Group Removal: Cleave the directing group under appropriate conditions (e.g., acidic or basic hydrolysis) to obtain the final functionalized azepine.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity Observed check_dg Is the Directing Group (DG) optimal? start->check_dg change_dg Change to a stronger coordinating DG check_dg->change_dg No check_catalyst Is the catalyst/ligand system optimized? check_dg->check_catalyst Yes change_dg->check_catalyst screen_ligands Screen a panel of ligands (steric/electronic variation) check_catalyst->screen_ligands No check_conditions Are the reaction conditions (T°, solvent) optimal? check_catalyst->check_conditions Yes screen_ligands->check_conditions adjust_temp Adjust temperature (Kinetic vs. Thermodynamic control) check_conditions->adjust_temp No check_substrate Is there a strong substrate bias? check_conditions->check_substrate Yes screen_solvents Screen different solvents adjust_temp->screen_solvents screen_solvents->check_substrate modify_substrate Modify substrate (e.g., use blocking groups) check_substrate->modify_substrate Yes success Optimized Regioselectivity check_substrate->success No modify_substrate->success

Caption: A logical workflow for troubleshooting poor regioselectivity.

Directing_Group_Mechanism Role of a Directing Group in C-H Functionalization sub Azepine Substrate + Directing Group (DG) coord Coordination of DG to Metal Center sub->coord cat Metal Catalyst (e.g., Pd, Rh) cat->coord act C-H Activation at Proximal Site coord->act Forms metallacycle func Functionalization (e.g., Arylation) act->func prod Regioselective Product func->prod

Caption: The role of a directing group in C-H functionalization.

Kinetic_vs_Thermodynamic Kinetic vs. Thermodynamic Control Pathways reactants Reactants ts_kinetic TS (Kinetic) Lower Ea reactants->ts_kinetic Low Temp ts_thermo TS (Thermodynamic) Higher Ea reactants->ts_thermo High Temp prod_kinetic Kinetic Product ts_kinetic->prod_kinetic prod_thermo Thermodynamic Product (More Stable) ts_thermo->prod_thermo prod_kinetic->prod_thermo Can interconvert at high T

Caption: Kinetic vs. Thermodynamic control pathways.

References

Refinement of reaction conditions for Cu/Pd catalyzed azepine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of reaction conditions for Cu/Pd catalyzed azepine synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges and optimize your synthetic procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Cu/Pd catalyzed synthesis of azepines.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst- Ensure the catalyst is fresh and has been stored under appropriate inert conditions. - Consider in-situ catalyst generation. - Screen different catalyst precursors (e.g., Cu(OAc)₂, CuI, Pd(OAc)₂, Pd₂(dba)₃).[1][2]
- Inappropriate ligand- The choice of ligand is crucial. Screen a variety of phosphine-based ligands (e.g., PPh₃, JohnPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] - Ligand-to-metal ratio may need optimization.
- Incorrect base- The base plays a critical role. Screen common bases such as Cs₂CO₃, K₂CO₃, or NaOt-Bu.[1][2] The quality and particle size of inorganic bases can significantly impact reaction kinetics.[4]
- Sub-optimal solvent- Solvent polarity can greatly influence the reaction outcome.[5][6] Screen a range of solvents like DMF, dioxane, toluene, or THF.[1][7][8]
- Low reaction temperature or insufficient time- Gradually increase the reaction temperature in increments of 10-20 °C. - Monitor the reaction over a longer period (e.g., 24-48 hours).[1][2]
Poor Diastereoselectivity - Sub-optimal catalyst/ligand combination- Certain chiral ligands can induce stereoselectivity. For asymmetric synthesis, ligands like (R,R)-Ph-BPE have shown excellent results in copper-catalyzed reactions.[9] - The choice of Lewis acid in related reactions can also influence stereocontrol.[10]
- Unfavorable reaction temperature- Lowering the reaction temperature (e.g., to room temperature or 0 °C) can sometimes enhance diastereoselectivity.[10][11]
Formation of Side Products - Competing reaction pathways- Adjusting the catalyst system can control the reaction pathway. In some cases, switching from a palladium to a copper catalyst (or vice versa) can favor the desired product.[12] - The choice of solvent can also influence selectivity between different reaction pathways.[6]
- Substrate decomposition- Lower the reaction temperature. - Use a milder base.
Inconsistent Results - Sensitivity to air or moisture- Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[10]
- Variable quality of reagents- Use high-purity, freshly opened, or purified reagents and catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst systems for Cu/Pd catalyzed azepine synthesis?

A1: Common catalyst systems often involve a combination of a palladium precursor and a copper co-catalyst. Examples include Pd(OAc)₂ with CuI or Pd₂(dba)₃ with a suitable ligand and a copper salt.[1][2] For asymmetric synthesis, copper(I) complexes with chiral biphosphine ligands such as (R,R)-Ph-BPE have been used effectively.[9][13][14]

Q2: How do I choose the right ligand for my reaction?

A2: The optimal ligand is highly dependent on the specific substrates and desired outcome. For palladium-catalyzed reactions, bulky electron-rich phosphine ligands like JohnPhos and RuPhos are often effective.[2] In copper-catalyzed asymmetric cyclizations, chiral biphosphine ligands have demonstrated high efficiency and enantioselectivity.[13][14] It is often necessary to screen a small library of ligands to identify the best performer for a new transformation.

Q3: What is the role of the base in this reaction, and how do I select one?

A3: The base is typically required to facilitate deprotonation steps or to neutralize acidic byproducts. Common choices include inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), or stronger organic bases like sodium tert-butoxide (NaOt-Bu).[1][2] The strength of the base should be matched to the acidity of the substrates. The physical properties of solid bases, such as particle size, can also influence reaction rates.[4]

Q4: Can the solvent choice significantly impact the reaction outcome?

A4: Yes, the solvent can have a profound effect on solubility, catalyst stability, and reaction kinetics.[5][15] Polar aprotic solvents like DMF and dioxane are frequently used.[1][7][8] In some cases, non-polar solvents such as toluene may be preferred.[1] The choice between polar and nonpolar solvents can even switch the chemoselectivity of the reaction for certain substrates.[6]

Q5: At what temperature and for how long should I run my reaction?

A5: Reaction temperatures can range from room temperature to 140 °C or higher, with reaction times typically between 6 and 48 hours.[1][2][8] These parameters are highly dependent on the reactivity of the substrates and the catalyst system employed. It is recommended to start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS to determine the optimal conditions.

Experimental Protocols

General Procedure for Cu(I)-Catalyzed Tandem Amination/Cyclization

This protocol is adapted from the synthesis of trifluoromethyl-substituted azepin-2-carboxylates.[7][8]

  • To a flame-dried reaction tube, add the allenyne substrate (1.0 equiv.), the amine (1.2 equiv.), and the Cu(I) catalyst (e.g., Cu(MeCN)₄PF₆, 10 mol%).

  • Add anhydrous dioxane as the solvent.

  • Seal the tube and heat the reaction mixture at 70 °C for 6 hours.

  • Monitor the reaction progress by ¹⁹F NMR spectroscopy or TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired azepine product.

General Procedure for Pd-Catalyzed Double Amination for Azepine Synthesis

This protocol is based on the synthesis of 5H-pyridobenzazepine and 5H-dipyridoazepine compounds.[3]

  • To a Schlenk tube, add the dihalide substrate (1.0 equiv.), Pd(OAc)₂ (5 mol%), and the phosphine ligand (e.g., JohnPhos, 10 mol%).

  • Add sodium tert-butoxide (2.8 equiv.) and the primary amine (3.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 100 °C for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Optimization of Cu(I)-Catalyzed Amination/Cyclization of Allenyne with Aniline[8]
EntryAmine (equiv.)Catalyst (mol%)SolventTemp (°C)Time (h)NMR Yield (%)Isolated Yield (%)
12.0Cu(MeCN)₄PF₆ (10)Dioxane90865-
22.0Cu(MeCN)₄PF₆ (10)Toluene90855-
32.0Cu(MeCN)₄PF₆ (5)Dioxane90835-
41.5Cu(MeCN)₄PF₆ (10)Dioxane701675-
51.2Cu(MeCN)₄PF₆ (10)Dioxane7069165
62.0CuI (10)Dioxane908NR-
72.0CuCl (10)Dioxane908NR-

NR = No Reaction

Table 2: Ligand Screening for Pd-Catalyzed Double Amination[3]
EntryPd Source (mol%)Ligand (mol%)Yield (%)
1Pd(OAc)₂ (5)JohnPhos (10)81
2Pd(OAc)₂ (10)JohnPhos (30)78
3Pd(OAc)₂ (5)P(t-Bu)₂ (10)81
4Pd(OAc)₂ (5)PCy₂ (10)19
5Pd(OAc)₂ (5)dppf (10)0

Visualizations

Troubleshooting_Workflow start Start: Low/No Yield check_catalyst Check Catalyst Activity - Fresh Precursor? - Stored properly? start->check_catalyst screen_ligands Screen Ligands (e.g., PPh3, JohnPhos) check_catalyst->screen_ligands If catalyst is active success Success: Improved Yield check_catalyst->success If new catalyst works screen_bases Screen Bases (e.g., Cs2CO3, NaOtBu) screen_ligands->screen_bases If no improvement screen_ligands->success If new ligand works screen_solvents Screen Solvents (e.g., DMF, Toluene) screen_bases->screen_solvents If no improvement screen_bases->success If new base works optimize_temp Optimize Temperature & Reaction Time screen_solvents->optimize_temp If no improvement screen_solvents->success If new solvent works optimize_temp->success If yield improves

Caption: Troubleshooting workflow for low product yield.

Catalytic_Cycle cluster_cycle Pd Catalytic Cycle cluster_copper Pd0 Pd(0)Ln OxAdd R-X Oxidative Addition PdII R-Pd(II)-X Ln Pd0->PdII R-X Transmetal Cu-Nu Transmetalation PdII_Nu R-Pd(II)-Nu Ln PdII->PdII_Nu Cu-Nu CuX Cu-X PdII->CuX PdII_Nu->Pd0 RedElim Reductive Elimination Product R-Nu PdII_Nu->Product

Caption: Simplified catalytic cycle for Pd/Cu co-catalyzed cross-coupling.

References

Methods for resolving crystallization problems of azepane salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common crystallization problems encountered with azepane salts.

Troubleshooting Guides

Issue 1: "Oiling Out" or Formation of Sticky Droplets Instead of Crystals

Question: I am attempting to crystallize an azepane salt, but upon cooling, the solution becomes cloudy and forms sticky droplets or an oil instead of solid crystals. How can I resolve this?

Answer: This phenomenon, known as "oiling out," occurs when a dissolved compound separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This often happens when the solution is too concentrated, cooled too quickly, or when the melting point of the solid is lower than the solution's temperature.[1] The resulting oil can trap impurities, leading to a lower purity of the final product.[1]

Troubleshooting Steps:

  • Reduce Cooling Rate: Slowing down the cooling process can provide molecules with sufficient time to orient themselves into a crystal lattice. A controlled cooling rate of 5-10°C per hour is recommended.[1]

  • Dilute the Solution: "Oiling out" can be caused by high supersaturation. Try adding a small amount of additional solvent to the heated solution to reduce the concentration.[2]

  • Change the Solvent System: The choice of solvent significantly impacts the crystallization process.[1] Experiment with a solvent in which the azepane salt has slightly lower solubility at elevated temperatures.[1] A different solvent system may alter the solubility curve to favor crystallization over oiling out.

  • Seeding: Introduce a small, high-quality seed crystal of the desired azepane salt to the supersaturated solution.[3] This provides a template for crystal growth and can help bypass the nucleation barrier that leads to oiling out.

Issue 2: Poor or Low Crystal Yield

Question: My crystallization experiment resulted in a very low yield of azepane salt crystals. What are the possible causes and how can I improve the yield?

Answer: A poor yield can result from several factors, primarily the high solubility of the salt in the mother liquor or incomplete nucleation and precipitation.[1]

Troubleshooting Steps:

  • Optimize Solvent Volume: Using an excessive amount of solvent is a common reason for low yield, as a significant portion of the compound may stay dissolved even at low temperatures.[1][2] If the mother liquor has not been discarded, you can test for remaining product by dipping a glass rod into it and letting the solvent evaporate; a large residue indicates significant product loss.[2] To recover more product, you can carefully evaporate some of the solvent and re-cool the solution.[1][2]

  • Induce Crystallization: If few or no crystals have formed, the solution might be in a metastable state.[1]

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod to create nucleation sites.[1]

    • Seeding: Add a few seed crystals of your azepane salt to the solution to initiate crystallization.[1]

  • Extend Cooling Time and Lower Temperature: Ensure the solution has been given enough time at the lowest practical temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.[1]

Issue 3: Inconsistent Crystal Forms (Polymorphism)

Question: I have noticed that my azepane salt crystallizes in different forms with varying properties in different batches, even when I think I'm using the same procedure. Why is this happening and how can I control it?

Answer: You are likely observing polymorphism, which is the ability of a compound to exist in multiple crystal structures.[1][3] Each polymorph can possess different physical properties, such as solubility and stability, which is a critical consideration in pharmaceutical development.[1][3] Controlling polymorphism is essential for consistent product quality.

Troubleshooting Steps:

  • Strictly Control Crystallization Parameters: Polymorphic outcomes are highly sensitive to process parameters.[1] Maintain strict control over:

    • Cooling Rate: A slower cooling rate generally favors the most thermodynamically stable polymorph.[1]

    • Agitation Speed: Mixing can influence nucleation kinetics and, consequently, the resulting polymorph.[1]

    • Solvent Choice: Different solvents can favor the nucleation and growth of specific polymorphs.[3][4]

  • Implement a Seeding Protocol: This is the most effective method to ensure the formation of the desired polymorph.[1][3] Create a seed stock of the target crystal form and add a small amount (typically 0.1-1% w/w) to your batch during the cooling phase.[1]

  • Slurry Crystallization: If you have a mixture of forms or the less stable form, you can convert it to the more stable form through a process called slurry crystallization. This involves creating a saturated solution of the compound and stirring the solid material in this solution for an extended period. The less stable form will dissolve, and the more stable form will precipitate.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the crystallization of amine salts like azepane salts?

A1: Common issues include the failure to obtain a crystalline solid, the formation of oils or amorphous material, low yields, and polymorphism.[1] In larger-scale operations, foaming, amine losses, and corrosion can also be concerns.[1]

Q2: How does the choice of a counter-ion for salt formation affect crystallization?

A2: The choice of a counter-ion is critical as it significantly influences the physicochemical properties of the resulting salt, including its solubility, stability, and melting point.[1] Different salts of the same active pharmaceutical ingredient (API) can exhibit vastly different crystallization behaviors.[1] Salt formation is a common strategy to improve the poor aqueous solubility of a drug candidate.[1]

Q3: What is the role of pH in the crystallization of azepane salts?

A3: For ionizable compounds like azepane salts, pH is a critical parameter as it directly impacts solubility.[5][6] The solubility of a weak acid, for instance, increases with pH.[5] Controlling the pH can therefore be used to control the supersaturation and, consequently, the crystallization process.[5][7]

Q4: What is an anti-solvent, and how is it used in crystallization?

A4: An anti-solvent is a solvent in which the compound of interest is poorly soluble. It is used in a technique called anti-solvent crystallization. In this method, the compound is first dissolved in a "good" solvent to create a concentrated solution. The anti-solvent is then slowly added to this solution, causing the compound to precipitate out as crystals.[1] This method is particularly useful when a single solvent system does not provide a good yield upon cooling.

Data Presentation

Table 1: Solubility of an Exemplary Azepane Salt in Various Solvents

SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)Suitability for Crystallization
Water> 200> 500Very high solubility, may require an anti-solvent.
Methanol150450Good solubility profile for cooling crystallization.
Ethanol80300Good solubility profile for cooling crystallization.
Isopropanol (IPA)25150Favorable profile; good temperature coefficient.
Acetonitrile1075Potential for cooling or anti-solvent methods.
Ethyl Acetate< 15Potential anti-solvent.
Heptane< 0.1< 0.1Excellent anti-solvent.

This data is illustrative and based on a representative azepane salt. Actual solubilities will vary depending on the specific salt.[1]

Table 2: Recommended Solvent Systems for Different Azepane Salt Counter-ions

Counter-ionRecommended "Good" SolventsRecommended Anti-SolventsCrystallization Method
HydrochlorideMethanol, Ethanol, IPAEthyl Acetate, MTBECooling or Anti-Solvent
SuccinateEthanol, Water/EthanolAcetone, AcetonitrileCooling or Anti-Solvent
FumarateWater, MethanolIsopropanolCooling or Anti-Solvent
TartrateWater/EthanolAcetonitrileAnti-Solvent

This table provides general guidance. Optimal solvent systems should be determined experimentally.[1]

Experimental Protocols

Protocol 1: Cooling Crystallization

This protocol is suitable when the solute shows a significant increase in solubility with temperature.[1]

  • Dissolution: In an appropriate vessel, add the crude azepane salt to the selected solvent (e.g., isopropanol).

  • Heating: Heat the mixture with stirring until the solid completely dissolves. If solids remain, add a minimal amount of additional solvent until a clear solution is obtained. Avoid adding excessive solvent.[1]

  • Cooling (Nucleation & Growth): Remove the vessel from the heat source and allow it to cool slowly towards room temperature. Covering the vessel will slow the cooling rate. For optimal crystal growth, a controlled cooling rate (e.g., 5-10°C per hour) is recommended. Once at room temperature, the vessel can be placed in an ice bath or refrigerator (0-5°C) for several hours to maximize yield.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold anti-solvent (e.g., heptane) to remove residual mother liquor.[1]

  • Drying: Dry the crystals under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.[1]

Protocol 2: Anti-Solvent Crystallization

This protocol is effective when a single solvent does not provide a good yield upon cooling.

  • Dissolution: Dissolve the crude azepane salt in a minimum amount of a "good" solvent (e.g., methanol) at room temperature to create a concentrated solution.[1]

  • Anti-Solvent Addition: While stirring, slowly add the anti-solvent (e.g., ethyl acetate) to the solution. The addition rate is critical; a slower rate typically produces larger, more well-defined crystals.[1]

  • Nucleation & Growth: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates that nucleation has begun.[1]

  • Maturation: Stop the addition and allow the mixture to stir at a constant temperature for several hours to permit the crystals to grow.[1]

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol, using the anti-solvent for the washing step.[1]

Visualizations

Troubleshooting_Crystallization_Problems start Start: Azepane Salt in Solution problem Crystallization Problem Observed start->problem oiling_out Oiling Out / Sticky Droplets problem->oiling_out e.g., Oiling Out poor_yield Poor Crystal Yield problem->poor_yield e.g., Low Yield polymorphism Inconsistent Crystal Forms problem->polymorphism e.g., Polymorphism sol_oiling1 Reduce Cooling Rate oiling_out->sol_oiling1 sol_oiling2 Dilute Solution oiling_out->sol_oiling2 sol_oiling3 Change Solvent System oiling_out->sol_oiling3 sol_oiling4 Introduce Seed Crystals oiling_out->sol_oiling4 sol_yield1 Optimize (Reduce) Solvent Volume poor_yield->sol_yield1 sol_yield2 Induce Crystallization (Scratch/Seed) poor_yield->sol_yield2 sol_yield3 Extend Cooling Time / Lower Temp poor_yield->sol_yield3 sol_poly1 Strictly Control Parameters (Cooling Rate, Agitation, Solvent) polymorphism->sol_poly1 sol_poly2 Implement Seeding Protocol polymorphism->sol_poly2 sol_poly3 Perform Slurry Crystallization polymorphism->sol_poly3 end Successful Crystallization sol_oiling1->end sol_oiling2->end sol_oiling3->end sol_oiling4->end sol_yield1->end sol_yield2->end sol_yield3->end sol_poly1->end sol_poly2->end sol_poly3->end

Caption: Troubleshooting workflow for common azepane salt crystallization problems.

Crystallization_Workflow start Start: Crude Azepane Salt dissolution Dissolution in 'Good' Solvent start->dissolution method_choice Choose Crystallization Method dissolution->method_choice cooling Cooling Crystallization method_choice->cooling High Temp-Dependent Solubility anti_solvent Anti-Solvent Crystallization method_choice->anti_solvent Poor Yield with Cooling heating Heating until Dissolved cooling->heating slow_cooling Slow, Controlled Cooling heating->slow_cooling isolation Isolation (Filtration) slow_cooling->isolation add_anti_solvent Slow Addition of Anti-Solvent anti_solvent->add_anti_solvent maturation Maturation (Stirring) add_anti_solvent->maturation maturation->isolation washing Washing with Cold Solvent isolation->washing drying Drying under Vacuum washing->drying end Pure Crystalline Product drying->end

Caption: General experimental workflow for azepane salt crystallization.

References

Enhancing the potency of azepane inhibitors through structural modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the structural modification of azepane inhibitors to enhance their potency.

Frequently Asked Questions (FAQs)

Q1: We are initiating a project to enhance the potency of an azepane-based hit compound. What are the key initial strategies for structural modification?

A1: The primary approach to enhancing potency is through systematic Structure-Activity Relationship (SAR) studies.[1] This involves making discrete modifications to the azepane scaffold and its substituents to understand their impact on biological activity. Key initial strategies include:

  • Substitution on the Azepane Ring: Adding or modifying functional groups at different positions of the azepane ring can influence binding affinity and selectivity.

  • Modification of Substituents: If your lead compound has existing substituents (e.g., a benzoyl group), systematically altering their electronic and steric properties (e.g., adding electron-withdrawing or donating groups) can significantly impact potency.

  • Isosteric Replacement: Replacing certain functional groups with bioisosteres can improve potency and pharmacokinetic properties. For example, replacing a metabolically labile ester group with a more stable amide has been shown to enhance plasma stability while maintaining high activity in azepane-based inhibitors.[2]

  • Exploring Stereochemistry: If your azepane core has stereocenters, it is crucial to synthesize and test individual enantiomers, as biological activity is often stereospecific. For instance, the (R,R)-enantiomer of a bicyclic azepane was found to be a 26-fold more potent inhibitor of the norepinephrine transporter (NET) than its (S,S)-enantiomer.[3]

Q2: Our structural modifications have led to a significant decrease in the aqueous solubility of our azepane inhibitors. How can we troubleshoot this?

A2: Poor aqueous solubility is a frequent challenge when increasing the lipophilicity of a compound to enhance potency. This can lead to compound precipitation in assays, causing inconsistent results.[4] Here are some troubleshooting steps:

  • Assess Kinetic and Thermodynamic Solubility: First, experimentally determine the solubility of your new analogs in the assay buffer to identify the concentration limits.[5]

  • Modify the Compound Structure:

    • Incorporate Polar Groups: Introduce polar functional groups (e.g., hydroxyl, amino, or short PEG chains) at positions that do not negatively impact target binding.

    • Introduce Ionizable Groups: Adding a basic nitrogen or an acidic group can allow for salt formation, which often improves solubility.

  • Formulation Strategies:

    • Adjust pH: If your compound has an ionizable group, adjusting the pH of the buffer can increase solubility.[6]

    • Use Co-solvents: For in vitro assays, a small percentage of a water-miscible organic solvent like DMSO or ethanol can be used, but its compatibility with the assay must be validated.[6]

    • Employ Excipients: For in vivo studies, consider using solubilizing agents like cyclodextrins.[6]

Q3: We are observing a flat dose-response curve in our potency assays. What are the potential causes and solutions?

A3: A flat or shallow dose-response curve suggests several potential issues with either the compound or the assay itself.[4]

  • Compound-Related Issues:

    • Insolubility: The compound may be precipitating at higher concentrations, meaning the actual concentration in solution is not increasing. Refer to the solubility troubleshooting guide (Q2).

    • Low Potency: The inhibitor may not be potent enough to elicit a response within the tested concentration range. Consider synthesizing analogs with higher predicted affinity.

  • Assay-Related Issues:

    • Incorrect Target Concentration: The concentration of the target enzyme or receptor in the assay may be too high, requiring a higher inhibitor concentration to observe an effect.

    • Assay Interference: The compound might interfere with the assay technology (e.g., autofluorescence in a fluorescence-based assay). Run controls to test for such interference.

Troubleshooting Guides

Guide 1: Interpreting Conflicting Structure-Activity Relationship (SAR) Data

Symptom: You observe inconsistent or conflicting SAR data. For example, a modification that improves potency in one analog has the opposite effect in a closely related analog.

Possible Causes:

  • Multiple Binding Modes: The inhibitors may be adopting different binding poses within the target's active site, leading to unpredictable SAR.

  • Off-Target Effects: The observed activity might be a composite of on-target and off-target effects, especially in cell-based assays.

  • Physicochemical Property Changes: The modification may have inadvertently altered a critical physicochemical property, such as solubility or cell permeability, which confounds the interpretation of the activity data.

Troubleshooting Workflow:

start Conflicting SAR Data Observed step1 Verify Data Reproducibility (Repeat key experiments) start->step1 step2 Assess Physicochemical Properties (Solubility, LogP, Permeability) step1->step2 step3 Consider Off-Target Effects (Run counter-screens or use target engagement assays) step2->step3 step4 Utilize Computational Modeling (Docking studies to explore binding modes) step3->step4 step5 Synthesize Probes (Design analogs to test specific binding hypotheses) step4->step5 end_node Refined SAR Understanding step5->end_node

Caption: Workflow for troubleshooting conflicting SAR data.

Guide 2: Enhancing In Vivo Potency by Improving Pharmacokinetic Properties

Symptom: Your azepane inhibitor is highly potent in in vitro biochemical and cell-based assays but shows poor efficacy in animal models.

Possible Causes:

  • Poor Metabolic Stability: The compound may be rapidly metabolized in the liver or plasma, leading to a short half-life and low exposure. Azepane derivatives containing ester moieties, for example, have been found to be unstable in plasma.[2]

  • Low Bioavailability: The compound may be poorly absorbed after oral administration or subject to high first-pass metabolism.

  • High Plasma Protein Binding: Extensive binding to plasma proteins can reduce the free concentration of the drug available to interact with the target.

Troubleshooting Steps:

  • Assess In Vitro ADME Properties:

    • Plasma Stability Assay: Determine the half-life of the compound in plasma from different species (e.g., mouse, rat, human).[7]

    • Metabolite Identification: Identify the "soft spots" on the molecule that are susceptible to metabolism.[7]

  • Structural Modifications to Improve Stability:

    • Block Metabolic Sites: Introduce chemical groups (e.g., fluorine atoms) at or near the sites of metabolism to block enzymatic action.

    • Bioisosteric Replacement: Replace labile groups with more stable ones. For example, an ester can be replaced with an amide or a reverse amide.[2]

  • Optimize for Bioavailability:

    • Improve Solubility: Refer to the solubility troubleshooting guide (Q2).

    • Modulate Lipophilicity: Adjust the LogP to fall within an optimal range for absorption (typically 1-3).

Quantitative Data Presentation

Table 1: Structure-Activity Relationship of Chiral Bicyclic Azepane Analogs as Monoamine Transporter Inhibitors

CompoundRNET IC₅₀ (nM)DAT IC₅₀ (nM)SERT IC₅₀ (nM)
(R,R)-1aH60 ± 7230 ± 12250 ± 32
(S,S)-1aH1600 ± 100>10,000>10,000
(R,R)-analog4-F110 ± 15350 ± 20450 ± 40
(R,R)-analog4-Cl90 ± 10280 ± 15380 ± 30
(R,R)-analog4-CH₃150 ± 20420 ± 25550 ± 50

Data adapted from a study on bicyclic azepanes.[3] This table illustrates the importance of stereochemistry and substitution on the N-benzyl group for inhibitor potency.

Table 2: Potency of Azepane Derivatives as Protein Kinase B (PKB) Inhibitors

CompoundLinker GroupPKB-α IC₅₀ (nM)Plasma Stability
1 Ester5Unstable
4 Amide4Stable
5 Ether>1000Stable
7 Amine150Stable

Data adapted from a study on the structure-based optimization of azepane derivatives.[2][8] This table highlights how replacing a plasma-unstable ester linker with a stable amide can maintain high potency.

Experimental Protocols

Protocol 1: In Vitro Kinase Potency Assay (ADP-Glo™ Format)

This protocol is used to determine the IC₅₀ value of an inhibitor against a specific protein kinase.[9][10]

Materials:

  • Kinase of interest (e.g., PKB/Akt)

  • Kinase-specific peptide substrate

  • ATP

  • Azepane test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the azepane inhibitor in DMSO.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for 0% and 100% inhibition controls).

    • Add 2 µL of the kinase diluted in kinase buffer.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The ATP concentration should be at or near the Kₘ for the kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This cell-based assay is used to assess the effect of an inhibitor on cell proliferation and cytotoxicity.[11]

Materials:

  • Cancer cell line relevant to the inhibitor's target

  • Cell culture medium and supplements

  • Azepane test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well clear plates

  • Microplate reader capable of measuring absorbance

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the azepane compound (e.g., from 0.01 µM to 100 µM) for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Signaling Pathway Visualizations

Azepane inhibitors often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer.

rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits akt Akt (PKB) pip3->akt Recruits & Activates pdk1->akt downstream Downstream Effectors (mTOR, GSK3β, FOXO) akt->downstream Phosphorylates pten PTEN pten->pip3 Inhibits response Cell Survival, Growth, Proliferation downstream->response inhibitor Azepane Inhibitor inhibitor->akt

Caption: The PI3K/Akt signaling pathway, a common target for azepane kinase inhibitors.[12][13]

ligand Ligands (e.g., LPA, S1P) gpcr GPCR ligand->gpcr rhoa RhoA gpcr->rhoa Activates rock ROCK rhoa->rock Activates limk LIMK rock->limk Activates mlcp MLCP rock->mlcp Inhibits cofilin Cofilin limk->cofilin Inhibits mlc MLC mlcp->mlc Dephosphorylates actin Actin Cytoskeleton Reorganization mlc->actin cofilin->actin response Cell Contraction, Motility, Proliferation actin->response inhibitor Azepane Inhibitor inhibitor->rock

Caption: The Rho/ROCK signaling pathway, involved in cell motility and proliferation.[14][15]

cluster_0 Nucleus ifny IFN-γ ifnyr IFN-γ Receptor ifny->ifnyr jak JAK1/2 ifnyr->jak Activates stat1 STAT1 jak->stat1 Phosphorylates stat1_dimer STAT1 Dimer stat1->stat1_dimer Dimerizes ptpn2 PTPN2 ptpn2->jak Dephosphorylates ptpn2->stat1 Dephosphorylates nucleus Nucleus stat1_dimer->nucleus Translocates gene_trans Gene Transcription (Antigen Presentation, Chemokines) response Anti-Tumor Immunity gene_trans->response inhibitor Azepane Inhibitor inhibitor->ptpn2

Caption: The PTPN2-mediated regulation of the IFN-γ/JAK/STAT signaling pathway.[16][17]

References

Validation & Comparative

Comparative analysis of azepane versus piperidine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Azepane vs. Piperidine: A Comparative Guide for Medicinal Chemists

In the landscape of medicinal chemistry, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, target engagement, and pharmacokinetic profile. Among the most prevalent are the six-membered piperidine and the seven-membered azepane rings. While piperidine is a ubiquitous and well-studied scaffold found in numerous approved drugs, the structurally related azepane offers a distinct set of properties that can be advantageous in specific drug design scenarios. This guide provides a comparative analysis of these two scaffolds to aid researchers in making strategic decisions during lead optimization.

Structural and Conformational Differences

The fundamental difference between piperidine and azepane lies in their ring size, which dictates their three-dimensional structure and conformational flexibility. Piperidine, a six-membered ring, predominantly adopts a stable chair conformation. In contrast, the seven-membered azepane ring is significantly more flexible, with multiple low-energy conformations such as the chair, boat, and twist-chair forms. This increased conformational freedom allows azepane-containing molecules to potentially adapt to larger or more complex binding pockets.[1][2]

Figure 1. Structural comparison of piperidine and azepane scaffolds.

Physicochemical Properties

The difference in ring size and conformation directly impacts key physicochemical properties relevant to drug design.

PropertyPiperidineAzepaneImplication in Drug Design
pKa ~11.2~11.3Both are strongly basic, influencing salt formation and solubility. The slight difference is generally not a major discriminating factor.
cLogP (Parent) ~0.84~1.2Azepane is inherently more lipophilic due to the additional methylene group. This can affect solubility, permeability, and plasma protein binding.
Conformational Rigidity High (Prefers chair)Low (Multiple low-energy conformers)Piperidine's rigidity can be beneficial for pre-organizing substituents for optimal binding, potentially increasing potency. Azepane's flexibility may allow for better adaptation to target binding sites but can come with an entropic penalty upon binding.[3]
Metabolic Stability Generally stable, but can undergo oxidation, especially at carbons adjacent to the nitrogen.[4]Can be susceptible to metabolism; the larger, more flexible ring may be more accessible to metabolic enzymes.[5]Strategic substitution is key to blocking metabolic "soft spots" for both scaffolds.[4]
Case Study: Histamine H3 Receptor Antagonists

A study on biphenyloxy-alkyl derivatives targeting the histamine H3 (H3) receptor provides a direct comparison of the two scaffolds.[5] In this series, replacing the piperidine ring with an azepane ring, while maintaining the rest of the molecule's structure, led to compounds with comparable or even slightly improved binding affinities.[5]

CompoundScaffoldLinker LengthKi (nM) at hH3R
Compound 14 Piperidine5 carbons25
Compound 16 Azepane5 carbons34
Compound 12 Piperidine6 carbons43
Compound 13 Azepane6 carbons18
(Data sourced from Łażewska et al., Bioorg. Med. Chem., 2017)[5]

These results demonstrate that for the H3 receptor, the larger azepane scaffold is well-tolerated and can, in certain cases, lead to higher affinity, as seen with compound 13 showing a Ki of 18 nM.[5] This highlights that the choice between scaffolds is highly target-dependent.

Strategic Application in Drug Discovery: Scaffold Hopping

The substitution of a piperidine with an azepane, or vice versa, is a classic example of "scaffold hopping." This strategy is employed to improve a compound's properties, circumvent patent limitations, or explore new chemical space.

Scaffold_Hopping_Workflow cluster_discovery Discovery & Optimization cluster_hopping Scaffold Hopping Strategy cluster_evaluation Comparative Evaluation Hit Hit Compound (e.g., Piperidine-based) Lead Lead Compound Hit->Lead Initial SAR Optimization Lead Optimization Lead->Optimization Problem Identified Liability (e.g., Poor PK, Off-target activity) Optimization->Problem Hop Scaffold Hop (Piperidine -> Azepane) Problem->Hop NewAnalog New Azepane Analog Hop->NewAnalog Compare Comparative Analysis (Potency, Selectivity, ADME) NewAnalog->Compare Compare->Optimization Further Cycles Candidate Optimized Candidate Compare->Candidate Improved Profile

Figure 2. Workflow illustrating scaffold hopping from piperidine to azepane.

This workflow shows that scaffold hopping is a rational design strategy used during lead optimization to address specific liabilities of a promising compound.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of compounds. Below are summaries of standard protocols used to evaluate the properties discussed.

Radioligand Binding Assay (for Receptor Affinity - Ki)

This assay quantifies the affinity of a test compound for a specific receptor.

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the target receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from a cell line (e.g., HEK293) that has been engineered to express a high concentration of the target receptor (e.g., hH3R).[6]

    • Competition Binding: A constant concentration of the radiolabeled ligand and cell membranes are incubated with varying concentrations of the unlabeled test compound.

    • Separation & Counting: The reaction is allowed to reach equilibrium. The mixture is then rapidly filtered to separate the receptor-bound radioligand from the unbound. The radioactivity on the filter, corresponding to the bound ligand, is measured using a scintillation counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[6]

Metabolic Stability Assay (in vitro)

This assay predicts how quickly a compound will be metabolized by the liver.

  • Principle: The rate of disappearance of a test compound is measured when it is incubated with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).

  • Methodology:

    • Reagents: Human or rat liver microsomes (HLMs or RLMs) are used as the source of enzymes.[5] The reaction requires a cofactor, NADPH, to initiate the metabolic process.

    • Incubation: The test compound is added to a mixture containing liver microsomes and buffer. The reaction is started by adding NADPH and incubated at 37°C.

    • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

    • Quantification: After centrifugation to remove the precipitated proteins, the concentration of the remaining parent compound in the supernatant is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[7]

    • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

The choice between an azepane and a piperidine scaffold is a nuanced decision in medicinal chemistry. Piperidine offers a more rigid, well-understood, and structurally less complex framework.[8][9] In contrast, azepane provides greater conformational flexibility and occupies a larger chemical space, which can be exploited to improve affinity for certain targets or to modulate physicochemical properties like lipophilicity.[1] The optimal choice is target-specific and should be guided by empirical data from comparative studies, as demonstrated in the H3 receptor antagonist case study. A thorough evaluation of potency, selectivity, and ADME properties is essential to validate the strategic choice of one scaffold over the other.

References

Validating the Binding Affinity of 2-Pyridin-3-yl-azepane to Nicotinic Acetylcholine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for validating the binding affinity of the novel compound, 2-Pyridin-3-yl-azepane, to its hypothesized target, the nicotinic acetylcholine receptor (nAChR). Due to the structural similarity of this compound to known nicotinic agonists, this document outlines a comparative approach, pitting the compound against established nAChR ligands. The provided experimental protocols and data presentation formats are designed to offer researchers, scientists, and drug development professionals a robust methodology for assessing binding affinity.

Hypothesized Target: Nicotinic Acetylcholine Receptors (nAChRs)

Based on structural analogy to known pharmacophores, this compound is hypothesized to bind to nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems and are well-established therapeutic targets.[1] The α4β2 subtype is the most abundant nAChR in the brain and is the primary target for nicotine.[2] Therefore, this guide will focus on validating the binding of this compound to the α4β2 nAChR.

Comparative Binding Affinity Data

To objectively evaluate the binding affinity of this compound, it is essential to compare its performance against a panel of well-characterized nAChR ligands. The following table summarizes the binding affinities (Ki) of several standard compounds for the human α4β2 nAChR, as determined by radioligand binding assays. The data for this compound is presented as hypothetical and would be determined experimentally.

CompoundKi (nM) for α4β2 nAChRReceptor Subtype Selectivity
This compound [Experimental Value] [To Be Determined]
Varenicline0.06Partial agonist at α4β2, full agonist at α7
Epibatidine0.097High affinity agonist at various nAChR subtypes
Cytisine8.2Agonist with high affinity for α4β2
Nicotine83Agonist for multiple nAChR subtypes

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocol: Radioligand Competition Binding Assay

A radioligand competition binding assay is a standard method to determine the binding affinity of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials and Reagents:
  • Receptor Source: Cell membranes from a stable cell line expressing the human α4β2 nAChR (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Epibatidine or [³H]Cytisine, high-affinity radioligands for the α4β2 nAChR.[3]

  • Test Compound: this compound, prepared in a series of dilutions.

  • Comparator Compounds: Nicotine, Varenicline, and Cytisine, prepared in a series of dilutions.

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A liquid that emits light when exposed to radiation.

  • 96-well Plates and Glass Fiber Filters.

  • Filtration Apparatus (Cell Harvester) and Scintillation Counter.

Procedure:
  • Membrane Preparation:

    • Culture cells expressing the α4β2 nAChR to confluency.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound or comparator compounds.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand to saturate the receptors).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Receptor_Prep->Incubation Ligand_Prep Radioligand and Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for the radioligand competition binding assay.

Data_Analysis_Flow Raw_Data Raw Scintillation Counts Specific_Binding Calculate Specific Binding Raw_Data->Specific_Binding Plot_Data Plot Specific Binding vs. [Test Compound] Specific_Binding->Plot_Data Curve_Fit Sigmoidal Dose-Response Curve Fit Plot_Data->Curve_Fit IC50 Determine IC50 Curve_Fit->IC50 Cheng_Prusoff Cheng-Prusoff Equation IC50->Cheng_Prusoff Ki Calculate Ki Cheng_Prusoff->Ki

Caption: Data analysis pipeline for determining binding affinity.

Conclusion

This guide provides a standardized methodology for validating the binding affinity of this compound to its hypothesized target, the α4β2 nicotinic acetylcholine receptor. By employing a comparative approach with established ligands and adhering to a detailed experimental protocol, researchers can generate robust and reproducible data to accurately characterize the binding properties of this novel compound. The presented framework is intended to facilitate informed decision-making in the early stages of drug discovery and development.

References

Navigating the Challenge of Resistance: A Comparative Cross-Resistance Profile of 2-Pyridin-3-yl-azepane Against Standard Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Comparative Analysis

In the global fight against leishmaniasis, the emergence of drug resistance poses a significant threat to effective treatment and control. The development of novel compounds with favorable resistance profiles is therefore a critical area of research. This guide presents a comparative analysis of a novel antileishmanial candidate, 2-Pyridin-3-yl-azepane, against established drugs: miltefosine, amphotericin B, and pentavalent antimonials.

Disclaimer: As of the latest literature review, specific experimental data on the cross-resistance profile of this compound is not publicly available. The data presented for this compound is hypothetical and serves to illustrate a potential favorable outcome in cross-resistance studies. The information regarding the established drugs is based on published research.

Comparative Efficacy and Resistance Indices

The following tables summarize the in vitro efficacy of this compound (hypothetical data) and known antileishmanial drugs against wild-type and drug-resistant Leishmania donovani strains.

Table 1: In Vitro Susceptibility of Leishmania donovani Promastigotes

CompoundWild-Type (WT) IC₅₀ (µM)Miltefosine-Resistant (MIL-R) IC₅₀ (µM)Amphotericin B-Resistant (AMB-R) IC₅₀ (µM)Antimonial-Resistant (Sb-R) IC₅₀ (µM)
This compound 1.5 1.8 1.6 1.7
Miltefosine0.825.6[1][2]0.91.1
Amphotericin B0.10.122.0[3][4][5]0.15
Pentavalent Antimonials (SbIII)5.06.25.585.0[6]

Table 2: In Vitro Susceptibility of Intracellular Leishmania donovani Amastigotes

CompoundWild-Type (WT) IC₅₀ (µM)Miltefosine-Resistant (MIL-R) IC₅₀ (µM)Amphotericin B-Resistant (AMB-R) IC₅₀ (µM)Antimonial-Resistant (Sb-R) IC₅₀ (µM)
This compound 0.9 1.1 1.0 1.0
Miltefosine0.518.50.60.7
Amphotericin B0.050.061.20.08
Pentavalent Antimonials (SbIII)2.53.12.855.0

Table 3: Resistance Index and Cytotoxicity

CompoundResistance Index (MIL-R/WT)Resistance Index (AMB-R/WT)Resistance Index (Sb-R/WT)Cytotoxicity (CC₅₀ on J774.2 macrophages, µM)Selectivity Index (WT Amastigote)
This compound 1.2 1.1 1.1 > 50 > 55.6
Miltefosine32.01.11.440.080.0
Amphotericin B1.220.01.525.0500.0
Pentavalent Antimonials (SbIII)1.21.117.0> 200> 80.0

Our hypothetical data suggests that this compound maintains high potency against parasite strains that have developed significant resistance to current first and second-line treatments. A resistance index close to 1 indicates a lack of cross-resistance.

Mechanisms of Resistance in Established Drugs

Understanding the resistance mechanisms of current drugs is crucial for contextualizing the potential advantages of new chemical entities.

  • Miltefosine Resistance: Primarily associated with reduced drug accumulation. This occurs through mutations in the miltefosine transporter (LdMT) and its beta subunit (LdRos3), which impair drug uptake, or through the overexpression of ABC transporters like P-glycoprotein that increase drug efflux.[1][2]

  • Amphotericin B Resistance: This is often linked to alterations in the parasite's cell membrane composition. A key mechanism is the modification of the sterol biosynthesis pathway, leading to a decrease in ergosterol content, the primary binding target of Amphotericin B.[3][5][7] This reduces the drug's affinity for the membrane. Increased drug efflux via MDR1 transporters can also contribute to resistance.[3][7]

  • Pentavalent Antimonial Resistance: Resistance to antimonials is multifactorial. It can involve decreased drug uptake due to downregulation of aquaglyceroporin 1 (AQP1), which transports the active trivalent form of antimony (SbIII) into the cell.[6] Other mechanisms include increased drug efflux through ABC transporters and enhanced sequestration of the drug in intracellular vesicles.[8][9]

Experimental Protocols

The following are standard methodologies for assessing the in vitro efficacy and cross-resistance of antileishmanial compounds.

In Vitro Promastigote Susceptibility Assay

This assay determines the effect of a compound on the extracellular, motile form of the parasite.

  • Cell Culture: Leishmania donovani promastigotes (wild-type and resistant strains) are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) at 25°C.

  • Assay Procedure:

    • Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 10⁶ cells/mL.

    • The test compounds are added in serial dilutions.

    • Plates are incubated for 72 hours at 25°C.

    • Parasite viability is assessed by adding a resazurin-based solution and measuring fluorescence, or by direct counting using a hemocytometer.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Intracellular Amastigote Susceptibility Assay

This assay evaluates the compound's activity against the clinically relevant intracellular form of the parasite.

  • Cell Culture: Murine macrophage cell line (e.g., J774.2) is maintained in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.

  • Infection and Treatment:

    • Macrophages are seeded in 96-well plates and allowed to adhere.

    • Stationary-phase promastigotes are added to the macrophages at a parasite-to-cell ratio of 10:1 and incubated for 24 hours to allow for phagocytosis.

    • Extracellular promastigotes are removed by washing.

    • Fresh medium containing serial dilutions of the test compounds is added.

    • Plates are incubated for another 72 hours.

  • Assessment:

    • Cells are fixed and stained with Giemsa.

    • The number of amastigotes per 100 macrophages is determined by microscopic examination.

  • Data Analysis: The IC₅₀ value is determined from the dose-response curve.

Cytotoxicity Assay

This assay is crucial to determine the selectivity of the compound for the parasite over host cells.

  • Procedure:

    • J774.2 macrophages are seeded in 96-well plates.

    • Serial dilutions of the test compounds are added.

    • Plates are incubated for 72 hours.

    • Cell viability is measured using a metabolic assay (e.g., MTT or resazurin).

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated. The Selectivity Index (SI) is then determined as the ratio of CC₅₀ to the amastigote IC₅₀.

Visualizing the Pathways and Processes

Experimental Workflow for Cross-Resistance Profiling

G cluster_strains Leishmania Strains cluster_assays In Vitro Assays cluster_data Data Analysis WT Wild-Type Promastigote_Assay Promastigote Susceptibility Assay WT->Promastigote_Assay Amastigote_Assay Intracellular Amastigote Assay WT->Amastigote_Assay MIL_R Miltefosine-Resistant MIL_R->Promastigote_Assay MIL_R->Amastigote_Assay AMB_R Amphotericin B-Resistant AMB_R->Promastigote_Assay AMB_R->Amastigote_Assay Sb_R Antimonial-Resistant Sb_R->Promastigote_Assay Sb_R->Amastigote_Assay IC50_prom IC50 (Promastigote) Promastigote_Assay->IC50_prom IC50_ama IC50 (Amastigote) Amastigote_Assay->IC50_ama Cytotoxicity_Assay Macrophage Cytotoxicity Assay CC50 CC50 Cytotoxicity_Assay->CC50 RI Resistance Index IC50_prom->RI IC50_ama->RI SI Selectivity Index IC50_ama->SI CC50->SI

Caption: Workflow for assessing cross-resistance.

Known Resistance Pathways in Leishmania

G cluster_mil Miltefosine Resistance cluster_amb Amphotericin B Resistance cluster_sb Antimonial Resistance cluster_drug Drug LdMT LdMT/LdRos3 Mutation (Decreased Uptake) ABC_MIL ABC Transporter Overexpression (Increased Efflux) Ergosterol Altered Sterol Biosynthesis (Reduced Target) ABC_AMB MDR1 Overexpression (Increased Efflux) AQP1 AQP1 Downregulation (Decreased Uptake) ABC_Sb ABC Transporter Overexpression (Increased Efflux/ Sequestration) MIL Miltefosine MIL->LdMT MIL->ABC_MIL AMB Amphotericin B AMB->Ergosterol AMB->ABC_AMB Sb Antimonials Sb->AQP1 Sb->ABC_Sb

Caption: Major resistance mechanisms to common antileishmanials.

Logical Comparison of Resistance Profiles

G cluster_outcome Hypothetical Outcome Compound Test Compound: This compound MIL_R Miltefosine-Resistant (Efflux/Uptake Defect) Compound->MIL_R Unaffected by ABC Transporters? AMB_R Amphotericin B-Resistant (Membrane Alteration) Compound->AMB_R Target is not Ergosterol? Sb_R Antimonial-Resistant (Uptake/Efflux Defect) Compound->Sb_R Different Uptake Mechanism? Effective Effective (Low Resistance Index) MIL_R->Effective AMB_R->Effective Sb_R->Effective Ineffective Ineffective (High Resistance Index)

Caption: Hypothetical lack of cross-resistance.

Conclusion

While further experimental validation is essential, this comparative guide, using hypothetical data for this compound, underscores the critical need for novel antileishmanial agents that can circumvent existing resistance mechanisms. The favorable hypothetical profile of this compound, particularly its robust activity against strains resistant to miltefosine, amphotericin B, and antimonials, highlights its potential as a next-generation therapeutic. Future research should focus on elucidating its mechanism of action and confirming this promising cross-resistance profile through rigorous in vitro and in vivo studies.

References

A Comparative Guide to Analytical Techniques for the Characterization of 2-Pyridin-3-yl-azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and purity assessment of 2-Pyridin-3-yl-azepane, a heterocyclic compound of interest in pharmaceutical research. The selection of appropriate analytical methods is critical for ensuring the identity, purity, and quality of drug candidates. This document outlines the principles, experimental protocols, and comparative performance of key analytical techniques, supported by data from analogous compounds to provide a practical framework for the characterization of this molecule.

Introduction to this compound

This compound is a bicyclic molecule containing both a pyridine and an azepane ring system. Its structural complexity and potential for isomeric impurities necessitate a multi-technique approach for comprehensive characterization. The analytical challenges include confirming the connectivity of the two ring systems, determining the substitution pattern on the pyridine ring, and identifying any process-related impurities or degradation products.

Comparative Analysis of Key Analytical Techniques

The following sections detail the most pertinent analytical techniques for the characterization of this compound. A summary of their performance characteristics is provided in Table 1.

Chromatographic Techniques: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful separation techniques essential for purity assessment and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] For this compound, reversed-phase HPLC with UV detection is the most common and effective method for monitoring purity and stability.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds.[3] Given the molecular weight of this compound, it is amenable to GC-MS analysis, which can provide excellent separation of isomers and sensitive detection of volatile impurities.[4][5]

Spectroscopic Techniques: NMR, Mass Spectrometry, FTIR, and UV-Vis

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for unambiguous structure elucidation. 1H and 13C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the molecular structure and the identification of isomers.[6][7][8]

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a chromatographic technique (LC-MS or GC-MS), it is a highly sensitive and selective tool for identifying and quantifying the target compound and its impurities.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[10][11] For this compound, FTIR can confirm the presence of the pyridine ring, the secondary amine of the azepane ring, and C-H bonds.

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the pyridine ring in this compound.

Elemental Analysis

Elemental Analysis determines the elemental composition of a compound. For this compound (C11H16N2), elemental analysis can verify the empirical formula by quantifying the percentages of carbon, hydrogen, and nitrogen.

Data Presentation

Table 1: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedSensitivitySpecificityThroughputKey Application
HPLC-UV Purity, Quantification, Impurity ProfilingHighModerate to HighHighRoutine quality control, stability testing
GC-MS Purity, Volatile Impurities, Isomer SeparationVery HighVery HighHighAnalysis of volatile impurities and by-products
NMR (¹H, ¹³C) Unambiguous Structure Elucidation, Isomer IdentificationModerateVery HighLowPrimary structure confirmation
LC-MS/MS Molecular Weight, Fragmentation, Impurity IdentificationVery HighVery HighHighIdentification of unknown impurities and metabolites
FTIR Functional Group IdentificationModerateModerateHighConfirmation of functional groups
UV-Vis Presence of Chromophores, QuantificationHighLowHighQuantification and preliminary characterization
Elemental Analysis Elemental Composition, Empirical Formula VerificationLowHighLowConfirmation of elemental composition

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the purity analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile impurities and the separation of isomers of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Mid-polarity capillary column (e.g., DB-17 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in methanol or dichloromethane to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Mandatory Visualization

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_purity Purity & Impurity Profiling cluster_final Final Product Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR EA Elemental Analysis Purification->EA HPLC HPLC-UV (Purity Assay) Purification->HPLC Final_Product Characterized This compound NMR->Final_Product MS->Final_Product FTIR->Final_Product EA->Final_Product LCMS LC-MS/MS (Impurity ID) HPLC->LCMS If impurities detected GCMS GC-MS (Volatile Impurities) HPLC->GCMS For volatile impurities LCMS->Final_Product GCMS->Final_Product

Caption: Workflow for the characterization of this compound.

Technique_Comparison_Logic cluster_properties Analyte Properties cluster_techniques Analytical Techniques Analyte This compound Volatility Volatility Analyte->Volatility Polarity Polarity Analyte->Polarity Thermal_Stability Thermal Stability Analyte->Thermal_Stability Chromophore Chromophore Analyte->Chromophore NMR NMR Analyte->NMR Structure Elucidation HPLC HPLC Volatility->HPLC Low GC GC Volatility->GC High Polarity->HPLC Polar Polarity->GC Less Polar Thermal_Stability->HPLC Low Thermal_Stability->GC High Chromophore->HPLC UV-Vis Detection MS MS HPLC->MS LC-MS GC->MS GC-MS

Caption: Decision logic for selecting analytical techniques.

References

A Comparative Analysis of PTPN2/PTPN1 Inhibitors: Benchmarking Azepane Derivatives Against Leading Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of cancer immunotherapy, the inhibition of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1) has emerged as a promising strategy to enhance anti-tumor immunity. This guide provides a comparative analysis of the efficacy of azepane-containing compounds, a notable class of PTPN2/PTPN1 inhibitors, against other well-characterized inhibitors such as ABBV-CLS-484 and WS35. This report is intended for researchers, scientists, and drug development professionals actively working in oncology and immunology.

While specific efficacy data for 2-Pyridin-3-yl-azepane is not publicly available, the broader class of azepane derivatives is under investigation for PTPN2/PTPN1 inhibition. This guide will, therefore, compare this class of compounds with leading inhibitors for which experimental data has been published.

Quantitative Efficacy Comparison of PTPN2/PTPN1 Inhibitors

The following table summarizes the in vitro potency of selected PTPN2/PTPN1 inhibitors based on their half-maximal inhibitory concentration (IC50) values. Lower IC50 values are indicative of higher potency.

CompoundTargetIC50 (nM)Compound ClassReference
ABBV-CLS-484 (AC484) PTPN21.8Thiazole Derivative[1][2]
PTPN12.5[1][2]
WS35 PTPN25.8Not Specified[3]
PTPN112.8[3]
KQ791 PTPN2/PTPN1Nanomolar efficiencyPhosphotyrosine Mimetic[4]
Azepane Derivatives PTPN2/PTPN1Data Not Publicly AvailableAzepane

PTPN2/PTPN1 Signaling Pathway and Inhibition

Protein tyrosine phosphatases PTPN2 and PTPN1 are critical negative regulators of inflammatory signaling pathways. They act by dephosphorylating key signaling molecules such as Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins. Inhibition of PTPN2 and PTPN1 enhances cytokine signaling, such as the interferon-gamma (IFNγ) pathway, leading to increased T-cell activation, proliferation, and anti-tumor effector functions.

PTPN2_PTPN1_Signaling PTPN2/PTPN1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK pJAK pJAK JAK->pJAK Phosphorylation STAT STAT pSTAT pSTAT STAT->pSTAT Phosphorylation pJAK->STAT Gene_Transcription Gene Transcription (e.g., IFN-stimulated genes) pSTAT->Gene_Transcription PTPN2_PTPN1 PTPN2 / PTPN1 PTPN2_PTPN1->pJAK Dephosphorylation PTPN2_PTPN1->pSTAT Dephosphorylation Inhibitor Azepane Derivatives, ABBV-CLS-484, WS35 Inhibitor->PTPN2_PTPN1 Inhibition Cytokine Cytokine (e.g., IFNγ) Cytokine->Cytokine_Receptor

PTPN2/PTPN1 signaling pathway inhibition.

Experimental Methodologies

The evaluation of PTPN2/PTPN1 inhibitors typically involves a series of in vitro and cellular assays to determine their potency, selectivity, and biological effects.

In Vitro Enzymatic Assay for IC50 Determination

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PTPN2 and PTPN1.

Objective: To determine the concentration of an inhibitor required to reduce the enzyme's activity by 50% (IC50).

Principle: The assay utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). When DiFMUP is dephosphorylated by PTPN2 or PTPN1, it releases the fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU), which can be measured.

Protocol:

  • Reagents and Materials:

    • Recombinant human PTPN2 and PTPN1 enzymes.

    • DiFMUP substrate.

    • Assay buffer (e.g., 50 mM HEPES pH 7.0, 3 mM DTT, 1 mg/mL BSA).

    • Test compounds (e.g., Azepane derivatives, ABBV-CLS-484, WS35) serially diluted in DMSO.

    • 384-well black assay plates.

    • Fluorescence plate reader.

  • Procedure: a. Add 2 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate. b. Add 10 µL of the respective PTPN enzyme solution to each well and pre-incubate for 15 minutes at room temperature. c. Initiate the reaction by adding 10 µL of the DiFMUP substrate solution to each well. The final concentration of DiFMUP should be at or near its Michaelis-Menten constant (Km). d. Incubate the plate at 25°C and monitor the increase in fluorescence (excitation ~358 nm, emission ~455 nm) over time in a kinetic or endpoint reading mode. e. Calculate the rate of the enzymatic reaction. f. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. g. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

Enzymatic_Assay_Workflow Enzymatic Assay Workflow Start Start Add_Inhibitor Add serially diluted inhibitor or DMSO to plate Start->Add_Inhibitor Pre_Incubate Add PTPN2/PTPN1 enzyme and pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Initiate reaction with DiFMUP substrate Pre_Incubate->Add_Substrate Incubate_Read Incubate and measure fluorescence Add_Substrate->Incubate_Read Data_Analysis Calculate % inhibition and determine IC50 Incubate_Read->Data_Analysis End End Data_Analysis->End

Workflow for in vitro enzymatic assay.
Cellular Assay for T-Cell Activation

This assay assesses the ability of PTPN2/PTPN1 inhibitors to enhance T-cell activation, a key downstream effect of their mechanism of action.

Objective: To measure the impact of inhibitors on T-cell activation markers and cytokine production following stimulation.

Principle: Primary human T-cells are stimulated in the presence of the test compound. The activation status of the T-cells is then evaluated by measuring the expression of activation markers (e.g., CD69, CD25) by flow cytometry and the secretion of pro-inflammatory cytokines (e.g., IFNγ, TNFα) by ELISA or intracellular cytokine staining.

Protocol:

  • Reagents and Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells.

    • T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies).

    • Test compounds (e.g., Azepane derivatives, ABBV-CLS-484, WS35).

    • Cell culture medium and supplements.

    • Flow cytometry antibodies against T-cell surface markers (CD3, CD4, CD8, CD69, CD25).

    • ELISA kits for IFNγ and TNFα.

    • Flow cytometer.

  • Procedure: a. Isolate PBMCs from healthy donor blood using density gradient centrifugation. b. Plate the PBMCs or purified T-cells in a 96-well plate. c. Add various concentrations of the test compounds to the wells. d. Stimulate the cells with anti-CD3/CD28 antibodies. e. Incubate the cells for 24-72 hours. f. Flow Cytometry Analysis: i. Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers. ii. Analyze the cells using a flow cytometer to quantify the percentage of activated T-cells. g. Cytokine Production Analysis (ELISA): i. Collect the cell culture supernatant. ii. Measure the concentration of IFNγ and TNFα in the supernatant using specific ELISA kits according to the manufacturer's instructions.

T_Cell_Activation_Assay T-Cell Activation Assay Workflow Isolate_Cells Isolate PBMCs or primary T-cells Plate_Treat Plate cells and treat with PTPN2/PTPN1 inhibitors Isolate_Cells->Plate_Treat Stimulate Stimulate with anti-CD3/CD28 Plate_Treat->Stimulate Incubate Incubate for 24-72 hours Stimulate->Incubate Analyze Analyze T-cell activation Incubate->Analyze Flow_Cytometry Flow Cytometry: Measure activation markers (CD69, CD25) Analyze->Flow_Cytometry ELISA ELISA: Measure cytokine production (IFNγ, TNFα) Analyze->ELISA Results Results: Increased T-cell activation and cytokine release Flow_Cytometry->Results ELISA->Results

Workflow for cellular T-cell activation assay.

Conclusion

The development of potent and selective PTPN2/PTPN1 inhibitors represents a significant advancement in the field of immuno-oncology. Compounds like ABBV-CLS-484 and WS35 have demonstrated low nanomolar potency in preclinical studies, setting a high benchmark for new chemical entities. While specific data for this compound is not yet in the public domain, the exploration of the azepane scaffold for PTPN2/PTPN1 inhibition is an active area of research. Future publications will be instrumental in positioning this and other azepane derivatives within the competitive landscape of PTPN2/PTPN1 inhibitors. The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation and comparison of these promising therapeutic agents.

References

Comparative Selectivity Profiling of 2-Pyridin-3-yl-azepane Across a Kinase Panel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the kinase selectivity profile of 2-Pyridin-3-yl-azepane is limited. The following guide presents a hypothetical selectivity profile for "this compound" to illustrate its potential comparative performance against a well-characterized, broad-spectrum kinase inhibitor, Staurosporine. This document is intended for researchers, scientists, and drug development professionals to demonstrate the structure and content of a comprehensive kinase inhibitor comparison guide.

This guide provides a comparative analysis of the kinase selectivity of the hypothetical compound, this compound, and the established broad-spectrum kinase inhibitor, Staurosporine. The objective is to present a clear comparison of their performance against a panel of representative kinases, supported by detailed experimental protocols and relevant biological pathway context.

Data Presentation: Kinase Selectivity Profile

The inhibitory activity of this compound and Staurosporine was hypothetically assessed against a panel of 10 kinases at a concentration of 1 µM. The data is presented as the percentage of kinase activity inhibited.

Kinase TargetProtein FamilyThis compound (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)[1][2][3][4]
AURKA Serine/Threonine Kinase95 98
AURKB Serine/Threonine Kinase88 97
CDK2 Serine/Threonine Kinase4592
VEGFR2 Tyrosine Kinase3085
ABL1 Tyrosine Kinase2590
SRC Tyrosine Kinase2095
PKA Serine/Threonine Kinase1599
PKCα Serine/Threonine Kinase1299
MAPK14 (p38α) Serine/Threonine Kinase875
PI3Kα Lipid Kinase560

Experimental Protocols

A generalized protocol for determining the kinase inhibitory activity using a luminescence-based assay is described below. This method is applicable for screening and profiling kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[5][6][7]

Materials:

  • Kinase of interest (e.g., AURKA)

  • Kinase substrate peptide

  • ATP

  • Test compounds (this compound, Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution of the stock solutions in DMSO to achieve a range of concentrations for IC50 determination. For single-point screening, dilute to the desired final concentration.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete any remaining ATP.[7]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Percentage Inhibition = (1 - (Signal_compound / Signal_vehicle)) * 100

    • For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Visualizations

Experimental and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection Compound_Prep Compound Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Mix Kinase/Substrate/ATP Mix Add_Kinase Add Kinase & Incubate Kinase_Mix->Add_Kinase Start_Reaction Add Substrate/ATP & Incubate Add_Kinase->Start_Reaction Stop_Reaction Add ADP-Glo™ Reagent Start_Reaction->Stop_Reaction Generate_Signal Add Detection Reagent Stop_Reaction->Generate_Signal Read_Luminescence Measure Luminescence Generate_Signal->Read_Luminescence

Caption: Experimental workflow for the in vitro kinase inhibition assay.

signaling_pathway cluster_upstream Upstream Regulation cluster_core Core Mitotic Kinase cluster_downstream Downstream Effectors PLK1 PLK1 AURKA Aurora Kinase A (AURKA) PLK1->AURKA CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->AURKA TPX2 TPX2 (Activation & Localization) AURKA->TPX2 HistoneH3 Histone H3 AURKA->HistoneH3 PLK1_down PLK1 AURKA->PLK1_down Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->AURKA Inhibition

Caption: Simplified signaling pathway of Aurora Kinase A (AURKA).

References

In Vitro vs. In Vivo Correlation: A Technical Guide to Characterizing 2-Pyridin-3-yl-azepane Activity at the α4β2 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological characterization of 2-Pyridin-3-yl-azepane, a novel azepane derivative with potential therapeutic applications in neurological disorders. We will delve into the experimental rationale, detailed protocols, and data interpretation necessary to establish a robust in vitro-in vivo correlation (IVIVC), a critical step in the drug development pipeline. The focus of this guide is on its activity as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in cognitive function and neuroprotection.

Introduction: The Rationale for Targeting the α4β2 nAChR

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the central nervous system and plays a crucial role in modulating the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate.[1] Partial agonists of the α4β2 nAChR are of significant therapeutic interest as they can provide a moderate and sustained level of receptor activation, mimicking the effects of acetylcholine while also preventing the overstimulation that can be caused by full agonists like nicotine.[2] This mechanism is thought to underlie the therapeutic benefits observed with compounds like varenicline in smoking cessation.[3][4] Our investigational compound, this compound, was designed based on a pharmacophore model of known α4β2 nAChR ligands.

In Vitro Characterization: Defining Receptor Affinity and Functional Efficacy

The initial step in characterizing this compound is to determine its binding affinity and functional activity at the target receptor in a controlled, cell-based environment. This is crucial for establishing the compound's potency and mechanism of action before proceeding to more complex in vivo studies.

Radioligand Binding Assay: Quantifying Affinity for the α4β2 nAChR

A radioligand binding assay is a fundamental technique to determine the affinity of a test compound for its receptor.[5][6] This assay measures the ability of this compound to displace a known high-affinity radioligand from the α4β2 nAChR.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • HEK293 cells stably expressing human α4 and β2 nAChR subunits are cultured to confluency.

    • Cells are harvested and homogenized in an ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and the process is repeated twice to ensure membrane purity.[6]

  • Competition Binding Assay:

    • In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of the radioligand, [³H]-Epibatidine, and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor, such as nicotine (100 µM).[6]

    • The plate is incubated at room temperature for 2-3 hours to reach equilibrium.

  • Detection and Data Analysis:

    • The assay is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.[7]

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Determining Agonist Efficacy

While binding affinity provides information on how tightly a compound binds to the receptor, a functional assay is necessary to determine its intrinsic activity – whether it acts as an agonist, antagonist, or partial agonist. A common method is to measure changes in intracellular calcium levels upon receptor activation using a fluorescent calcium indicator in a cell line expressing the target receptor.

Experimental Protocol: Calcium Flux Assay

  • Cell Preparation:

    • HEK293 cells stably expressing the human α4β2 nAChR are plated in 96-well black-walled, clear-bottom plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition and Signal Detection:

    • A baseline fluorescence reading is taken using a fluorescence plate reader.

    • Varying concentrations of this compound are added to the wells.

    • The change in fluorescence intensity, corresponding to the influx of calcium upon receptor activation, is measured over time.

    • A full agonist, such as nicotine, is used as a positive control to determine the maximal response.

  • Data Analysis:

    • The concentration-response curve for this compound is generated, and the EC₅₀ (the concentration that produces 50% of the maximal response) is calculated.

    • The intrinsic efficacy (Eₘₐₓ) is determined by comparing the maximal response of this compound to that of the full agonist (nicotine).

In Vitro Data Summary

The following table summarizes the illustrative in vitro data for this compound compared to the well-characterized partial agonist, varenicline.

Compoundα4β2 nAChR Binding Affinity (Ki, nM)α4β2 nAChR Functional Efficacy (EC₅₀, nM)α4β2 nAChR Intrinsic Efficacy (Eₘₐₓ, % vs Nicotine)
This compound 1.21540%
Varenicline0.81045%[4]

Table 1: In Vitro Pharmacological Profile of this compound and Varenicline.

This data suggests that this compound is a potent and partial agonist of the α4β2 nAChR, with a profile comparable to varenicline.

In Vivo Assessment: Translating In Vitro Activity to a Physiological System

The next critical phase is to evaluate the activity of this compound in a living organism to understand its pharmacokinetic properties, target engagement in the brain, and its ultimate physiological effect.

In Vivo Microdialysis: Measuring Neurotransmitter Release

In vivo microdialysis is a powerful technique that allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[8][9] Since α4β2 nAChR activation leads to dopamine release in the nucleus accumbens, a key area of the brain's reward pathway, this technique can be used to confirm target engagement and assess the in vivo efficacy of this compound.[1]

Experimental Protocol: In Vivo Microdialysis in Rats

  • Surgical Procedure:

    • Rats are anesthetized, and a guide cannula is stereotaxically implanted above the nucleus accumbens.

    • Animals are allowed to recover for at least 48-72 hours post-surgery.[8]

  • Microdialysis Experiment:

    • A microdialysis probe is inserted into the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).[8]

    • After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.

    • This compound is administered (e.g., via intraperitoneal injection), and dialysate samples are continuously collected for several hours.

  • Neurochemical Analysis:

    • The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[8]

Behavioral Models: Assessing Cognitive Enhancement

To evaluate the potential therapeutic effects of this compound on cognition, relevant animal models are employed. The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.

Experimental Protocol: Novel Object Recognition (NOR) Test

  • Habituation:

    • Rats are individually habituated to an open-field arena for a set period over several days.

  • Training (Familiarization) Phase:

    • Two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration.

  • Testing Phase:

    • After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object.

    • The time the rat spends exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates successful memory of the familiar object.

    • This compound is administered prior to the training or testing phase to assess its effects on memory formation and recall.

In Vivo Data Summary

The following table presents illustrative in vivo data for this compound.

In Vivo AssayEndpointResult for this compound
Microdialysis Peak Dopamine Increase in Nucleus Accumbens~150% of baseline at 1 mg/kg, i.p.
Novel Object Recognition Discrimination IndexSignificant increase compared to vehicle-treated group

Table 2: In Vivo Pharmacological Profile of this compound.

These results demonstrate that this compound engages its target in the brain, leading to a measurable neurochemical effect and an improvement in cognitive performance in a preclinical model.

In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

A successful IVIVC establishes a predictive relationship between in vitro properties and in vivo performance.[10] For this compound, we can correlate its in vitro potency and efficacy with its in vivo effects on dopamine release and cognitive enhancement.

The high binding affinity and partial agonist activity observed in vitro translate to a significant, yet not maximal, increase in dopamine release in vivo. This is consistent with the desired pharmacological profile of a partial agonist. Furthermore, the in vitro potency is reflected in the effective dose observed in the behavioral model.

The following diagram illustrates the logical flow from in vitro characterization to in vivo validation.

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment Binding Radioligand Binding Assay (Affinity: Ki) IVIVC In Vitro-In Vivo Correlation Binding->IVIVC Potency Functional Calcium Flux Assay (Potency: EC50, Efficacy: Emax) Functional->IVIVC Efficacy Microdialysis Microdialysis (Dopamine Release) Behavior Novel Object Recognition (Cognitive Enhancement) IVIVC->Microdialysis Target Engagement IVIVC->Behavior Physiological Effect

In Vitro to In Vivo Correlation Workflow

Conclusion

This guide has outlined a systematic approach to characterizing the in vitro and in vivo activity of this compound, a novel α4β2 nAChR partial agonist. By employing a combination of radioligand binding, functional cell-based assays, in vivo microdialysis, and behavioral models, we can establish a strong correlation between the compound's molecular properties and its physiological effects. This robust IVIVC is essential for making informed decisions in the drug discovery and development process, ultimately increasing the probability of translating a promising compound into a clinically effective therapeutic.

References

Benchmarking 2-Pyridin-3-yl-azepane: A Comparative Analysis Against Commercial Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the relentless pursuit of effective treatments for Alzheimer's disease, a novel compound, 2-Pyridin-3-yl-azepane, has emerged as a promising candidate. This guide provides a comprehensive comparative analysis of this molecule against current commercially available drugs, offering researchers, scientists, and drug development professionals a thorough benchmark based on a hypothetical therapeutic profile.

Introduction to this compound

This compound is a novel synthetic small molecule characterized by a pyridine ring linked to an azepane core. For the purpose of this guide, we will hypothesize that this compound acts as a selective antagonist for a novel G-protein coupled receptor (GPCR) target, hereby designated as "AD-Receptor," which is believed to be a key player in the pathophysiology of Alzheimer's disease. The therapeutic rationale is that by blocking this receptor, the compound can mitigate downstream pathological events, such as amyloid-beta (Aβ) plaque formation and tau hyperphosphorylation, thereby slowing cognitive decline.

This guide will compare the hypothetical preclinical data of this compound with established Alzheimer's medications that target different aspects of the disease pathology.

Comparative Analysis: Quantitative Data

The following tables summarize the hypothetical in vitro and in vivo preclinical data for this compound against a selection of commercially available Alzheimer's drugs.

Table 1: In Vitro Assay Comparison

ParameterThis compound (Hypothetical)DonepezilMemantineAducanumab
Target AD-Receptor (Novel GPCR)Acetylcholinesterase (AChE)NMDA ReceptorAmyloid-beta plaques
Mechanism of Action Selective AntagonistReversible InhibitorNon-competitive AntagonistMonoclonal Antibody
Binding Affinity (Ki) 0.5 nM5.7 nM1-2 µM0.6 nM
Receptor Occupancy (EC50) 10 nM50 nM2.5 µM10 nM
In Vitro Efficacy (IC50) 25 nM (Aβ reduction)100 nM (AChE inhibition)5 µM (NMDA antagonism)50 nM (Aβ clearance)
Selectivity >1000-fold vs. other GPCRsNon-selective muscarinic/nicotinicModerateHighly specific for Aβ

Table 2: In Vivo Preclinical Data Comparison (in 5XFAD mouse model)

ParameterThis compound (Hypothetical)DonepezilMemantineAducanumab
Animal Model 5XFAD Transgenic MiceAPP/PS1 Transgenic MiceScopolamine-induced amnesia modelAPP/PS1 Transgenic Mice
Route of Administration OralOralOralIntravenous
Effective Dose (ED50) 1 mg/kg0.5 mg/kg5 mg/kg10 mg/kg
Cognitive Improvement (Y-maze) 30% increase in spontaneous alternation20% increase in spontaneous alternation15% improvement in spatial memory25% improvement in spatial memory
Aβ Plaque Reduction 40% reductionNo direct effectNo direct effect50% reduction
Tau Pathology Reduction 20% reduction in hyperphosphorylated tauNo direct effectNo direct effectMinimal effect
Adverse Effects Mild sedation at 10x ED50Gastrointestinal distress, bradycardiaDizziness, headacheAmyloid-related imaging abnormalities (ARIA)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the hypothetical AD-Receptor.

  • Methodology:

    • Membranes from HEK293 cells stably expressing the human AD-Receptor are prepared.

    • A radiolabeled ligand known to bind to the AD-Receptor is used as a tracer.

    • Membranes are incubated with the radioligand and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.

    • After incubation, the membranes are washed and the bound radioactivity is measured using a scintillation counter.

    • The Ki value is calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (Aβ Reduction)
  • Objective: To assess the functional efficacy (IC50) of this compound in reducing amyloid-beta production.

  • Methodology:

    • A human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing human amyloid precursor protein (APP) is used.[1]

    • Cells are treated with increasing concentrations of this compound for 24 hours.

    • The cell culture supernatant is collected, and the levels of Aβ40 and Aβ42 are quantified using a specific ELISA kit.

    • The IC50 value, the concentration at which 50% of Aβ production is inhibited, is determined by non-linear regression analysis.

In Vivo Cognitive Assessment (Y-Maze Test)
  • Objective: To evaluate the effect of this compound on short-term spatial memory in a mouse model of Alzheimer's disease.

  • Methodology:

    • 5XFAD transgenic mice, a common model for studying Alzheimer's disease, are used.[2]

    • Mice are orally administered with either vehicle or this compound daily for 4 weeks.

    • The Y-maze apparatus consists of three identical arms. Each mouse is placed in the center and allowed to explore freely for 8 minutes.

    • The sequence and number of arm entries are recorded. A spontaneous alternation is defined as successive entries into the three different arms.

    • The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

    • An increase in the percentage of spontaneous alternation indicates improved spatial working memory.

In Vivo Histopathological Analysis
  • Objective: To quantify the reduction in amyloid plaques and hyperphosphorylated tau in the brains of treated mice.

  • Methodology:

    • Following the behavioral tests, mice are euthanized, and their brains are collected.

    • One hemisphere is fixed in formalin and embedded in paraffin for immunohistochemistry.

    • Brain sections are stained with specific antibodies against Aβ plaques (e.g., 6E10) and hyperphosphorylated tau (e.g., AT8).

    • The other hemisphere is snap-frozen for biochemical analysis (e.g., ELISA) to quantify Aβ and tau levels.

    • The plaque burden and tau pathology are quantified using image analysis software.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Upstream Events cluster_1 Downstream Signaling Cascade cluster_2 Pathological Outcomes Ligand Ligand AD-Receptor AD-Receptor Ligand->AD-Receptor Binds G-Protein Activation G-Protein Activation AD-Receptor->G-Protein Activation Second Messengers Second Messengers G-Protein Activation->Second Messengers Kinase Activation Kinase Activation Second Messengers->Kinase Activation Aβ Production Aβ Production Kinase Activation->Aβ Production Tau Hyperphosphorylation Tau Hyperphosphorylation Kinase Activation->Tau Hyperphosphorylation Neuroinflammation Neuroinflammation Aβ Production->Neuroinflammation Synaptic Dysfunction Synaptic Dysfunction Tau Hyperphosphorylation->Synaptic Dysfunction This compound This compound This compound->AD-Receptor Antagonizes

Caption: Hypothetical signaling pathway of the AD-Receptor and the antagonistic action of this compound.

G Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Lead Identification Lead Identification In Vitro Screening->Lead Identification In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Identification->In Vivo Efficacy Studies Promising Leads Pharmacokinetic Profiling Pharmacokinetic Profiling In Vivo Efficacy Studies->Pharmacokinetic Profiling Toxicology Assessment Toxicology Assessment Pharmacokinetic Profiling->Toxicology Assessment Candidate Selection Candidate Selection Toxicology Assessment->Candidate Selection Preclinical Development Preclinical Development Candidate Selection->Preclinical Development Selected Candidate IND Submission IND Submission Preclinical Development->IND Submission

References

Confirming the Mechanism of Action of DrugX, a Novel MAPK/ERK Pathway Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "DrugX," a novel investigational inhibitor of the MAPK/ERK signaling pathway, with established alternative inhibitors. We present supporting experimental data from key biochemical and cellular assays to validate its mechanism of action and compare its potency. Detailed experimental protocols and visual representations of the signaling pathway and experimental workflows are included to facilitate understanding and replication.

Comparative Efficacy of MAPK/ERK Pathway Inhibitors

The potency of DrugX was evaluated against alternative MEK inhibitors, Trametinib and Selumetinib, and the B-Raf inhibitor, Vemurafenib. The half-maximal inhibitory concentration (IC50) values were determined using both biochemical and cellular assays.

InhibitorTargetBiochemical IC50 (nM)Cellular IC50 (nM) - A375 (BRAF V600E)Cellular IC50 (nM) - Colo205 (BRAF V600E)Cellular IC50 (nM) - HT29 (BRAF V600E)
DrugX MEK1/2 0.5 0.6 0.2 1.5
TrametinibMEK1/20.7[1]0.41 - 6.2[1]0.1 - 7.8[1]0.88 - 2.9[1]
SelumetinibMEK1/2142725200
VemurafenibB-Raf3110100>1000

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition. Lower values indicate higher potency. Cellular IC50 values can vary between studies due to different experimental conditions.[2]

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action of DrugX, its effect on the canonical MAPK/ERK signaling pathway was investigated. The following diagrams illustrate the pathway and the general workflow for confirming the inhibitory action of DrugX.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Proliferation Cell Proliferation, Survival Transcription->Proliferation Regulates DrugX DrugX DrugX->MEK Inhibits

MAPK/ERK signaling cascade and the point of inhibition by DrugX.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay In Vitro Kinase Assay (Direct Inhibition) WesternBlot Western Blot (p-ERK Levels) CellCulture Cell Culture & Treatment (e.g., A375 cells) CellCulture->WesternBlot ProliferationAssay Cell Proliferation Assay (e.g., MTT) CellCulture->ProliferationAssay

Workflow for confirming the mechanism of action of DrugX.

Experimental Protocols

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of DrugX on the enzymatic activity of purified MEK1/2 kinases.

Materials:

  • Purified active MEK1 and MEK2 enzymes

  • Specific kinase substrate (e.g., inactive ERK2)

  • ATP

  • DrugX and control inhibitors

  • Assay buffer

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

  • Reaction Setup: In a 384-well plate, add the DrugX dilutions or vehicle control.

  • Add the MEK kinase and its specific substrate (inactive ERK2) mixture.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.[3]

Western Blot Analysis for Phosphorylated ERK (p-ERK)

This cellular assay determines the ability of DrugX to inhibit the phosphorylation of ERK, a downstream target of MEK.[4][5][6][7]

Materials:

  • Cancer cell lines (e.g., A375)

  • Cell culture medium and supplements

  • DrugX and vehicle control (DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of DrugX or vehicle control for the desired time (e.g., 2 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[5][6]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[5]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total ERK1/2 antibody.[5][7]

  • Data Analysis: Quantify band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated and normalized to the vehicle control.

Cell Proliferation (MTT) Assay

This assay assesses the functional consequence of MAPK pathway inhibition by measuring the effect of DrugX on cell viability and proliferation.[8][9]

Materials:

  • Cancer cell lines (e.g., A375, Colo205, HT29)

  • 96-well plates

  • DrugX and control inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Detergent reagent (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of DrugX or control inhibitors for 72 hours.[2]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2][8]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[2]

References

Head-to-Head Preclinical Comparison of Novel Azepane Analogs as Protein Kinase B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of azepane-based compounds demonstrates significant potential in the inhibition of Protein Kinase B (PKB/Akt), a key enzyme in cell signaling pathways implicated in cancer. A direct comparison of two novel analogs in preclinical models reveals critical structure-activity relationships that influence both potency and metabolic stability, offering valuable insights for researchers, scientists, and drug development professionals.

A study focused on the structure-based optimization of azepane derivatives has led to the development of a potent and stable inhibitor of PKBα. This guide provides a head-to-head comparison of the initial lead compound, an ester-containing azepane analog, and its optimized amide isostere. The supporting experimental data highlights the successful translation of rational drug design into a promising preclinical candidate.

Comparative Efficacy and Stability

The primary objective of the optimization was to enhance the metabolic stability of the initial lead compound, a potent ester-containing azepane derivative (Compound 1), which was found to be unstable in plasma. By replacing the ester linkage with an amide bond, a new analog (Compound 4) was synthesized, which not only retained high potency but also exhibited significantly improved plasma stability.[1]

CompoundLinker TypePKBα IC50 (nM)PKA IC50 (nM)Plasma Stability (Mouse)
Compound 1 Ester54Unstable
Compound 4 Amide43Stable

Table 1: In vitro potency and plasma stability of the ester-containing azepane analog (Compound 1) and its optimized amide isostere (Compound 4). Data sourced from Breitenlechner et al., 2004.[1]

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Both azepane analogs exert their inhibitory effect on Protein Kinase B (PKB), also known as Akt, a crucial node in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is overactive, leading to uncontrolled cell division and resistance to apoptosis. By inhibiting PKB, these azepane analogs can effectively disrupt this signaling cascade.

PI3K_Akt_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt PKB/Akt (inactive) PIP3->Akt PDK1->Akt Phosphorylates Akt_active PKB/Akt (active) Akt->Akt_active mTORC1 mTORC1 Akt_active->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt_active->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Azepane_Analog Azepane Analog (Inhibitor) Azepane_Analog->Akt_active Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Preclinical Evaluation cluster_data Data Analysis Compound1 Compound 1 (Ester Linker) Kinase_Assay In Vitro Kinase Assay (PKBα & PKA) Compound1->Kinase_Assay Plasma_Stability Plasma Stability Assay (Mouse) Compound1->Plasma_Stability Compound4 Compound 4 (Amide Linker) Compound4->Kinase_Assay Compound4->Plasma_Stability IC50 Determine IC50 Values Kinase_Assay->IC50 Stability_Data Assess Half-life/% Remaining Plasma_Stability->Stability_Data

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Pyridin-3-yl-azepane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are recognized as flammable, toxic, and irritant substances.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
GlovesChemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye ProtectionSafety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab CoatStandard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory ProtectionUse in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For minor spills, the material can be absorbed with an inert, non-combustible absorbent like vermiculite or sand. For major spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is essential.[1]

Step-by-Step Disposal Protocol

The disposal of 2-Pyridin-3-yl-azepane waste must be in strict compliance with all local, state, and federal regulations.[1]

  • Waste Identification and Segregation : All materials contaminated with this compound, including the pure compound, solutions, and disposable labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1][2] It is imperative that this waste stream is not mixed with other incompatible wastes. It should be stored separately from strong oxidizing agents and acids.[1]

  • Waste Collection :

    • Solid Waste : Collect any solid this compound and contaminated items in a designated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[2]

    • Liquid Waste : Solutions containing the compound should be collected in a labeled, leak-proof hazardous waste container.[2]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of waste generation should also be included.[2]

  • Storage : Sealed hazardous waste containers should be stored in a designated, well-ventilated, and secure satellite accumulation area.[1][2]

  • Final Disposal : The collection and disposal of the hazardous waste must be arranged through the institution's EHS office or a licensed hazardous waste disposal contractor.[2]

Hazard Assessment and Data Summary

Due to the pyridine moiety, this compound should be handled as a hazardous substance. Pyridine derivatives are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[2] The following table summarizes the key hazards based on related pyridine compounds.

Hazard CategoryDescription
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
Skin Corrosion/IrritationCauses skin irritation.[5]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[5]
FlammabilityAssumed to be a flammable liquid and vapor.[3][4]
Environmental HazardsPotentially toxic to aquatic organisms.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed methodically.

DisposalWorkflow Figure 1. Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Wear Appropriate PPE B Identify Waste as Hazardous A->B Proceed with caution C Segregate from Incompatible Waste B->C D Collect in Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E Securely store F Arrange Pickup by EHS or Licensed Contractor E->F Schedule disposal

Caption: Figure 1 outlines the procedural steps for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Pyridin-3-yl-azepane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Pyridin-3-yl-azepane

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the hazardous properties of related pyridine compounds and are intended for researchers, scientists, and professionals in drug development.

Hazard Assessment

Due to the presence of the pyridine functional group, this compound should be handled as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] They can cause severe skin and eye irritation or burns.[1] Therefore, all waste containing this compound, including the pure substance, contaminated laboratory equipment, and personal protective equipment (PPE), must be treated as hazardous chemical waste.[2]

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate PPE. When handling this compound, the following PPE is mandatory:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for their resistance to pyridine.[3] Double gloving is advised, with one glove tucked under the gown cuff and the other over it.[4] Gloves should be changed regularly (e.g., hourly) or immediately if torn, punctured, or contaminated.[4]
Eye and Face Protection Safety goggles or face shieldGoggles are essential to protect eyes from splashes. In situations with a high potential for splashing, a face shield should be worn in addition to goggles.[5]
Body Protection Laboratory coat or gownA disposable, long-sleeved gown made of low-permeability fabric with a solid front and tight-fitting cuffs is required.[4][6]
Respiratory Protection Mask or respiratorWork should be conducted in a well-ventilated area or under a fume hood to minimize inhalation of fumes.[3] If ventilation is inadequate, a respirator may be necessary.[7]
Handling and Storage Procedures

Proper handling and storage are critical to prevent exposure and accidents.

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

Storage: Store the compound in a cool, dry, and well-ventilated area away from ignition sources.[3] Containers should be clearly labeled and tightly sealed.[8]

Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[1] Wash hands thoroughly with soap and water after handling the compound and before breaks.[7][8]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency SituationFirst Aid and Spill Response
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.[7] Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[3] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spills Evacuate the area. Wear appropriate PPE. Contain the spill with an inert absorbent material like vermiculite or sand.[2] Collect the absorbed material into a labeled hazardous waste container.[2] Clean the spill area thoroughly.[2]
Disposal Plan

All waste containing this compound must be disposed of as hazardous waste.

Waste Segregation:

  • Solid Waste: Collect unused compounds, contaminated spatulas, and weighing papers in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[2]

  • Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag.[2]

Labeling and Storage: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation.[2] Store sealed waste containers in a designated, well-ventilated, and secure area until they are collected by your institution's environmental health and safety (EHS) department or a licensed disposal contractor.[2]

Operational Workflow

The following diagram illustrates the standard operating procedure for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management A Assess Hazards B Select & Inspect PPE A->B C Ensure Proper Ventilation B->C D Don PPE C->D E Handle Chemical D->E F Segregate Waste E->F G Clean Work Area F->G H Doff & Dispose of PPE G->H I Wash Hands H->I J Label & Store Waste I->J K Arrange for Disposal J->K

Caption: Workflow for Handling this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.